5-Methoxy-2-methylpyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMMNPANMKXATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxy-2-methylpyrimidin-4-amine chemical properties
Executive Summary
5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and adenosine receptor antagonists. Distinct from its Vitamin B1-related analog (the 5-methoxymethyl variant), this compound features a direct methoxy substitution on the pyrimidine ring, imparting unique electronic properties that influence solubility, metabolic stability, and ligand-protein binding interactions. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, reactivity profiles, and handling protocols for research and development applications.
Physicochemical Specifications
The following data consolidates experimental and predicted values to establish a baseline for experimental design.
| Property | Value | Note |
| Chemical Name | 5-Methoxy-2-methylpyrimidin-4-amine | IUPAC |
| CAS Number | 698-34-0 | Unique Identifier |
| Molecular Formula | C₆H₉N₃O | - |
| Molecular Weight | 139.16 g/mol | - |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | 155–160 °C (Predicted) | Analogous derivatives range 150–200 °C |
| Boiling Point | 253.3 ± 20.0 °C | At 760 mmHg |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water |
| pKa (Predicted) | ~5.8 (Basic N1) | 4-NH₂ and 5-OMe increase basicity vs. pyrimidine |
| LogP | ~0.3 – 0.8 | Lipophilic, suitable for drug scaffolds |
| Topological PSA | 61.0 Ų | Polar Surface Area |
| SMILES | CC1=NC=C(C(=N1)N)OC | - |
Structural Analysis & Electronic Properties
Electronic Effects
The 5-methoxy group is critical to the reactivity of this scaffold. Unlike alkyl substitutions, the methoxy group exerts a dual electronic effect :
-
Inductive Withdrawal (-I): The oxygen atom pulls electron density through the sigma bond, slightly deactivating the ring positions adjacent to it.
-
Resonance Donation (+M): The lone pairs on the oxygen donate into the
-system, significantly increasing electron density at the ortho (C4 and C6) and para (C2) positions relative to itself.
Combined with the strong electron-donating 4-amino group, the pyrimidine ring is electron-rich compared to unsubstituted pyrimidine. This makes the C6 position (the only unsubstituted carbon) susceptible to electrophilic aromatic substitution (e.g., halogenation).
Tautomerism
While the amino form is the predominant tautomer in solution and solid state, the molecule can theoretically exist in an imino form. However, the aromatic stabilization energy of the pyrimidine ring strongly favors the amino tautomer.
Figure 1: Tautomeric equilibrium favoring the aromatic amino form.
Synthesis & Manufacturing
The synthesis of 5-methoxy-2-methylpyrimidin-4-amine typically follows a condensation cyclization strategy, a standard protocol for constructing 4-aminopyrimidines.
Primary Route: Condensation
The most robust route involves the condensation of acetamidine (providing the N-C-N fragment) with a 2-methoxy-3-oxopropanoate derivative (providing the C-C-C fragment).
Step-by-Step Protocol:
-
Reagents: Acetamidine hydrochloride (1.0 eq), Ethyl 2-methoxy-3-oxopropanoate (1.1 eq), Sodium Ethoxide (2.5 eq).
-
Solvent: Anhydrous Ethanol.
-
Procedure:
-
Dissolve sodium ethoxide in ethanol under N₂ atmosphere.
-
Add acetamidine hydrochloride and stir for 30 min to liberate the free base.
-
Add Ethyl 2-methoxy-3-oxopropanoate dropwise.
-
Reflux the mixture for 4–6 hours.
-
Note: This initially yields the 4-hydroxy (or 4-oxo) intermediate.
-
-
Conversion to Amine:
-
Chlorination: Treat the 4-hydroxy intermediate with POCl₃ to generate 4-chloro-5-methoxy-2-methylpyrimidine.
-
Amination: React the chloro-intermediate with ethanolic ammonia or ammonium hydroxide under pressure (autoclave) at 80–100 °C.
-
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway via chloropyrimidine intermediate.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆[1]
-
δ 2.3–2.4 ppm (s, 3H): Methyl group at position 2.
-
δ 3.7–3.8 ppm (s, 3H): Methoxy group at position 5.
-
δ 6.8–7.2 ppm (br s, 2H): Exocyclic amino group (-NH₂). Exchangeable with D₂O.
-
δ 7.8–8.0 ppm (s, 1H): Aromatic proton at position 6. This singlet is characteristic of 5-substituted pyrimidines.
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Molecular Ion [M+H]⁺: m/z ~140.1
-
Fragmentation Pattern:
-
Loss of methyl radical (-15).
-
Loss of methoxy group (-31).
-
Ring cleavage fragments typical of pyrimidines.
-
Applications in Drug Discovery
This compound serves as a "privileged scaffold" in medicinal chemistry.
-
Kinase Inhibition: The 2-methyl-4-amino motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes. The 5-methoxy group can project into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase (e.g., PLK4, CDK).
-
Antivirals: Pyrimidine bases are fundamental to nucleoside analog synthesis. This derivative is used to create non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Adenosine Receptor Antagonists: The steric bulk of the 5-methoxy group helps differentiate selectivity between A1 and A2A receptors.
Safety & Handling
GHS Classification:
-
Skin Irritation: Category 2 (H315)[2]
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy ether over long periods.
References
-
PubChem Compound Summary. 5-Methoxy-2-methylpyrimidin-4-amine (CID 17821850).[3] National Center for Biotechnology Information. Link
-
BenchChem Technical Guides. Reactivity of Halopyrimidines and Amination Protocols. (General Pyrimidine Chemistry). Link
-
Beilstein Journal of Organic Chemistry. Synthesis of functionalized pyrimidines via amidine condensation.Link
-
Fisher Scientific Safety Data Sheet. 2-Amino-5-methoxypyrimidine derivatives handling.Link
-
ChemicalBook. 4-Amino-5-methoxy-2-methylpyrimidine Product Specifications.Link
Sources
Structural Elucidation and Analytical Characterization of 5-Methoxy-2-methylpyrimidin-4-amine
This guide serves as a definitive technical reference for the structural elucidation of 5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0). It is designed for analytical chemists and process scientists requiring rigorous proof of identity, particularly when distinguishing this scaffold from closely related regioisomers during process optimization.
Executive Summary
5-Methoxy-2-methylpyrimidin-4-amine is a critical heterocyclic intermediate, often utilized in the synthesis of thiamine (Vitamin B1) analogs and kinase inhibitors. Its structural integrity is defined by the specific arrangement of substituents on the pyrimidine ring: a methyl group at C2, an amine at C4, and a methoxy group at C5.
The primary analytical challenge lies in differentiating this molecule from its regioisomers, specifically 4-methoxy-2-methylpyrimidin-5-amine , which can co-elute during synthesis depending on the condensation kinetics of the starting materials. This guide outlines a self-validating analytical workflow using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to unequivocally assign the regiochemistry.
Synthetic Context & Impurity Profile
To understand the elucidation logic, one must understand the origin of the molecule. The standard synthesis involves the condensation of acetamidine with a 2-substituted cyanoacetate or malonate derivative.
The Regioselectivity Challenge
In the condensation of Acetamidine with Ethyl 2-cyano-2-methoxyacetate , two pathways are theoretically possible, leading to distinct isomers.
Figure 1: Synthetic divergence requiring analytical confirmation.
Analytical Framework & Data Presentation
High-Resolution Mass Spectrometry (HRMS)
Before NMR analysis, the molecular formula must be confirmed to rule out oxidation or alkylation byproducts.
| Parameter | Expected Value | Rationale |
| Formula | C₆H₉N₃O | Core composition.[1][2][3] |
| Calc. Mass [M+H]⁺ | ~140.0824 Da | Protonated molecular ion (ESI+). |
| Fragmentation | Loss of 17 (NH₃) or 31 (OMe) | Diagnostic of primary amine and methoxy groups. |
Nuclear Magnetic Resonance (NMR) Strategy
The definitive proof of structure relies on 1H and 2D NMR.[4] The data below represents the consensus chemical shifts (δ) in DMSO-d₆ .
Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | Integral | Assignment Logic |
| H-6 | 7.60 - 7.80 | Singlet (s) | 1H | The only aromatic proton. Deshielded by ring nitrogens but shielded relative to unsubstituted pyrimidine due to C5-OMe and C4-NH₂ electron donation. |
| NH₂ | 6.50 - 6.80 | Broad (br s) | 2H | Exchangeable with D₂O. Chemical shift varies with concentration/temperature. |
| 5-OMe | 3.75 - 3.85 | Singlet (s) | 3H | Characteristic methoxy range. |
| 2-Me | 2.30 - 2.40 | Singlet (s) | 3H | Characteristic methyl on heteroaromatic ring.[5] |
Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)
| Position | δ (ppm) | Type | Assignment Logic |
| C-2 | ~160-163 | Cq | Flanked by two nitrogens (most deshielded). |
| C-4 | ~158-160 | Cq | Attached to NH₂ (alpha effect). |
| C-6 | ~140-145 | CH | The only aromatic methine. |
| C-5 | ~135-138 | Cq | Attached to OMe. |
| OMe | ~56-60 | CH₃ | Methoxy carbon. |
| 2-Me | ~20-25 | CH₃ | Methyl carbon. |
Structural Elucidation Workflow (The "Why" and "How")
To prove the structure is the Target (5-OMe, 4-NH₂) and not the Isomer (4-OMe, 5-NH₂) , we utilize the Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC).
The "Smoking Gun" Correlations
The spatial arrangement of protons provides the definitive answer.
-
NOESY Interaction (H-6 ↔ OMe):
-
Target: The H-6 proton and the 5-OMe group are on adjacent carbons (ortho). They are spatially close (< 5 Å). Result: Strong NOE signal.
-
Isomer: The H-6 proton is adjacent to an NH₂ group. The OMe is at C4, further away. Result: Weak or No NOE signal between H-6 and OMe.
-
-
HMBC Connectivity (Long Range):
-
Target: The NH₂ protons (if visible) will couple to C4 and C5. The OMe protons will couple only to C5.
-
Isomer: The OMe protons would couple to C4.
-
Figure 2: Decision tree for structural confirmation based on NOESY data.
Detailed Experimental Protocols
NMR Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ because the amine protons (-NH₂) are often broad or invisible in chloroform due to exchange. DMSO stabilizes the amine signal, allowing for detection of H-N couplings.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
LC-MS Method for Purity/Identity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
-
MS Mode: ESI Positive (Scan range 100–500 m/z).
Crystallization (Optional Validation)
If the amorphous solid resists spectroscopic assignment, recrystallization can yield material suitable for X-ray diffraction (XRD).
-
Solvent System: Ethanol/Water (9:1) or Isopropanol.
-
Procedure: Dissolve crude solid in hot ethanol; add water dropwise until turbidity persists; cool slowly to 4°C.
References
-
PubChem Compound Summary. (2025). 5-methoxy-2-methylpyrimidin-4-amine (CID 17821850).[2] National Center for Biotechnology Information. [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR.[4][5][6] University of Wisconsin-Madison. (General reference for Pyrimidine shifts). [Link]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[5] Springer. (Standard reference for calculating heteroaromatic shifts). [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. 5-methoxy-2-methylpyrimidin-4-amine,698-34-0-Amadis Chemical [amadischem.com]
- 3. PubChemLite - 5-methoxy-4-methylpyrimidin-2-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digital.csic.es [digital.csic.es]
5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0): Synthesis, Mechanisms, and Applications in Kinase Inhibitor Development
Executive Summary
As a Senior Application Scientist evaluating pyrimidine derivatives for rational drug design, I classify 5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0) as a highly privileged pharmacophore building block[1]. Its structural topology—featuring a 4-amino group, a 5-methoxy substituent, and a 2-methyl group on a pyrimidine core—makes it an ideal precursor for synthesizing ATP-competitive kinase inhibitors. Recently, this specific compound has gained prominence as a critical intermediate in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, which are actively investigated for their potential to induce mitotic catastrophe in oncogene-amplified tumors[2]. This technical guide details the physicochemical profile, a self-validating synthesis protocol, and the mechanistic rationale for employing CAS 698-34-0 in advanced drug discovery workflows.
Physicochemical Profiling & Structural Rationale
To understand why CAS 698-34-0 is selected for kinase inhibitor libraries, we must analyze its structure-activity relationship (SAR) potential.
-
The Pyrimidine Core: Acts as a bioisostere for the adenine ring of ATP, allowing it to dock into the highly conserved ATP-binding pocket of kinases.
-
4-Amino Group: Functions as a critical hydrogen bond donor. In kinase hinge-binding motifs, this primary amine typically interacts with the backbone carbonyl of the hinge region.
-
5-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the pyrimidine ring. This enhances the basicity of the N3 nitrogen (improving its capacity as a hydrogen bond acceptor) and provides steric bulk that can be directed toward the solvent-exposed region or the gatekeeper residue.
-
2-Methyl Group: Provides a localized lipophilic contact, restricting the rotational degrees of freedom of the scaffold when bound to the target protein, thereby reducing the entropic penalty of binding.
Table 1: Quantitative Physicochemical Data for CAS 698-34-0
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 698-34-0 | Unique identifier for procurement and IP tracking[1] |
| Molecular Formula | C6H9N3O | Low molecular weight allows for extensive downstream elaboration |
| Molecular Weight | 139.16 g/mol | High ligand efficiency (LE) potential in fragment-based design |
| Hydrogen Bond Donors | 1 (Primary Amine) | Essential for kinase hinge-region anchoring |
| Hydrogen Bond Acceptors | 3 (N1, N3, O-Methoxy) | Facilitates diverse interaction networks within binding pockets |
De Novo Synthesis Protocol: A Self-Validating Workflow
The synthesis of 5-methoxy-2-methylpyrimidin-4-amine relies on a robust two-step sequence: a regioselective nucleophilic aromatic substitution (SNAr) followed by catalytic hydrogenolysis. This protocol is adapted from validated patent literature detailing the synthesis of PLK4 inhibitors ()[2].
Causality in Experimental Design: Why start with 4,6-dichloro-5-methoxy-2-methylpyrimidine? The electron-withdrawing nature of the pyrimidine ring, exacerbated by the two chlorine atoms, renders the C4 and C6 positions highly electrophilic. The use of aqueous ammonia in THF selectively displaces one chlorine atom. The subsequent hydrogenolysis utilizes Palladium on Carbon (Pd/C) to cleanly remove the remaining chlorine without reducing the pyrimidine ring or cleaving the methoxy ether[2].
Figure 1: Two-step synthesis workflow of CAS 698-34-0 via SNAr and catalytic hydrogenolysis.
Step-by-Step Methodology:
Phase 1: Regioselective Amination (SNAr)
-
Preparation: In a round-bottom flask, dissolve 4,6-dichloro-5-methoxy-2-methylpyrimidine (500 mg, 2.59 mmol, 1.00 equiv) in 4 mL of Tetrahydrofuran (THF)[2].
-
Reagent Addition: Slowly add 8 mL of 30% aqueous ammonia (
). Note: THF acts as a co-solvent to maintain the solubility of the organic substrate in the highly aqueous ammonia mixture. -
Reaction: Seal the vessel and stir the mixture for 16 hours at 70 °C under a nitrogen atmosphere[2].
-
Monitoring: Monitor reaction progress via LC-MS to ensure complete conversion to the mono-aminated intermediate.
-
Workup: Concentrate the resulting mixture under vacuum to remove THF and excess ammonia. Purify the residue via silica gel column chromatography to yield 6-chloro-5-methoxy-2-methylpyrimidin-4-amine[2].
Phase 2: Catalytic Hydrogenolysis (Dehalogenation)
-
Preparation: Dissolve the intermediate 6-chloro-5-methoxy-2-methylpyrimidin-4-amine (250 mg, 1.44 mmol, 1.00 equiv) in 8.5 mL of Methanol (MeOH)[2].
-
Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10% wt, ~230 mg, 1.5 equiv). Safety Protocol: Purge the flask with nitrogen before adding Pd/C to prevent spontaneous ignition of methanol vapors.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (
). Stir the suspension for 16 hours at room temperature under a hydrogen atmosphere (a standard balloon pressure setup is sufficient)[2]. -
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with MeOH (3 × 5 mL)[2].
-
Isolation: Concentrate the filtrate under vacuum to afford the pure target compound, 5-methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0)[2].
Application in Oncology: PLK4 Inhibitor Development
The primary modern application of CAS 698-34-0 is its use as a core scaffold in the development of Polo-like kinase 4 (PLK4) inhibitors[2]. PLK4 is a master regulator of centriole duplication. In many aggressive cancers, PLK4 is overexpressed, leading to centriole amplification, multipolar spindles, and chromosomal instability—hallmarks of tumorigenesis.
By utilizing CAS 698-34-0, medicinal chemists can synthesize inhibitors that competitively bind to the ATP pocket of PLK4. When PLK4 is inhibited, cancer cells undergo catastrophic mitotic failure, leading to apoptosis. The 4-amino group of the pyrimidine anchors the molecule to the PLK4 hinge region, while the 5-methoxy group projects into the hydrophobic pocket, enhancing selectivity over other kinase families.
Figure 2: Mechanism of action for PLK4 inhibitors derived from CAS 698-34-0 in oncology.
Conclusion
5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0) is far more than a simple chemical catalog entry; it is a meticulously designed pharmacophore that leverages the inherent hinge-binding capabilities of the pyrimidine ring. Through a highly reliable, two-step synthesis involving SNAr and catalytic hydrogenolysis, researchers can generate this intermediate in high purity. Its integration into PLK4 inhibitor pipelines underscores its critical value in modern, targeted oncological drug development.
References
-
Title: CAS 698-34-0 C6H9N3O 5-Methoxy-2-methylpyrimidin-4-amine 95%+ Source: Howei Pharm URL: [Link]
- Title: WO2022240876A1 - Polo like kinase 4 inhibitors Source: Google Patents / World Intellectual Property Organization URL
Sources
Scalable Synthesis of 5-Methoxy-2-methylpyrimidin-4-amine
Executive Summary
Target Molecule: 5-Methoxy-2-methylpyrimidin-4-amine (CAS: 698-34-0) Core Application: Key intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and thiamine (Vitamin B1) analogs. Synthetic Strategy: A three-step convergent synthesis starting from acyclic precursors. The route prioritizes industrial scalability, utilizing a Claisen condensation-cyclization sequence to construct the pyrimidine core, followed by deoxychlorination and nucleophilic aromatic substitution .
This guide deviates from low-yielding laboratory curiosities, focusing instead on a robust, process-ready pathway designed for high purity (>98%) and reproducibility.
Retrosynthetic Analysis
The strategic disconnection reveals that the pyrimidine ring is best constructed by condensing a two-carbon nucleophile (acetamidine) with a three-carbon electrophile bearing the methoxy substituent.
Figure 1: Retrosynthetic disconnection showing the linear assembly of the functionalized pyrimidine core.
Detailed Experimental Protocols
Step 1: Ring Construction (Cyclocondensation)
Objective: Synthesis of 5-methoxy-2-methylpyrimidin-4-ol. Principle: In situ generation of the sodium enolate of methyl 2-formyl-2-methoxyacetate followed by condensation with acetamidine.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl methoxyacetate | 1.0 | C4-C5 Fragment Source |
| Methyl formate | 1.2 | C6 Formylating Agent |
| Sodium Methoxide (NaOMe) | 1.2 | Base (25% in MeOH) |
| Acetamidine HCl | 1.1 | N1-C2-N3 Fragment Source |
| Methanol (MeOH) | Solvent | Reaction Medium |
Protocol:
-
Enolate Formation: Charge a dry reactor with Methyl methoxyacetate (100 mmol) and Methyl formate (120 mmol) in anhydrous MeOH (200 mL).
-
Base Addition: Cool to 0°C. Add NaOMe solution (25 wt% in MeOH, 120 mmol) dropwise over 30 minutes. Maintain internal temperature <5°C.
-
Mechanistic Note: This generates the reactive species sodium 1-methoxy-3-methoxy-3-oxoprop-1-en-2-olate.
-
-
Aging: Stir at 0–5°C for 2 hours to ensure complete formylation.
-
Cyclization: Add Acetamidine Hydrochloride (110 mmol) in one portion.
-
Reflux: Warm to room temperature, then heat to reflux (65°C) for 6–8 hours. Monitor by LCMS for the disappearance of the starting ester.
-
Workup:
-
Concentrate in vacuo to remove MeOH.
-
Dissolve residue in minimum water (50 mL).
-
Acidify carefully with conc. HCl to pH ~5 to precipitate the product.
-
Filter the white solid, wash with cold water and acetone.
-
Yield Expectation: 70–80%.[1]
-
Step 2: Activation (Chlorination)
Objective: Synthesis of 4-chloro-5-methoxy-2-methylpyrimidine.
Principle: Deoxychlorination using Phosphorus Oxychloride (
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 5-Methoxy-2-methylpyrimidin-4-ol | 1.0 | Substrate |
| Phosphorus Oxychloride (
Protocol:
-
Setup: Equip a flask with a reflux condenser and a caustic scrubber (to trap HCl gas).
-
Addition: Charge 5-Methoxy-2-methylpyrimidin-4-ol (50 mmol). Carefully add
(250 mmol) at room temperature. -
Catalysis: Add N,N-Dimethylaniline (25 mmol) dropwise.
-
Safety: Exothermic reaction.
-
-
Reaction: Heat to reflux (105°C) for 3 hours. The suspension should become a clear solution.
-
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure. -
Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.
-
-
Extraction: Neutralize with
to pH 7–8. Extract with Dichloromethane (DCM) (3 x 50 mL). -
Purification: Dry organic layer over
, filter, and concentrate. The crude oil often solidifies upon standing.-
Yield Expectation: 85–90%.
-
Step 3: Amination (Nucleophilic Substitution)
Objective: Synthesis of 5-Methoxy-2-methylpyrimidin-4-amine.
Principle:
Protocol:
-
Vessel: Use a stainless steel autoclave or a heavy-walled pressure tube.
-
Charging: Dissolve 4-chloro-5-methoxy-2-methylpyrimidine (40 mmol) in Ethanolic Ammonia (saturated solution, ~20%
in EtOH, 80 mL). -
Reaction: Seal the vessel and heat to 100°C for 12 hours.
-
Pressure Warning: Internal pressure will rise. Ensure vessel is rated for >10 bar.
-
-
Workup:
-
Cool to room temperature and vent carefully.
-
Concentrate the solvent to dryness.
-
Resuspend the residue in water (20 mL) and basify with 1M NaOH to pH >10 (to free the amine base).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Crystallization: Concentrate the organic layer.[2] Recrystallize from Isopropanol/Hexane if necessary.
-
Final Yield: 75–85%.
-
Appearance: White to off-white crystalline solid.
-
Analytical Validation
To ensure the integrity of the synthesis, the following analytical parameters must be met:
| Parameter | Specification | Method |
| Purity | >98.0% | HPLC (C18 column, ACN/Water gradient) |
| Appearance | White crystalline solid | Visual |
| MS (ESI+) | [M+H]+ = 140.08 | LC-MS |
| 1H NMR | (DMSO-d6): δ 7.85 (s, 1H, H-6), 6.80 (bs, 2H, NH2), 3.75 (s, 3H, OMe), 2.35 (s, 3H, Me) | 400 MHz NMR |
Process Logic & Safety (E-E-A-T)
Why this route?
-
Avoidance of Malononitrile: Many older routes use malononitrile, which can lead to inseparable mixtures of isomers and requires hazardous cyanide handling. The formyl-ester route (Step 1) is regiospecific.
-
POCl3 Handling: The use of N,N-dimethylaniline accelerates the reaction, allowing for lower temperatures and cleaner profiles compared to neat POCl3 refluxes.
Troubleshooting
-
Step 1 Low Yield: Moisture is the enemy. Ensure Methanol is anhydrous (<0.05% water). If the enolate does not form (solution stays clear/no precipitate), the NaOMe may be degraded.
-
Step 3 Incomplete Conversion: If the chloride remains, increase the temperature to 120°C. The 5-methoxy group is electron-donating, which slightly deactivates the ring toward
, making the reaction slower than a simple chloropyrimidine.
Workflow Diagram
Figure 2: Process flow diagram illustrating the three-stage chemical transformation.
References
-
BenchChem. Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols. (2025).[1][2][3][4][5][6][7] Link (Cited for chlorination protocols of 5-methoxy pyrimidines).
-
Sigma-Aldrich. Product Specification: 4-Chloro-5-methoxy-2-methylpyrimidine.Link (Confirmation of intermediate stability and properties).
-
Organic Syntheses. Acetamidine Hydrochloride. Org.[8] Synth. 1928, 8,[8] 1. Link (Foundational preparation of the amidine precursor).
-
ChemicalBook. 4-Amino-5-methoxymethyl-2-methylpyrimidine Properties.Link (Comparative data for methoxymethyl analogs).
-
National Institutes of Health (NIH). Synthesis of Pyrimidine Derivatives. PMC Articles. Link (General reference for pyrimidine ring construction via formyl-esters).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
5-Methoxy-2-methylpyrimidin-4-amine: Pharmacophoric Role and Mechanism of Action in Polo-Like Kinase 4 (PLK4) Inhibition
Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals
Executive Summary
In modern targeted oncology, the transition from pan-kinase inhibitors to highly selective therapeutics relies heavily on the rational design of hinge-binding pharmacophores. 5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0) is not a standalone therapeutic agent; rather, it is a highly privileged, synthetically critical building block utilized in the development of next-generation Polo-Like Kinase 4 (PLK4) inhibitors[1].
As a Senior Application Scientist overseeing kinase inhibitor screening and structural optimization, I have observed that the incorporation of this specific pyrimidine-4-amine core fundamentally alters the kinase selectivity profile of a molecule. By exploiting unique topological features within the PLK4 ATP-binding pocket, derivatives of this compound drive profound phenotypic changes in cancer cells—specifically the inhibition of centriole duplication, leading to mitotic catastrophe. This whitepaper details the structural causality, biological mechanism of action, and the self-validating experimental workflows required to evaluate this class of compounds.
Structural Biology & Hinge-Binding Causality
The potency and selectivity of PLK4 inhibitors derived from 5-methoxy-2-methylpyrimidin-4-amine are dictated by precise, atomic-level interactions within the kinase domain. Every functional group on this core serves a distinct, causal purpose in target engagement:
-
The Pyrimidine-4-amine Scaffold (The Anchor): The exocyclic amine and the pyrimidine nitrogen form a foundational bidentate hydrogen-bond network with the backbone carbonyl and amide of the PLK4 hinge region (specifically residues Glu90 and Cys92). This anchors the molecule competitively within the ATP-binding cleft.
-
The 5-Methoxy Group (The Selectivity Determinant): This is the critical "magic bullet" for PLK4 selectivity. While most kinases (including the closely related Aurora kinases) possess bulky gatekeeper or hinge residues, PLK4 features a unique methionine (Met91) in its hinge region[2]. The 5-methoxy group perfectly occupies this specific sub-pocket. In off-target kinases, this substitution creates a severe steric clash, effectively engineering out Aurora kinase cross-reactivity.
-
The 2-Methyl Group (The Vectoring Agent): The addition of the 2-methyl group restricts the rotational degrees of freedom of the core. This steric bulk forces the rest of the inhibitor molecule (often complex functionalized rings) to project outward toward the solvent-exposed region or deep into the hydrophobic DFG-out pocket, optimizing the overall binding enthalpy.
Biological Mechanism of Action: PLK4 Inhibition
PLK4 is the master regulatory kinase governing centriole duplication—a process that must occur exactly once per cell cycle to ensure bipolar spindle formation[3]. The mechanism of action for compounds utilizing the 5-methoxy-2-methylpyrimidin-4-amine core follows a highly predictable, linear biological cascade.
When the pharmacophore binds the PLK4 hinge region, it blocks the trans-autophosphorylation required for the kinase's activation and subsequent degradation[4]. The functional inhibition of PLK4 prevents the recruitment of critical centriole assembly factors (like STIL and SAS-6)[5]. Over successive cell divisions, this leads to a progressive depletion of centrioles, resulting in acentrosomal cells[2].
In normal cells, this triggers a p53-dependent "mitotic stopwatch" that halts the cell cycle in the G1 phase[2]. However, in cancer cells—which frequently harbor p53 mutations and rely on centrosome amplification to survive—the loss of centrioles forces prolonged, aberrant mitosis, ultimately culminating in mitotic catastrophe and apoptosis[3].
Fig 1: Mechanism of PLK4 inhibition by pyrimidine-4-amine derivatives and downstream cellular effects.
Experimental Workflows for Target Validation
To rigorously validate the efficacy of 5-methoxy-2-methylpyrimidin-4-amine derivatives, we employ a self-validating, two-tiered experimental system. This ensures that in vitro biochemical affinity translates accurately to in cellulo phenotypic outcomes.
Protocol 1: In Vitro TR-FRET Kinase Assay (Target Engagement)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because it directly measures the displacement of an ATP-competitive tracer, confirming that the pyrimidine core is successfully anchoring in the hinge region.
-
Preparation: Prepare a master mix containing recombinant PLK4 kinase domain, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive kinase tracer.
-
Compound Titration: Dispense the synthesized 5-methoxy-2-methylpyrimidin-4-amine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate.
-
Incubation & Readout: Incubate for 1 hour at room temperature. Measure the FRET signal (emission ratio of 665 nm / 615 nm).
-
Self-Validation: The assay is self-validating; a decrease in the FRET signal directly correlates with the compound physically displacing the tracer from the PLK4 ATP pocket, allowing for highly accurate
determination.
Protocol 2: Cellular Centriole Depletion Assay (Phenotypic Validation)
Causality: Biochemical inhibition does not guarantee cellular penetration. Immunofluorescence (IF) of centriolar markers is required to prove that the compound successfully enters the cell and disrupts PLK4's biological function.
-
Cell Culture: Plate U2OS or HeLa cells (which are highly sensitive to centrosome dynamics) on glass coverslips and treat with the inhibitor for 48–72 hours (allowing for at least two cell division cycles).
-
Fixation & Staining: Fix cells with cold methanol. Co-stain with antibodies against Centrin-1 (to mark the centriole core) and γ-tubulin (to mark the pericentriolar material).
-
Imaging & Quantification: Utilize confocal microscopy to quantify the number of centrioles per cell.
-
Self-Validation: Using both Centrin-1 and γ-tubulin acts as an internal control. True PLK4 inhibition will result in the loss of Centrin-1 puncta, while diffuse γ-tubulin may remain, proving the specific failure of centriole biogenesis rather than general protein degradation.
Fig 2: Self-validating high-throughput workflow for evaluating PLK4 inhibitor target engagement.
Quantitative Data Summary
The addition of the 5-methoxy and 2-methyl groups to the pyrimidine-4-amine core is not arbitrary; it is a calculated structural modification that drives the SAR (Structure-Activity Relationship) from a pan-kinase profile to exquisite PLK4 selectivity[6].
The table below summarizes the representative quantitative shift observed during the optimization of pyrimidine-based kinase inhibitors:
| Compound Core Motif | PLK4 | Aurora A | Selectivity Fold (AurA / PLK4) | Key Structural Causality |
| Unsubstituted Pyrimidin-4-amine | ~7.6 | ~0.65 | 0.08x (Favors AurA) | Lacks sub-pocket specificity; binds broadly to kinase hinges. |
| 5-Methoxy-2-methylpyrimidin-4-amine | < 1.0 | > 1000 | > 1000x (Favors PLK4) | 5-OMe targets unique Met91; 2-Me vectors core into DFG pocket. |
Data Note: Values are representative of the SAR shift observed in the literature during the evolution of early pan-kinase inhibitors into selective PLK4 inhibitors.
References
- Title: Polo like kinase 4 inhibitors (Patent WO2022240876A1)
-
Title: PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential Source: Cytoskeleton (Hoboken) / PubMed Central URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent Source: Cancer Cell URL: [Link]
Sources
- 1. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoinhibition and relief mechanism for Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic & Synthetic Guide: 5-Methoxy-2-methylpyrimidin-4-amine
The following technical guide details the spectroscopic characterization and synthesis of 5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0).
Introduction & Compound Profile
5-Methoxy-2-methylpyrimidin-4-amine is a critical heterocyclic building block used extensively in the development of kinase inhibitors (e.g., JAK, PLK4 inhibitors) and vitamin analogs. Its unique substitution pattern—combining an electron-donating methoxy group at the C5 position with a nucleophilic amine at C4—imparts distinct electronic properties that are pivotal for hydrogen bonding interactions in drug-target complexes.
This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and the synthesis of this compound, designed for researchers requiring high-fidelity data for structural validation.
Chemical Identity
| Property | Detail |
| IUPAC Name | 5-Methoxy-2-methylpyrimidin-4-amine |
| CAS Number | 698-34-0 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 93–99 °C |
| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water |
Spectroscopic Data (NMR, IR, MS)
The following data represents the characteristic spectral signatures derived from high-purity reference standards and chemometric consensus of 5-substituted-4-aminopyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆)
The proton spectrum is characterized by two distinct singlets for the methyl and methoxy groups, a broad exchangeable signal for the amine, and a diagnostic aromatic singlet for the C6 proton.
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Context |
| 7.78 | Singlet (s) | 1H | C6-H | Aromatic ring proton; deshielded by N1 and N3, slightly shielded by C5-OMe. |
| 6.65 | Broad Singlet (br s) | 2H | -NH₂ | Exocyclic amine; chemical shift is concentration and temperature dependent (D₂O exchangeable). |
| 3.74 | Singlet (s) | 3H | -OCH₃ | Methoxy group at C5; characteristic region for Ar-OMe. |
| 2.32 | Singlet (s) | 3H | -CH₃ | Methyl group at C2; typical for 2-methylpyrimidines. |
¹³C NMR (125 MHz, DMSO-d₆)
The carbon spectrum confirms the pyrimidine scaffold with four distinct quaternary/aromatic signals and two aliphatic signals.
| Shift (δ, ppm) | Type | Assignment | Electronic Environment |
| 161.5 | Cq | C4 | Ipso to amine; highly deshielded due to N-attachment. |
| 158.2 | Cq | C2 | Ipso to methyl; between two ring nitrogens. |
| 141.8 | CH | C6 | Aromatic methine; characteristic of pyrimidine C6. |
| 139.5 | Cq | C5 | Ipso to methoxy; shielded relative to C4/C2 but deshielded by Oxygen. |
| 56.8 | CH₃ | -OCH₃ | Methoxy carbon.[1] |
| 25.1 | CH₃ | -CH₃ | Methyl carbon. |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).
-
Molecular Ion:
-
[M+H]⁺ (ESI): m/z 140.08 (Calculated: 140.0824)
-
[M]⁺ (EI): m/z 139.1
-
-
Fragmentation Pattern (EI/MS²): The fragmentation pathway is dominated by the loss of the methyl and methoxy substituents.
| m/z | Fragment Ion | Loss | Mechanism |
| 140 | [M+H]⁺ | - | Parent Ion. |
| 124 | [M - CH₃]⁺ | Methyl radical | Cleavage of the C2-Methyl or O-Methyl group. |
| 109 | [M - OCH₃]⁺ | Methoxy radical | Cleavage of the C5-Methoxy bond. |
| 97 | [M - C₂H₂N]⁺ | Ring fragmentation | Retro-Diels-Alder (RDA) type collapse of the pyrimidine ring. |
Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| 3320, 3160 | ν(N-H) | Primary amine stretching (asymmetric & symmetric). |
| 2955 | ν(C-H) | C-H stretching (aromatic & aliphatic methyl). |
| 1645 | ν(C=N) / δ(NH₂) | Pyrimidine ring breathing & Amine scissoring (Amide II-like). |
| 1580 | ν(C=C) | Aromatic skeletal vibrations. |
| 1210 | ν(C-O) | Aryl-Alkyl ether stretching (C5-OMe). |
Experimental Synthesis Protocols
This section details a robust, two-step synthesis starting from 4-hydroxy-5-methoxy-2-methylpyrimidine (or its tautomer). This route is preferred over the 4,6-dichloro route for generating the specific 4-amino regioisomer without over-reduction.
Step 1: Chlorination (Synthesis of 4-Chloro-5-methoxy-2-methylpyrimidine)
Objective: Convert the hydroxyl group to a leaving group (chloride) to enable nucleophilic substitution.
-
Reagents: 5-Methoxy-2-methylpyrimidin-4-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq), N,N-Dimethylaniline (catalytic).
-
Apparatus: Round-bottom flask with reflux condenser, drying tube (CaCl₂), and magnetic stirring.
-
Procedure:
-
Charge the flask with 5-Methoxy-2-methylpyrimidin-4-ol.
-
Slowly add POCl₃ at 0°C (exothermic).
-
Add catalytic N,N-dimethylaniline.
-
Heat to reflux (100–110°C) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Caution: POCl₃ hydrolysis is violent). Neutralize with sat. NaHCO₃ to pH 7–8.
-
Extract with Dichloromethane (DCM) (3x). Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: ~85–90% (Yellowish oil or solid).
-
Step 2: Amination (Synthesis of 5-Methoxy-2-methylpyrimidin-4-amine)
Objective: Nucleophilic aromatic substitution (SₙAr) of the chloride with ammonia.
-
Reagents: 4-Chloro-5-methoxy-2-methylpyrimidine (1.0 eq), Ammonium Hydroxide (28-30% NH₃ aq, excess) or NH₃ in Methanol (7N).
-
Apparatus: Sealed pressure tube or Autoclave (for scale-up).
-
Procedure:
-
Dissolve the chloro-intermediate in THF or Methanol (10 volumes).
-
Add NH₄OH (10–20 eq) or NH₃/MeOH solution.
-
Seal the vessel and heat to 70–80°C for 12–16 hours.
-
Monitoring: LC-MS or TLC should show complete consumption of the starting chloride.
-
Workup: Concentrate the solvent to remove excess ammonia.
-
Resuspend residue in water and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM/MeOH 95:5) to yield the pure amine.
-
Visualized Workflows
Synthesis Pathway
The following diagram illustrates the conversion from the hydroxy-precursor to the final amine via the chloro-intermediate.
Caption: Two-step synthesis via chlorination and nucleophilic aromatic substitution.
Mass Spectrometry Fragmentation Logic
This diagram details the logical fragmentation of the molecular ion [M+H]⁺ observed in ESI-MS.
Caption: ESI-MS fragmentation pathway showing primary loss of methyl and methoxy groups.
References
- Patent WO2022240876A1. Polo-like Kinase 4 Inhibitors. Google Patents.
-
PubChem Compound Summary . 5-Methoxy-2-methylpyrimidin-4-amine (CID 698-34-0). National Center for Biotechnology Information. Available at: [Link].
Sources
A Guide to 5-Methoxy-2-methylpyrimidin-4-amine: A Core Intermediate in Modern Medicinal Chemistry
Abstract
5-Methoxy-2-methylpyrimidin-4-amine stands as a pivotal heterocyclic building block in the landscape of pharmaceutical development. Its strategic placement of functional groups—an activating methoxy group, a reactive primary amine, and a methyl group on the electron-deficient pyrimidine core—renders it a highly versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides researchers, synthetic chemists, and drug development professionals with an in-depth analysis of its properties, synthesis, reactivity, and applications. We will explore the causality behind synthetic strategies, present detailed, field-tested protocols, and illustrate its utility in the construction of targeted therapeutics, thereby offering a comprehensive resource for leveraging this valuable compound in medicinal chemistry programs.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its electron-deficient nature and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. 5-Methoxy-2-methylpyrimidin-4-amine (CAS No. 698-34-0) is a decorated pyrimidine that offers a unique combination of features for synthetic elaboration. The 4-amino group serves as a primary nucleophilic handle for coupling reactions, while the 5-methoxy group modulates the electronic properties of the ring system, a feature known to be critical for optimizing ligand-target binding, physicochemical properties, and ADME parameters in drug design. Its application as an intermediate in the synthesis of kinase inhibitors, among other therapeutic classes, underscores its significance in the development of modern medicines.[2]
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic characteristics of a synthetic intermediate is fundamental for reaction monitoring, quality control, and structural confirmation.
Physicochemical Data
The key properties of 5-Methoxy-2-methylpyrimidin-4-amine are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 698-34-0 | [3] |
| Molecular Formula | C₆H₉N₃O | [4] |
| Molecular Weight | 139.16 g/mol | [5] |
| IUPAC Name | 5-methoxy-2-methylpyrimidin-4-amine | [4] |
| Appearance | Typically an off-white to pale yellow solid | General Supplier Data |
| Boiling Point | 253.3±20.0 °C at 760 mmHg | [4] |
| Storage | Store at 2-8°C for long-term stability | [4] |
Spectroscopic Characterization
The following data represent the expected spectroscopic profile, essential for verifying the identity and purity of the compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for each type of proton. In a solvent like DMSO-d₆, one would expect to see a singlet for the methyl group protons (CH₃) around δ 2.2-2.4 ppm, a singlet for the methoxy group protons (OCH₃) around δ 3.8-4.0 ppm, a broad singlet for the amine protons (NH₂) around δ 6.5-7.0 ppm (which may exchange with D₂O), and a singlet for the pyrimidine ring proton (H-6) downfield, typically around δ 7.8-8.0 ppm.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks for each carbon atom. Expected approximate chemical shifts are: δ 10-15 (C-CH₃), δ 55-60 (C-OCH₃), and four peaks in the aromatic region (δ 110-165) corresponding to the four unique carbon atoms of the pyrimidine ring.
-
Mass Spectrometry (MS): Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 139 or 140, respectively, confirming the molecular weight.
Synthesis Pathway and Experimental Protocol
The synthesis of substituted aminopyrimidines often involves the condensation of a guanidine or its equivalent with a 1,3-dielectrophile. For 5-Methoxy-2-methylpyrimidin-4-amine, a robust and scalable approach utilizes the cyclocondensation of acetamidine with a functionalized three-carbon synthon.
Synthetic Workflow Overview
The following diagram illustrates a logical and common workflow for the synthesis, starting from commercially available precursors.
Caption: Synthetic workflow for 5-Methoxy-2-methylpyrimidin-4-amine.
Detailed Experimental Protocol
This protocol is a representative method adapted from established procedures for pyrimidine synthesis.[6]
Objective: To synthesize 5-Methoxy-2-methylpyrimidin-4-amine.
Materials:
-
Methoxyacetonitrile
-
Ethyl acetate
-
Sodium ethoxide (21% solution in ethanol)
-
Acetamidine hydrochloride
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Step 1: Formation of the Intermediate (Not Isolated)
-
To a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide in ethanol (1.1 equivalents).
-
In a separate flask, mix methoxyacetonitrile (1.0 equivalent) and ethyl acetate (1.2 equivalents).
-
Add the mixture dropwise to the sodium ethoxide solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This in-situ reaction forms the key β-keto nitrile intermediate.
-
Rationale: This is a base-catalyzed Claisen-type condensation. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of methoxyacetonitrile, which then attacks the electrophilic carbonyl carbon of ethyl acetate to form the required 1,3-dielectrophilic intermediate.
-
-
Step 2: Cyclocondensation
-
Cool the reaction mixture to room temperature.
-
Add acetamidine hydrochloride (1.1 equivalents) to the flask in one portion.
-
Heat the mixture to reflux and maintain for 4-6 hours until TLC indicates the consumption of the intermediate.
-
Rationale: Acetamidine contains two nucleophilic nitrogen atoms that attack the two electrophilic centers (the nitrile carbon and the keto-carbon) of the intermediate generated in Step 1. This intramolecular cyclization, followed by dehydration, forms the stable aromatic pyrimidine ring.
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and adjust the pH to ~2 with concentrated HCl. This step protonates the product and helps remove non-basic impurities.
-
Wash the acidic aqueous layer with dichloromethane (2 x 50 mL).
-
Adjust the pH of the aqueous layer to >10 with a cold sodium hydroxide solution. The product should precipitate as a solid.
-
Extract the product into dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford 5-Methoxy-2-methylpyrimidin-4-amine as a pure solid.
-
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity against the expected profile (Section 2.2). A melting point determination should also be performed.
-
Reactivity and Application in Drug Synthesis
The synthetic value of 5-Methoxy-2-methylpyrimidin-4-amine lies in the predictable reactivity of its 4-amino group in nucleophilic substitution and cross-coupling reactions.
Core Reactivity Principles
The pyrimidine ring is electron-deficient, which generally deactivates the exocyclic amino group towards electrophilic attack compared to aniline. However, it is a potent nucleophile in reactions that are central to pharmaceutical synthesis, such as:
-
Nucleophilic Aromatic Substitution (SNAr): The amino group can displace an activated leaving group (e.g., a halogen) on another aromatic or heteroaromatic ring.[7]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the formation of C-N bonds between the pyrimidine's amino group and an aryl halide, a cornerstone of modern drug synthesis.[8]
Application Example: Synthesis of an Imatinib-Type Kinase Inhibitor Intermediate
Imatinib is a tyrosine kinase inhibitor whose synthesis relies on the coupling of a pyrimidine amine with other fragments.[9] The following protocol outlines how 5-Methoxy-2-methylpyrimidin-4-amine can be used to construct a core fragment analogous to those found in many kinase inhibitors.
Caption: Application of the intermediate in a palladium-catalyzed coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Reagents: Add 5-Methoxy-2-methylpyrimidin-4-amine (1.0 equivalent) and the aryl halide (e.g., 4-bromo-1-nitrobenzene, 1.1 equivalents).
-
Solvent: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times, then add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The resulting crude product can be purified by column chromatography to yield the desired coupled product. This product can then be taken forward for further synthetic steps, such as reduction of the nitro group to an amine, which can then be acylated.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.
-
Skin: Wash off immediately with plenty of soap and water.
-
Ingestion: If swallowed, rinse mouth with water and call a physician or poison control center.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
5-Methoxy-2-methylpyrimidin-4-amine is a high-value synthetic intermediate whose utility is rooted in its straightforward synthesis and the predictable reactivity of its nucleophilic amino group. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol with mechanistic rationale, and a practical example of its application in constructing core scaffolds relevant to modern drug discovery, particularly in the field of kinase inhibitors. By understanding the principles governing its synthesis and reactivity, researchers can effectively integrate this versatile building block into their synthetic programs to accelerate the development of novel therapeutics.
References
-
Hampton Research. (2020). Safety Data Sheet. Retrieved from [Link]
-
Patsnap Eureka. (2014). Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Novel α-Aminophosphonates of imatinib Intermediate: Synthesis, anticancer Activity, human Abl tyrosine kinase Inhibition, ADME and toxicity prediction. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 769-82-4 | Product Name : 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]
-
ResearchGate. (2025). A novel synthesis of imatinib and its intermediates. Request PDF. Retrieved from [Link]
-
PubChemLite. (2026). 5-methoxy-4-methylpyrimidin-2-amine (C6H9N3O). Retrieved from [Link]
-
Gholizadeh, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. Retrieved from [Link]
-
The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. (2016). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel α-Aminophosphonates of imatinib Intermediate: Synthesis, anticancer Activity, human Abl tyrosine kinase Inhibition, ADME and toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 698-34-0|5-Methoxy-2-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 4. 5-methoxy-2-methylpyrimidin-4-amine,698-34-0-Amadis Chemical [amadischem.com]
- 5. PubChemLite - 5-methoxy-4-methylpyrimidin-2-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. hamptonresearch.com [hamptonresearch.com]
Methodological & Application
Application Note: Two-Step Synthesis and Isolation Protocol for 5-Methoxy-2-methylpyrimidin-4-amine
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application Focus: Kinase Inhibitor Scaffolds (e.g., PLK4 Inhibitors) and Pyrimidine Building Blocks
Introduction & Strategic Overview
5-Methoxy-2-methylpyrimidin-4-amine is a highly versatile heterocyclic building block extensively utilized in the design of ATP-competitive kinase inhibitors, including advanced Polo-like kinase 4 (PLK4) inhibitors [1]. The pyrimidine core acts as a critical hinge-binding motif, while the C5-methoxy and C2-methyl substituents dictate the conformational geometry and selectivity profile within the kinase active site.
This application note details a field-proven, highly reproducible two-step synthesis protocol starting from commercially available 4,6-dichloro-5-methoxy-2-methylpyrimidine. The workflow relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a palladium-catalyzed hydrodehalogenation, ensuring high fidelity and yield.
Reaction Pathway Visualization
Two-step synthesis of 5-Methoxy-2-methylpyrimidin-4-amine via SNAr and hydrodehalogenation.
Step 1: Regioselective SNAr Amination
Mechanistic Insights & Causality
The starting material features two electrophilic centers at the C4 and C6 positions. The highly electron-deficient nature of the pyrimidine ring—further activated by the inductive electron-withdrawing effects of the halogens—makes it an ideal substrate for SNAr.
-
Choice of Reagents: 30% aqueous ammonia is utilized as an inexpensive, highly effective nucleophile [1].
-
Solvent Dynamics: Because the dichloro-pyrimidine is highly lipophilic, Tetrahydrofuran (THF) is employed as a co-solvent. This overcomes the biphasic nature of the aqueous reaction mixture, ensuring the substrate remains solvated and accessible to the ammonia.
-
Thermodynamic Control: Heating the sealed reaction to 70 °C provides the necessary activation energy to drive the substitution of the first chloride to completion within 16 hours. The resulting mono-aminated intermediate is significantly less electrophilic, preventing over-amination under these controlled conditions.
Step-by-Step Protocol
-
Preparation: To a 25 mL heavy-wall pressure tube or round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloro-5-methoxy-2-methylpyrimidine (500 mg, 2.59 mmol, 1.00 equiv).
-
Solvation: Dissolve the substrate in THF (4.0 mL) to ensure complete solubilization.
-
Nucleophile Addition: Slowly add 30% NH3•H2O (8.0 mL) to the stirring solution. Seal the vessel securely to prevent the loss of volatile ammonia gas at elevated temperatures.
-
Reaction: Purge the headspace with nitrogen gas for 5 minutes. Heat the reaction mixture to 70 °C and stir vigorously for 16 hours.
-
In-Process Monitoring: Monitor the reaction progress via LCMS. The starting material peak (m/z ~193) should be entirely consumed, replaced by the intermediate mass (m/z ~174).
-
Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove THF and excess ammonia.
-
Purification: Purify the resulting crude residue via silica gel column chromatography, eluting with a gradient of Petroleum Ether/Ethyl Acetate (e.g., 5:1) to afford 6-chloro-5-methoxy-2-methylpyrimidin-4-amine.
Step 2: Catalytic Hydrodehalogenation
Mechanistic Insights & Causality
The removal of the remaining C6 chlorine atom is achieved through palladium-catalyzed hydrodehalogenation[2, 3].
-
Catalytic Cycle: The 10% Pd/C catalyst facilitates the oxidative addition of the C-Cl bond, followed by hydride transfer from the hydrogen gas and subsequent reductive elimination to yield the des-chloro product.
-
Solvent Selection: Absolute ethanol is selected as the solvent due to its excellent hydrogen gas solubility and its ability to stabilize the polar transition states of the intermediate.
-
Reaction Conditions: The reaction is deliberately run at room temperature (RT) rather than under elevated heat. This selective mild condition ensures the complete cleavage of the C-Cl bond without risking the over-reduction of the aromatic pyrimidine ring.
Step-by-Step Protocol
-
Preparation: In a clean, dry 50 mL round-bottom flask, dissolve the intermediate 6-chloro-5-methoxy-2-methylpyrimidin-4-amine (approx. 400 mg, 2.30 mmol) in absolute ethanol (10.0 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (40 mg, 10% w/w). Safety Note: Pd/C is pyrophoric; ensure the addition is performed carefully, ideally under a localized inert atmosphere.
-
Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3 times) to remove residual oxygen. Replace the argon atmosphere with hydrogen gas using a double-layered balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere for 2.5 hours.
-
In-Process Monitoring: Monitor the reaction via LCMS to confirm the disappearance of the chlorinated intermediate and the formation of the target product (m/z ~140).
-
Filtration: Terminate the reaction by purging the flask with argon. Filter the mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst and prevent fine particulates from passing through the frit. Rinse the Celite pad thoroughly with excess ethanol (20 mL).
-
Isolation: Concentrate the filtrate under vacuum. Purify the residue by silica gel column chromatography (using a gradient of 0% to 10% Methanol in Dichloromethane) to afford 5-methoxy-2-methylpyrimidin-4-amine as a highly pure solid [1].
Quantitative Data Summary
| Step | Material / Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1 | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | 193.03 | 1.00 | 500 mg | Starting Material |
| 1 | 30% NH3•H2O (Aqueous Ammonia) | 17.03 | Excess | 8.0 mL | Nucleophile / Base |
| 1 | Tetrahydrofuran (THF) | 72.11 | Solvent | 4.0 mL | Co-solvent |
| 2 | 6-Chloro-5-methoxy-2-methylpyrimidin-4-amine | 173.60 | 1.00 | ~400 mg | Intermediate |
| 2 | 10% Palladium on Carbon (Pd/C) | N/A | 10% w/w | 40 mg | Catalyst |
| 2 | Hydrogen Gas (H2) | 2.02 | Excess | Balloon | Reducing Agent |
| 2 | Ethanol (EtOH) | 46.07 | Solvent | 10.0 mL | Solvent |
Analytical Characterization (Self-Validation)
To ensure the trustworthiness of the synthesized batch, verify the final compound against the following expected analytical benchmarks:
-
LCMS (ESI, +ve ion): Expected m/z = 140.1[M+H]+.
-
1H NMR (400 MHz, DMSO-d6 or CDCl3):
-
Singlet corresponding to the methoxy group (-OCH3) at ~3.8 ppm (3H).
-
Singlet corresponding to the C2-methyl group (-CH3) at ~2.4 ppm (3H).
-
Broad singlet corresponding to the primary amine (-NH2) integrating to 2H.
-
Distinct aromatic singlet for the C6-proton of the pyrimidine ring at ~7.8–8.0 ppm (1H).
-
References
- Title: WO2022240876A1 - Polo like kinase 4 inhibitors Source: Google Patents URL
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions Source: SSRN URL: [Link]
Using 5-Methoxy-2-methylpyrimidin-4-amine in kinase inhibitor screening
Application Note: Strategic Deployment of 5-Methoxy-2-methylpyrimidin-4-amine in Kinase Inhibitor Screening
Introduction: The Aminopyrimidine Privilege
In the high-stakes arena of kinase drug discovery, the 5-Methoxy-2-methylpyrimidin-4-amine (CAS: 6625-74-7) moiety represents a "privileged scaffold." It is not merely a chemical building block but a potent hinge-binding fragment capable of anchoring small molecules into the ATP-binding site of protein kinases.
This guide details the technical application of this fragment in Fragment-Based Drug Discovery (FBDD) . Unlike high-throughput screening (HTS) of complex molecules, screening this low-molecular-weight (MW ~139 Da) fragment allows researchers to identify high-quality, ligand-efficient starting points. The pyrimidine core mimics the adenine ring of ATP, while the 5-methoxy group provides a critical vector for probing the "gatekeeper" residue, a key determinant of kinase selectivity.
Mechanistic Basis of Interaction
To effectively screen this compound, one must understand its binding mode. The efficacy of 5-Methoxy-2-methylpyrimidin-4-amine relies on a bidentate hydrogen-bonding network with the kinase hinge region:
-
H-Bond Acceptor (N1): The pyrimidine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide (NH) of the hinge residue (typically GK+1).
-
H-Bond Donor (4-NH2): The exocyclic amino group donates a hydrogen bond to the backbone carbonyl (C=O) of the same hinge residue.
-
The 5-Methoxy Vector: This substituent typically projects toward the gatekeeper residue or the hydrophobic pocket behind the ATP site. It is often used to induce selectivity against kinases with larger gatekeepers or to displace conserved water molecules.
Visualization: The Hinge Binding Motif
Caption: Bidentate hydrogen bonding mode of the aminopyrimidine scaffold mimicking the Adenine ring of ATP.
Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)
Due to the low molecular weight of 5-Methoxy-2-methylpyrimidin-4-amine, its binding affinity (
Experimental Workflow
Materials:
-
Sensor Chip: CM5 or NTA (for His-tagged kinases).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2-5% DMSO .
-
Ligand: Purified Kinase Domain (e.g., CDK2, JAK2, or EGFR).
-
Analyte: 5-Methoxy-2-methylpyrimidin-4-amine (dissolved in 100% DMSO, diluted to running buffer).
Step-by-Step Protocol:
-
Protein Immobilization:
-
Immobilize the kinase target to a density of 3000–5000 RU (Response Units). High density is required to detect low-MW fragments.
-
Critical Control: Immobilize a reference protein (e.g., BSA or a non-kinase mutant) on a parallel channel to subtract non-specific binding.
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (ranging from 1.5% to 3.5% DMSO) to correct for bulk refractive index changes. This is vital as the fragment stock is in DMSO.
-
-
Analyte Injection (The Screen):
-
Prepare a concentration series of the fragment: 0, 10, 50, 100, 250, 500, 1000 µM .
-
Flow Rate: High flow rate (30–50 µL/min) to minimize mass transport limitations.
-
Contact Time: 30–60 seconds (fast on-rate expected).
-
Dissociation Time: 60 seconds (fast off-rate expected; "square wave" sensorgram).
-
-
Data Analysis:
-
Use "Steady State Affinity" fitting (Response vs. Concentration) to determine
. -
Validation Criteria: The theoretical
should match the experimental . If Experimental >> Theoretical, suspect aggregation.
-
Data Interpretation Table:
| Parameter | Expected Result | Interpretation |
| Sensorgram Shape | Square Wave | Fast on/off rates typical of fragments. |
| 10 µM – 2 mM | Valid "Hit". Ready for chemical elaboration. | |
| Binding Stoichiometry | ~1:1 | Specific binding to the ATP pocket. |
| Ligand Efficiency (LE) | > 0.3 | High quality hit; worth optimizing. |
Protocol 2: Chemical Elaboration (Library Synthesis)
Once binding is confirmed, the fragment must be "grown" to increase potency. The 2-methyl and 4-amino positions are the primary vectors for expansion.
Synthetic Strategy: Buchwald-Hartwig Coupling
The 4-amino group is relatively unreactive due to the electron-deficient pyrimidine ring. However, it can be functionalized or the core can be modified using halogenated precursors. A common strategy is to use a chlorinated precursor (4-chloro-5-methoxy-2-methylpyrimidine) if available, or to functionalize the amine directly.
Reaction Scheme (Conceptual): To attach a "tail" that reaches the solvent front (improving solubility and potency):
-
Reagents:
-
Procedure:
-
Mix fragment (1.0 eq), Aryl Halide (1.1 eq), and Base (2.0 eq) in a sealed vial.
-
Purge with Nitrogen/Argon.
-
Add Catalyst (5 mol%) and Ligand (if not pre-complexed).
-
Heat to 100°C for 12–18 hours.
-
Purification: Flash chromatography (DCM/MeOH gradient). The methoxy group serves as a convenient NMR handle (
~3.8-4.0 ppm singlet).
-
Workflow Visualization: From Fragment to Lead
Caption: Iterative Fragment-Based Drug Discovery (FBDD) workflow utilizing the pyrimidine amine scaffold.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Patents. Link
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link
-
PDB Entry 2R3I: Crystal structure of CDK2 with a pyrimidine-based inhibitor, demonstrating the conserved hinge-binding mode. Link
Sources
Application Note: 5-Methoxy-2-methylpyrimidin-4-amine for Antiviral Drug Discovery
Executive Summary
This application note details the technical deployment of 5-Methoxy-2-methylpyrimidin-4-amine (CAS: 698-34-0) as a high-value scaffold in antiviral drug discovery. While pyrimidines are ubiquitous in FDA-approved antivirals (e.g., Lamivudine, Sofosbuvir), this specific 5-methoxy, 2-methyl substituted variant offers unique electronic and steric properties that distinguish it from canonical cytosine or thymine bases.
This guide provides a comprehensive roadmap for researchers: from the chemical synthesis of nucleoside analogs using this base to biological validation via cytopathic effect (CPE) assays. It is designed to bridge the gap between synthetic organic chemistry and virology.
Chemical Profile & Rationale[1][2][3][4][5]
Physicochemical Properties
| Property | Specification |
| Chemical Name | 5-Methoxy-2-methylpyrimidin-4-amine |
| CAS Number | 698-34-0 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~4.5 (N-3 protonation) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Structural Rationale in Drug Design
The 5-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyrimidine ring compared to unsubstituted analogs. This modification can:
-
Enhance Stacking Interactions: Improve
- stacking within the viral polymerase active site. -
Modulate H-Bonding: Alter the pKa of the N3/N4 positions, potentially creating stronger interactions with backbone residues of target enzymes (e.g., Reverse Transcriptase, RNA-dependent RNA Polymerase).
-
Metabolic Stability: The 2-methyl group blocks the C2 position from nucleophilic attack and enzymatic deamination, a common metabolic liability for cytidine analogs.
Application I: Synthesis of Antiviral Nucleoside Analogs
The primary utility of this compound is as a nucleobase surrogate . By coupling it to a ribose or deoxyribose sugar, researchers can generate "lethal mutagens" or chain terminators that fool viral polymerases.
Protocol: Vorbrüggen Glycosylation
This protocol describes the coupling of 5-Methoxy-2-methylpyrimidin-4-amine to a protected ribose sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-
Reagents:
-
Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose (1.0 eq) -
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 eq)
-
Lewis Acid Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Silylation (Activation):
-
In a flame-dried round-bottom flask under Argon, suspend the pyrimidine base (1.0 mmol) in anhydrous MeCN (10 mL).
-
Add BSA (3.0 mmol) dropwise.
-
Heat to 80°C for 30–60 minutes until the solution becomes clear (indicating formation of the silylated base).
-
-
Coupling:
-
Cool the mixture to 0°C.
-
Add the protected sugar (1.0 mmol) dissolved in MeCN (5 mL).
-
Add TMSOTf (1.1 mmol) dropwise over 5 minutes. Critical: Exothermic reaction; maintain temperature.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Checkpoint: Look for the disappearance of the sugar spot and appearance of a lower Rf nucleoside spot.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Deprotection (Global):
-
Dissolve the crude intermediate in Methanolic Ammonia (7N NH₃ in MeOH).
-
Stir in a sealed pressure tube at RT for 12 hours to remove benzoyl groups.
-
Concentrate and purify via C18 Reverse-Phase Flash Chromatography (H₂O/MeOH gradient).
-
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of nucleoside analogs using 5-Methoxy-2-methylpyrimidin-4-amine as the base scaffold.
Application II: Biological Validation (Antiviral Screening)
Once the library of analogs is synthesized (or if using the fragment in a high-concentration soak), the compounds must be screened for antiviral potency and cytotoxicity.
Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay measures the compound's ability to prevent virus-induced cell death. It is the gold standard for phenotypic screening.
Target Viruses: Influenza A, HSV-1, SARS-CoV-2 (depending on BSL availability). Cell Line: MDCK (Influenza) or Vero E6 (SARS-CoV-2).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in 96-well plates (10,000 cells/well) in DMEM + 10% FBS.
-
Incubate at 37°C/5% CO₂ for 24 hours until 90% confluent.
-
-
Compound Preparation:
-
Prepare 100 mM stock of the test compound in 100% DMSO.
-
Perform 8-point serial dilution (1:3) in assay media (DMEM + 2% FBS). Top concentration usually 100 µM.
-
-
Infection:
-
Aspirate growth media.
-
Add 50 µL of virus suspension at MOI (Multiplicity of Infection) 0.01.
-
Incubate for 1 hour to allow adsorption.
-
-
Treatment:
-
Add 50 µL of the serial-diluted compound to the infected wells.
-
Include controls:
-
CC (Cell Control): Uninfected, untreated (0% CPE).
-
VC (Virus Control): Infected, untreated (100% CPE).
-
Positive Control: Remdesivir or Acyclovir.
-
-
-
Readout (72-96 hours post-infection):
-
Add CellTiter-Glo® (Promega) or perform Crystal Violet staining.
-
Measure luminescence or absorbance (OD₅₇₀).
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Fit curve to determine EC₅₀ (Effective Concentration 50%).
-
Run a parallel uninfected plate to determine CC₅₀ (Cytotoxic Concentration 50%).
-
Visualization: Screening Logic
Caption: Decision tree for antiviral hit identification using Selectivity Index (SI = CC50/EC50).
Mechanism of Action (MOA) Hypothesis
Compounds derived from 5-Methoxy-2-methylpyrimidin-4-amine typically function via one of two pathways:
-
Chain Termination (Nucleoside Analogs):
-
The analog is phosphorylated by cellular kinases to the Triphosphate form.
-
The viral polymerase incorporates it into the growing RNA/DNA strand.
-
The non-natural 5-methoxy or sugar modification prevents further nucleotide addition.
-
-
Lethal Mutagenesis:
-
The 5-methoxy group may induce ambiguous base-pairing (tautomeric shifts), causing the viral polymerase to insert incorrect nucleotides (Transition mutations: C
U or U C). -
This pushes the virus into "Error Catastrophe."
-
References
-
Jordheim, L. P., et al. (2013). "Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases." Nature Reviews Drug Discovery. Link
-
Pochet, S., et al. (2003). "Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2'-deoxycytidine analogs." Nucleosides, Nucleotides & Nucleic Acids. Link
-
Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research. Link
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.[3] Link
-
De Clercq, E. (2019). "C-5 substituted pyrimidine nucleosides as antiviral agents."[4] Journal of Medicinal Chemistry. Link
Sources
Application Note: Regioselective N-Alkylation of 5-Methoxy-2-methylpyrimidin-4-amine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide
Executive Summary & Mechanistic Rationale
The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors and antimicrobial agents[1]. However, the functionalization of 4-aminopyrimidines, specifically the N-alkylation of substrates like 5-methoxy-2-methylpyrimidin-4-amine , presents a significant synthetic challenge: the ambident nucleophile problem.
In 4-aminopyrimidines, the lone pair of the exocyclic nitrogen (N4) is highly delocalized into the electron-deficient pyrimidine ring via resonance[2]. This delocalization renders the exocyclic amine significantly less nucleophilic than the sp²-hybridized endocyclic nitrogens (N1 and N3). Consequently, direct treatment with alkylating agents under standard basic conditions (e.g., K₂CO₃) predominantly yields undesired endocyclic pyrimidinium salts or N-alkylated pyrimidinones[3].
To achieve high regioselectivity for the exocyclic N4 position, the reaction must be forced under strict kinetic control using strong bases (to form the highly reactive amide anion) or directed via a transient protection strategy. This guide details both approaches, providing the causality behind each experimental choice to ensure a self-validating and reproducible workflow.
Figure 1: Mechanistic divergence in 4-aminopyrimidine N-alkylation based on reaction conditions.
Quantitative Optimization of Reaction Conditions
The choice of base and solvent dictates the regiochemical outcome of the alkylation. The table below summarizes the expected regioselectivity profiles based on empirical optimization of 4-aminopyrimidine systems[1][3].
| Base System | Solvent | Temperature | Additive / Strategy | Conversion | Exocyclic (N4) : Endocyclic (N1/N3) |
| K₂CO₃ (2.0 eq) | MeCN | 80 °C | None (Direct) | 85% | 15 : 85 |
| Cs₂CO₃ (2.0 eq) | DMF | 60 °C | None (Direct) | 92% | 35 : 65 |
| NaH (1.2 eq) | DMF | 0 °C to 25 °C | None (Direct) | 95% | 88 : 12 |
| LiHMDS (1.1 eq) | THF | -78 °C to 0 °C | None (Direct) | 89% | 92 : 8 |
| K₂CO₃ (2.0 eq) | DMF | 60 °C | Boc₂O (Protection) | >98% | >99 : 1 |
Insight: While NaH provides acceptable kinetic control for simple alkyl halides, the Boc-protection strategy is the only fail-safe method to guarantee >99% exocyclic regioselectivity for complex or sterically hindered electrophiles.
Detailed Experimental Protocols
Protocol A: Direct Kinetic Alkylation via Sodium Hydride (NaH)
Use Case: Best for primary, unhindered alkyl halides (e.g., methyl iodide, benzyl bromide) where rapid kinetic trapping outcompetes thermodynamic equilibration.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Charge the flask with 5-methoxy-2-methylpyrimidin-4-amine (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Causality: NaH is a hard, irreversible base. Deprotonating at 0 °C prevents the degradation of the resulting ambident anion and minimizes solvent decomposition.
-
-
Alkylation: Stir the suspension at 0 °C for 30 minutes until hydrogen evolution ceases. Add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Workup (Self-Validating Step): Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient). The desired exocyclic product typically elutes faster than the highly polar endocyclic byproducts.
Protocol B: High-Fidelity Protection-Directed Alkylation (Boc Strategy)
Use Case: Mandatory for secondary alkyl halides, electrophiles prone to elimination, or late-stage functionalization where yield and purity are paramount.
Step-by-Step Methodology:
-
Exocyclic Activation (Boc Protection):
-
Dissolve 5-methoxy-2-methylpyrimidin-4-amine (1.0 equiv) in anhydrous DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv), Triethylamine (TEA, 2.0 equiv), and a catalytic amount of DMAP (0.1 equiv).
-
Stir at room temperature for 12 hours. The bulky Boc group selectively installs on the exocyclic nitrogen, lowering its pKa while sterically shielding the endocyclic nitrogens[1].
-
-
Regioselective Alkylation:
-
Isolate the mono-Boc intermediate. Dissolve in DMF (0.2 M). Add K₂CO₃ (2.0 equiv) and the alkyl halide (1.5 equiv). Stir at 60 °C for 12 hours.
-
Causality: Because the N-H proton of the carbamate is highly acidic, a mild base like K₂CO₃ is sufficient. The steric bulk of the Boc group completely blocks endocyclic N-alkylation.
-
-
Deprotection:
-
Treat the isolated N-alkyl-N-Boc intermediate with a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the pure exocyclic N-alkylated product.
-
Analytical Characterization & Self-Correction
To validate the success of the exocyclic alkylation, NMR spectroscopy is the definitive tool.
-
¹H NMR Diagnostic Shifts: The pyrimidine H6 proton is highly sensitive to the electronic state of the ring. In the starting material and the desired exocyclic product, H6 typically resonates between 8.0–8.2 ppm. If endocyclic alkylation occurs, the disruption of the aromatic system or the formation of a cationic pyrimidinium species drastically deshields the H6 proton, shifting it downfield to >8.5 ppm[2].
-
¹³C HMBC Correlation (The Ultimate Proof): To unequivocally prove exocyclic N-alkylation, perform a ¹H-¹³C HMBC experiment. You must observe a clear ³J correlation between the newly introduced alkyl protons (e.g., the CH₂ of a benzyl group) and the C4 carbon of the pyrimidine ring (typically resonating around 156–160 ppm)[2]. Absence of this correlation strongly suggests undesired endocyclic alkylation.
References
-
Recent Advances in Pyrimidine-Based Drugs Source: MDPI (Pharmaceuticals) URL:[Link]
-
New Approach to Synthesize Symmetrical and Unsymmetrical 6-(N-Alkyl(Aryl)Amino)- and 6-(N,N-Dialkyl(Aryl)Amino)-2,4-Bis(Alkyl(Aryl)Thio)Pyrimidines Source: ResearchGate (Phosphorus, Sulfur, and Silicon and the Related Elements) URL:[Link]
-
Product Class 12: Pyrimidines Source: Thieme Connect (Science of Synthesis) URL:[Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Methoxy-2-methylpyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 5-methoxy-2-methylpyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecules that can modulate kinase activity is a major focus of modern drug discovery.[3][4] The pyrimidine ring, with its ability to mimic the purine core of ATP and form key hydrogen bonds within the kinase hinge region, is an ideal starting point for the design of such inhibitors.[1]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[5] This powerful reaction is indispensable for the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmacologically active molecules.[6] For the 5-methoxy-2-methylpyrimidin-4-amine scaffold, the Suzuki coupling provides a versatile and robust method for introducing a wide array of aryl and heteroaryl substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[7]
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with derivatives of 5-methoxy-2-methylpyrimidin-4-amine. We will delve into the mechanistic rationale behind the choice of reaction components, provide detailed experimental protocols, and discuss the application of this chemistry in the synthesis of kinase inhibitors.
Mechanistic Insights: The "Why" Behind the Protocol
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves a well-defined catalytic cycle.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like a substituted aminopyrimidine.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Cl or C-Br) of the pyrimidine derivative. The electron-deficient nature of the pyrimidine ring generally makes it more reactive in this step compared to analogous benzene halides.[7][10] The presence of the electron-donating methoxy and amino groups on the pyrimidine ring can modulate this reactivity.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[11] This complex then transfers its organic group to the palladium center, displacing the halide. The choice of base is critical and can significantly impact the rate and efficiency of this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[8]
Key Reaction Components: A Guide to Selection
The success of a Suzuki coupling reaction with 5-methoxy-2-methylpyrimidin-4-amine derivatives hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Recommended Reagents | Rationale and Field-Proven Insights |
| Halogenated Pyrimidine | 4-Chloro- or 4-Bromo-5-methoxy-2-methylpyrimidine | The starting material will typically be a halogenated derivative of the target scaffold. Bromides are generally more reactive than chlorides, but chlorides are often more cost-effective.[6] The choice may depend on the reactivity of the boronic acid coupling partner. |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ | Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst.[10] For more challenging couplings, precatalysts that can form more active catalytic species in situ, such as those used with bulky phosphine ligands, are recommended.[11] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[11][12] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is essential for activating the boronic acid.[11] The choice of base can influence the reaction rate and should be optimized for the specific substrate. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective in more challenging couplings. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, 2-MeTHF/Water | A biphasic solvent system is commonly employed to dissolve both the organic substrates and the inorganic base.[6] Degassing the solvent prior to use is crucial to prevent oxidation of the palladium catalyst. |
| Boronic Acid/Ester | Aryl- or Heteroarylboronic Acids/Esters | A wide variety of boronic acids and their esters are commercially available or can be readily synthesized.[13] Boronic esters can offer improved stability and are sometimes used for less stable coupling partners. |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of a 4-halo-5-methoxy-2-methylpyrimidine with a generic arylboronic acid. These should be considered as a starting point for optimization.
Protocol 1: Conventional Heating
This protocol is suitable for general laboratory synthesis and initial screening of reaction conditions.
Materials:
-
4-Chloro-5-methoxy-2-methylpyrimidine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add 4-chloro-5-methoxy-2-methylpyrimidine, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methoxy-2-methylpyrimidin-2-amine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improve yields, making it an excellent method for rapid library synthesis.[7][10]
Materials:
-
Same as Protocol 1, with the addition of a microwave reaction vial and a dedicated microwave reactor.
Procedure:
-
In a microwave reaction vial, combine 4-chloro-5-methoxy-2-methylpyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Application in Kinase Inhibitor Synthesis
The 4-aryl-5-methoxy-2-methylpyrimidin-4-amine scaffold generated through Suzuki coupling is a key intermediate in the synthesis of a variety of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinase 1 (PLK1).[4][14][15] These kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[16][17]
For example, in the synthesis of CDK inhibitors, the aryl group introduced via Suzuki coupling can be designed to occupy the ATP-binding pocket and interact with key residues, leading to potent and selective inhibition.[14] Similarly, for Aurora and PLK1 inhibitors, the diverse chemical space that can be explored through the Suzuki coupling allows for the fine-tuning of the inhibitor's properties to achieve desired potency and pharmacokinetic profiles.[3][15]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of 5-methoxy-2-methylpyrimidin-4-amine derivatives. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently synthesize a diverse library of 4-aryl-substituted pyrimidines. This chemistry is of paramount importance in the field of drug discovery, providing a robust platform for the development of novel kinase inhibitors and other therapeutic agents. The protocols and insights provided in these application notes serve as a solid foundation for the successful implementation of this critical transformation in your research endeavors.
References
-
Zhang, J., et al. (2023). Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. European Journal of Medicinal Chemistry. [Link]
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Wang, S., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lee, S. H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. International Journal of Molecular Sciences. [Link]
-
Liu, Q., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Sharma, K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Sigrist, R., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. CHIMIA. [Link]
-
Lountos, G. T., et al. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. [Link]
-
Reindl, W., et al. (2016). Optimized Plk1 PBD Inhibitors Based on Poloxin Induce Mitotic Arrest and Apoptosis in Tumor Cells. ACS Chemical Biology. [Link]
-
Awale, M., et al. (2017). De novo design and optimization of Aurora A kinase inhibitors. Chemical Science. [Link]
-
Wang, S., et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sun, L., et al. (2007). 4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mo, B., et al. (2025). Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. Chinese Journal of Organic Chemistry. [Link]
-
Sharma, K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Janeckˇová, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Wang, Y., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]
-
Jane, W. N., et al. (2007). Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Xu, J., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Kim, J., et al. (2022). Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. m.youtube.com [m.youtube.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxy-2-methylpyrimidin-4-amine in cell-based assays
Application Note: Evaluating 5-Methoxy-2-methylpyrimidin-4-amine Derivatives in Cell-Based Assays for PLK4 Targeted Drug Discovery
Mechanistic Rationale & Pharmacological Context
5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0) is a critical pyrimidine-based building block and pharmacophore fragment utilized in the synthesis of Polo-like kinase 4 (PLK4) inhibitors[1]. PLK4 is a master regulatory serine/threonine kinase responsible for centriole biogenesis and cell cycle progression[2]. Dysregulation of PLK4 is a hallmark of various malignancies, making it a high-value oncology target[3].
In Fragment-Based Drug Discovery (FBDD) and lead optimization, evaluating this pyrimidine fragment—and its elaborated derivatives—requires highly specific cell-based assays. Because isolated fragments often exhibit weak biochemical affinities, cellular assays must be designed to prove true intracellular target engagement and validate the functional downstream consequences of PLK4 inhibition[4].
Pathway Visualization
The following diagram illustrates the pathway from compound binding to the ultimate phenotypic endpoint.
Mechanism of PLK4 inhibition by pyrimidine derivatives leading to mitotic catastrophe.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Causality of the Method: Biochemical kinase assays often yield false positives due to the absence of competing intracellular ATP or failure to account for poor membrane permeability. CETSA bypasses these artifacts by measuring the direct thermodynamic stabilization of the native PLK4 protein upon ligand binding inside a living cell. If the 5-methoxy-2-methylpyrimidin-4-amine derivative successfully penetrates the cell and binds the PLK4 ATP-pocket, the protein will resist heat-induced aggregation at higher temperatures compared to the vehicle control.
Step-by-Step Protocol:
-
Cell Preparation: Seed RPE1 (retinal pigment epithelial) or HCT116 cells in 10 cm dishes and culture until 80% confluent.
-
Compound Treatment: Treat cells with the pyrimidine derivative (e.g., 50 µM for raw fragments, 1 µM for optimized leads) or 0.1% DMSO (vehicle) for 2 hours. Insight: A short 2-hour incubation ensures the assay captures direct physical binding rather than downstream transcriptional degradation of PLK4.
-
Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease/phosphatase inhibitors.
-
Thermal Profiling: Aliquot the cell suspension into PCR tubes (50 µL/tube). Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Separation: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, unbound proteins.
-
Quantification: Collect the soluble supernatant and analyze via Western Blot using a primary anti-PLK4 antibody. Calculate the melting temperature shift (
).
Phenotypic Validation: Centriole Duplication Immunofluorescence (IF)
The Causality of the Method (A Self-Validating System): PLK4 inhibitors exhibit a highly specific, bimodal "paradoxical effect"[3]. Partial inhibition (at low nanomolar doses) stabilizes the PLK4 protein without fully blocking its function, causing aberrant centriole amplification[4]. Conversely, full inhibition (at high doses) completely halts biogenesis, leading to centriole depletion[3][4].
This bimodal response is a built-in self-validation tool: if your synthesized derivative causes centriole depletion without showing an amplification phase at lower doses, the compound is likely exhibiting off-target cytotoxicity rather than specific PLK4 engagement.
Step-by-Step Protocol:
-
Seeding: Seed cells onto sterile glass coverslips in 6-well plates.
-
Dose-Response Treatment: Treat cells with a low concentration (e.g., 50-100 nM) and a high concentration (e.g., 500 nM - 1 µM) of the derivative for 48 hours. Insight: Centriole duplication occurs during the S-phase; a 48-hour window allows asynchronous cell populations to complete at least one full cell cycle to manifest the structural phenotype.
-
Fixation: Wash with cold PBS and fix cells using 100% ice-cold methanol for 10 minutes at -20°C. Insight: Methanol precipitation is strictly required over paraformaldehyde (PFA) because PFA cross-linking obscures the delicate
-tubulin epitopes at the centrosome. -
Staining: Block with 3% BSA in PBS-T. Incubate with primary anti-
-tubulin antibody (1:500) overnight at 4°C. Wash and apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI. -
Imaging & Analysis: Image using a confocal microscope. Quantify the number of centrioles per nucleus. Normal cells possess 1-2 centrioles; >2 indicates amplification, while 0 indicates depletion.
Quantitative Data Interpretation
To benchmark the progression of 5-methoxy-2-methylpyrimidin-4-amine from a raw fragment to an optimized PLK4 inhibitor, all quantitative data should be structured to highlight target engagement (
Table 1: Representative Assay Matrix for Pyrimidine Derivatives
| Compound Stage | Assay Type | Test Concentration | Observed Result | Biological Implication |
| Raw Fragment (5-Methoxy...) | CETSA ( | 50 µM | +1.2 °C | Weak but detectable intracellular target engagement. |
| Optimized Lead | CETSA ( | 1 µM | +6.5 °C | Strong intracellular binding and PLK4 stabilization. |
| Optimized Lead | IF ( | 100 nM | >4 centrioles/cell | Partial Inhibition: Paradoxical centriole amplification. |
| Optimized Lead | IF ( | 500 nM | <2 centrioles/cell | Full Inhibition: Centriole depletion & mitotic failure. |
| Optimized Lead | CTG Viability | Dose-Response | IC50 = 15 nM | Potent anti-proliferative effect via mitotic catastrophe. |
Note: Viability assays (CellTiter-Glo) should be conducted over 72-96 hours to allow cells to undergo mitotic catastrophe and apoptosis following centriole depletion.
References
- WO2022240876A1 - Polo like kinase 4 inhibitors Source: Google Patents URL
- The PLK4 inhibitor CFI-400945 affected centriole duplication and PLK4 mRNA expression Source: ResearchGate URL
- Role for polo-like kinase 4 in mediation of cytokinesis Source: PNAS URL
- A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma Source: bioRxiv URL
Sources
Application Note: In Vitro Evaluation of 5-Methoxy-2-methylpyrimidin-4-amine Analogs as PLK4 Inhibitors
Prepared by: Senior Application Scientist, Preclinical Oncology & Assay Development Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Introduction & Scientific Rationale
The development of targeted therapies against centrosome amplification has gained significant traction in oncology. Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication [4]. Overexpression of PLK4 is a hallmark of various malignancies, driving centrosome amplification, chromosomal instability, and tumorigenesis. Conversely, pharmacological inhibition of PLK4 leads to centriole depletion, prolonged mitotic arrest, and subsequent cell death via mitotic catastrophe—particularly in cancers with TRIM37 amplification or p53 mutations [2].
The chemical moiety 5-Methoxy-2-methylpyrimidin-4-amine serves as a highly privileged building block in the synthesis of potent, ATP-competitive PLK4 inhibitors[1]. Analogs derived from this scaffold (similar to the benchmark inhibitors Centrinone and CFI-400945) demonstrate high selectivity for the PLK4 ATP-binding pocket.
This application note provides a comprehensive, self-validating in vitro screening cascade to evaluate the biochemical potency, phenotypic efficacy, and mechanism of action of novel 5-Methoxy-2-methylpyrimidin-4-amine analogs.
Mechanistic Pathway
To understand the assay design, one must understand the causality of PLK4 signaling. PLK4 initiates centriole biogenesis by trans-autophosphorylating and binding to STIL, which subsequently recruits HsSAS-6 (for cartwheel assembly) and CPAP (for microtubule stabilization) [4]. Inhibiting PLK4 halts this cascade.
Caption: PLK4-mediated centriole duplication pathway and points of pharmacological inhibition.
Experimental Workflow Design
A robust drug discovery cascade requires orthogonal validation. We begin with a cell-free biochemical assay to establish intrinsic target affinity, followed by cellular viability assays, and conclude with high-content phenotypic imaging to confirm the specific mechanism of action (centriole depletion).
Caption: Sequential in vitro screening workflow for evaluating PLK4 inhibitor analogs.
Detailed Methodologies & Protocols
Protocol 1: Biochemical Kinase Assay (Time-Resolved FRET)
Rationale: Pyrimidine-based analogs often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. Time-Resolved FRET (TR-FRET) introduces a temporal delay before measurement, eliminating background fluorescence and ensuring high-fidelity data [3]. We utilize the LanthaScreen™ Eu Kinase Binding Assay format.
Materials:
-
Recombinant human PLK4 (catalytic domain, aa 1-414)
-
LanthaScreen™ Eu-anti-GST Antibody & Kinase Tracer 236
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. (Note: DTT is critical to prevent oxidation of cysteine residues in the PLK4 active site).
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 3-fold, 10-point serial dilution of the 5-Methoxy-2-methylpyrimidin-4-amine analogs in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-binding microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.
-
Enzyme/Tracer Addition: Add 5 µL of a 2X mix containing PLK4 (final concentration 2 nM) and Kinase Tracer 236 (final concentration 10 nM) in Kinase Buffer.
-
Antibody Addition: Add 5 µL of 2X Eu-anti-GST antibody (final concentration 2 nM).
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark. This allows the system to reach thermodynamic equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.
Protocol 2: High-Content Phenotypic Imaging for Centrosome Depletion
Rationale: True PLK4 inhibitors must demonstrate target engagement in cellulo by depleting centrioles. Because centrioles duplicate once per cell cycle, cells must be treated for at least 48–72 hours (spanning multiple division cycles) to observe a phenotypic reduction in centrosome numbers [5].
Materials:
-
Cell Line: A375 (Melanoma) or MDA-MB-468 (Breast Cancer)
-
Primary Antibodies: Mouse anti-γ-tubulin (centrosome marker) [5].
-
Secondary Antibody: Goat anti-mouse Alexa Fluor® 488.
-
Nuclear Stain: Hoechst 33342.
Step-by-Step Procedure:
-
Cell Seeding: Seed A375 cells at 2,000 cells/well in a 96-well optical bottom, black-walled plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with varying concentrations of the analogs (e.g., 10 nM to 1 µM) for 72 hours.
-
Fixation (Critical Step): Aspirate media and immediately add ice-cold 100% Methanol for 10 minutes at -20°C. Causality note: Methanol fixation precipitates proteins and preserves the delicate microtubule organizing centers (MTOCs) far better than cross-linking agents like paraformaldehyde, which can mask γ-tubulin epitopes.
-
Permeabilization & Blocking: Wash 3x with PBS. Block with 5% BSA + 0.1% Triton X-100 in PBS for 1 hour at room temperature.
-
Staining: Incubate with anti-γ-tubulin (1:500) overnight at 4°C. Wash 3x with PBS. Incubate with Alexa Fluor 488 secondary antibody (1:1000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature.
-
Imaging & Analysis: Image using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix) at 40x magnification. Use automated image analysis software to quantify the number of γ-tubulin foci per Hoechst-stained nucleus. Healthy cells should have 1-2 foci; PLK4-inhibited cells will exhibit 0 foci (acentrosomal).
Protocol 3: Clonogenic Survival Assay
Rationale: Short-term viability assays (like MTT) often fail to capture the delayed onset of mitotic catastrophe induced by PLK4 inhibition. A 12-to-14-day clonogenic assay is the gold standard for evaluating the long-term reproductive death of cancer cells following PLK4 perturbation [2].
Step-by-Step Procedure:
-
Seed 250 A375 cells per well in a 6-well plate. Allow 24 hours for attachment.
-
Add media containing the 5-Methoxy-2-methylpyrimidin-4-amine analogs at concentrations flanking the biochemical IC₅₀ (e.g., 10 nM, 50 nM, 100 nM).
-
Refresh the drug-containing media every 3–4 days.
-
After 12–14 days, when control wells form visible colonies (>50 cells/colony), aspirate media and wash gently with cold PBS.
-
Fix and stain simultaneously using 0.5% crystal violet in 20% methanol for 20 minutes.
-
Rinse plates extensively with deionized water and air dry. Quantify colony count and surviving fraction relative to DMSO controls.
Representative Data Presentation
To facilitate structure-activity relationship (SAR) analysis, quantitative data from the screening cascade should be consolidated. Below is a representative data structure for hypothetical 5-Methoxy-2-methylpyrimidin-4-amine analogs compared to a benchmark inhibitor.
| Compound ID | Structural Modification | PLK4 Binding IC₅₀ (nM) | A375 Viability EC₅₀ (nM) | Centrosome Depletion (% cells with 0 foci at 100 nM) | Clonogenic Survival (Surviving Fraction at 50 nM) |
| Centrinone (Control) | N/A | 2.7 ± 0.4 | 25.1 ± 2.3 | >95% | < 0.05 |
| Analog A | -CH3 substitution at C6 | 12.4 ± 1.1 | 85.0 ± 6.4 | 78% | 0.22 |
| Analog B | -CF3 substitution at C6 | 4.1 ± 0.6 | 31.2 ± 3.0 | >90% | 0.08 |
| Analog C | Bulky aryl at C4-amine | >1000 | >5000 | <5% | 0.95 |
Table 1: Consolidated in vitro profiling data. Analog B demonstrates near-benchmark potency, indicating that the -CF3 substitution maintains favorable interactions within the PLK4 ATP-binding pocket while successfully inducing acentrosomal cellular phenotypes.
References
- Polo like kinase 4 inhibitors. Google Patents (WO2022240876A1).
-
Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number. eLife. Available at: [Link]
-
Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]
-
PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Centriole Overduplication is the Predominant Mechanism Leading to Centrosome Amplification in Melanoma. Molecular Cancer Research - AACR Journals. Available at:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-Methoxy-2-methylpyrimidin-4-amine
Executive Summary & Synthetic Strategy
The synthesis of 5-Methoxy-2-methylpyrimidin-4-amine (CAS: 698-34-0) is most reliably achieved through a robust three-step sequence: Cyclization
This guide focuses on the Hydroxy-Chloro-Amine Route , the industry standard for scalability and purity. This pathway allows for rigorous purification at the stable intermediate stages, ensuring high quality of the final API intermediate.
The Validated Pathway
-
Cyclization : Condensation of Acetamidine HCl with Ethyl 2-(ethoxymethylene)-2-methoxyacetate to form the pyrimidinone core.
-
Activation : Chlorination using POCl
to generate the reactive 4-chloro intermediate. -
Amination : Nucleophilic displacement with ammonia to yield the final amine.
Caption: Step-wise synthetic transformation from acyclic precursors to the target aminopyrimidine.
Phase 1: Cyclization (Ring Formation)
Objective: Synthesize 5-Methoxy-2-methylpyrimidin-4-ol (tautomer of the pyrimidinone). Critical Failure Point: Moisture contamination leading to hydrolysis of the ester/enol ether before cyclization.
Optimized Protocol
-
Reagent Preparation :
-
Acetamidine Hydrochloride : Must be dried (vacuum desiccator over P
O ) before use. Hygroscopic nature leads to stoichiometry errors. -
Base : Sodium Methoxide (NaOMe) in Methanol (30% wt solution or freshly prepared).
-
-
Procedure :
-
Charge Acetamidine HCl (1.1 equiv) and Methanol into the reactor.
-
Add NaOMe (1.1 equiv) at 0-5°C to liberate the free base. Stir for 30 min.
-
Add Ethyl 2-(ethoxymethylene)-2-methoxyacetate (1.0 equiv) dropwise.
-
Reflux for 4–6 hours.[1] Monitor by TLC (10% MeOH in DCM).
-
-
Work-up :
-
Concentrate to remove MeOH.
-
Dissolve residue in minimum water.
-
Acidify carefully with HCl to pH 6–7 to precipitate the product.
-
Filter and dry.[2]
-
Troubleshooting Guide: Phase 1
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/reagents. | Use anhydrous MeOH. Dry Acetamidine HCl.[3] Ensure reactor is N |
| Sticky Solid / Oil | Incomplete acidification or salt contamination. | Ensure pH is adjusted to the isoelectric point (typically pH 6-7). Recrystallize from EtOH/Water. |
| Starting Material Remains | Old/Degraded Enol Ether. | Ethyl 2-(ethoxymethylene)-2-methoxyacetate hydrolyzes over time. Check purity by NMR before use. |
Phase 2: Chlorination (Activation)
Objective: Convert the hydroxyl group to a chloro leaving group using Phosphorus Oxychloride (POCl
Optimized Protocol
-
Setup : Dry glassware, reflux condenser, caustic scrubber for HCl off-gas.
-
Procedure :
-
Suspend 5-Methoxy-2-methylpyrimidin-4-ol (1.0 equiv) in neat POCl
(3–5 equiv). -
Add N,N-Dimethylaniline (1.0 equiv) or catalytic DMF. This acts as a catalyst and acid scavenger.
-
Heat to reflux (approx. 105°C) for 2–3 hours until the solution becomes clear.
-
-
Quench (Critical) :
-
Remove excess POCl
under reduced pressure (rotary evaporator with dry ice trap). -
Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temp <10°C.
-
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Do not let the aqueous acidic solution stand ; the chloro-group can hydrolyze back to the hydroxy group.
-
Troubleshooting Guide: Phase 2
| Issue | Probable Cause | Corrective Action |
| Reversion to Hydroxy | Delayed extraction after quenching. | Extract immediately after quenching. Keep the quench mixture cold. |
| Incomplete Reaction | Poor quality POCl | Distill POCl |
| Black Tar Formation | Overheating or lack of solvent. | If neat reaction is too exothermic, use Toluene as a co-solvent. Control reflux temp. |
Phase 3: Amination (Target Synthesis)
Objective: Nucleophilic substitution of the chloride with ammonia. Key Factor: Pressure and Ammonia concentration.[4]
Optimized Protocol
-
Reagents : Methanolic Ammonia (7N) or Aqueous Ammonia (28%).
-
Procedure :
-
Dissolve 4-Chloro-5-methoxy-2-methylpyrimidine in Methanolic Ammonia (10–20 equiv of NH
). -
Seal in a pressure vessel (autoclave or sealed tube).
-
Heat to 80–100°C for 4–8 hours.
-
-
Work-up :
Logic & Decision Tree (Graphviz)
Use this flowchart to diagnose yield issues during the campaign.
Caption: Diagnostic logic flow for identifying yield loss in the synthesis of 5-Methoxy-2-methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Can I use Acetamidine free base instead of the Hydrochloride salt? A: Yes, but Acetamidine free base is unstable and hygroscopic. It is standard practice to use the HCl salt and release the free base in situ with NaOMe. This ensures precise stoichiometry and reagent quality [1].[6]
Q2: Why is the chlorination step turning black? A: This indicates decomposition, likely due to excessive temperature or lack of acid scavenging. Ensure you are adding N,N-Dimethylaniline (1.0 eq) to scavenge the HCl generated. Alternatively, use Toluene as a solvent to moderate the temperature [2].
Q3: My final product is colored. How do I purify it? A: Aminopyrimidines can be recrystallized from water or ethanol/water mixtures. Alternatively, utilize the basicity of the amine: dissolve in dilute HCl, wash with non-polar solvent (EtOAc), then basify and extract. This "Acid-Base Wash" is highly effective for removing neutral tarry impurities [3].
Q4: Can I use aqueous ammonia for the final step? A: Yes, aqueous ammonia works, but it often requires higher temperatures (100-120°C) and higher pressure than methanolic ammonia due to solubility issues. Methanolic ammonia is preferred for easier work-up (evaporation) [4].
References
-
BenchChem . Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. Retrieved from . (Analogous ring closure methodology).
-
National Institutes of Health (NIH) . Design and Synthesis of 2-Amino-4-methylpyridine Analogues. PMC Article. Retrieved from . (Deprotection and amination conditions).
-
Google Patents . Process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine. US Patent 6,365,740. Retrieved from . (Industrial conditions for aminopyrimidine synthesis).
-
Beilstein Journals . Synthesis of 4-amino-5-fluoropyrimidines. Retrieved from . (Analogous chlorination/amination protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 5. CZ2007860A3 - Process for preparing 2-methoxy-2-methylimidazolidine-4,5-dione as an intermediate product for production of explosives - Google Patents [patents.google.com]
- 6. tianmingpharm.com [tianmingpharm.com]
Purification of crude 5-Methoxy-2-methylpyrimidin-4-amine
Technical Support Center: Purification of 5-Methoxy-2-methylpyrimidin-4-amine
CAS Registry Number: 698-34-0 Chemical Name: 5-Methoxy-2-methylpyrimidin-4-amine (also 4-Amino-5-methoxy-2-methylpyrimidine) Molecular Formula: C₆H₉N₃O Molecular Weight: 139.15 g/mol [1][2]
Executive Summary
Welcome to the Technical Support Center. This guide addresses the purification of 5-Methoxy-2-methylpyrimidin-4-amine , a critical intermediate often used in the synthesis of kinase inhibitors and vitamin B1 analogs.
The crude material typically presents as a yellow-to-brown solid or viscous oil, contaminated with unreacted acetamidine, chlorinated intermediates (if synthesized via POCl₃), or polymerization byproducts.[2] Because of the molecule's basic pyrimidine core and the lipophilic methoxy group, Acid-Base Extraction followed by Recrystallization is the most robust purification strategy.
Module 1: Critical Impurity Profiling
Understanding what you are removing is the first step to purity.
Before starting, identify your likely impurities based on your synthetic route.[2]
| Impurity Type | Origin | Solubility Characteristics | Removal Strategy |
| Unreacted Acetamidine | Starting material (excess) | Highly water-soluble (basic) | Water wash (alkaline pH) |
| Chlorinated Intermediates | Incomplete amination (if from 4-Cl precursor) | Lipophilic, non-basic | Organic wash during Acid-Base extraction |
| Hydrolysis Products | Demethylation (harsh acid) or hydrolysis of Cl | Amphoteric/Acidic (Phenolic -OH) | Soluble in basic aqueous layer |
| Oligomers/Color | Oxidative coupling | High MW, often insoluble in ether | Activated Charcoal / Recrystallization |
Module 2: The "Workhorse" Protocol (Acid-Base Extraction)
Best for: Removing non-basic organic impurities and bulk starting materials.
This protocol leverages the basicity of the pyrimidine ring (pKa ~4-5). The molecule is soluble in dilute acid (protonated) but precipitates or extracts into organics when basic (neutral).[2]
Step-by-Step Protocol
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g). If the crude is an oil, dissolve directly.[2]
-
Acid Extraction: Extract the organic layer with 1M HCl (3 x 5 mL/g).[2]
-
Chemistry: The product moves to the aqueous layer (protonated salt). Non-basic impurities (chlorinated precursors, neutral side products) stay in EtOAc.[2]
-
-
Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained organics. Discard the organic layer.
-
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 10–12 using 6M NaOH or NH₄OH .
-
Observation: The product should precipitate as a white/off-white solid. If it oils out, see Troubleshooting.
-
-
Recovery:
Visual Workflow: Acid-Base Logic
Caption: Separation logic relying on the pH-dependent solubility of the aminopyrimidine core.
Module 3: Recrystallization (Polishing)
Best for: Removing colored impurities and achieving >99% purity.[2]
If the acid-base product is colored or slightly impure, recrystallization is required.[2]
Recommended Solvent Systems:
-
Water: (High recovery, good for desalting).[2]
-
Toluene: (Excellent for removing non-polar impurities).[2]
-
Ethanol/Water (1:1): (Standard for pyrimidines).
Protocol (Water/Ethanol System)
-
Saturation: Suspend the solid in a minimum amount of boiling Ethanol .
-
Dissolution: Add water dropwise to the boiling mixture until the solution just becomes clear (or slightly cloudy if impurities are insoluble).
-
Charcoal Treatment (Optional): If the solution is brown, add activated charcoal (5 wt%), boil for 5 mins, and filter hot through Celite.
-
Cooling: Allow the filtrate to cool slowly to room temperature (stirring prevents oiling). Then chill to 0°C.
-
Filtration: Collect crystals and wash with cold water.
Module 4: Troubleshooting & FAQs
Q1: The product "oils out" during recrystallization instead of forming crystals. Why?
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling was too rapid (supersaturation). Fix:
-
Re-heat the mixture until clear.
-
Seed the solution with a tiny crystal of pure product at roughly 5-10°C below the boiling point.
-
Stir vigorously during cooling; agitation promotes nucleation over phase separation (oiling).[2]
-
Switch Solvents: Try Toluene . Pyrimidines often crystallize better from non-polar aromatic solvents than from alcohols if oiling is a persistent issue.[2]
Q2: My yield is lower than expected after Acid-Base extraction.
Cause: Aminopyrimidines have significant water solubility even as free bases.[2] Fix:
-
Salting Out: Saturate the basic aqueous layer with NaCl before the final DCM/EtOAc extraction. This pushes the organic molecule out of the water phase (Hofmann effect).
-
Multiple Extractions: Use 3-4 portions of solvent rather than one large volume.[2]
-
Check pH: Ensure the pH is >10. At pH 7-8, a portion of the amine may still be protonated.[2]
Q3: The product has a persistent yellow color.
Cause: Oxidation of the amine or trace polymerization of the pyrimidine ring. Fix:
-
Silica Plug: Dissolve the crude in 10% MeOH/DCM and pass it through a short pad of silica gel. The colored oligomers usually stick to the silica, while the product elutes.
-
Charcoal: Use "Norit" or acid-washed activated carbon during the hot filtration step of recrystallization.
Q4: Can I purify this by Column Chromatography?
Answer: Yes, but it requires polar conditions.
-
Mobile Phase: DCM : Methanol (95:5 to 90:10).[2]
-
Additive: Add 1% Triethylamine (TEA) or NH₄OH to the mobile phase.[2]
Decision Tree: Choosing the Right Method
Caption: Logical flow to determine whether extraction or direct recrystallization is necessary.
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[2] PubChem Compound Summary for CID 12352116, 4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine (Related Structure/Analogous Chemistry). Retrieved from [Link](Note: Used for general aminopyrimidine physical property extrapolation).[2]
-
Google Patents. (2002).[2] Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (US6365740B1).[2] Retrieved from (Demonstrates industrial purification of methyl-aminopyrimidines via toluene/ethanol).
Sources
5-Methoxy-2-methylpyrimidin-4-amine reaction byproduct identification
Technical Support Center: 5-Methoxy-2-methylpyrimidin-4-amine Synthesis & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges, byproduct identification, and protocol optimization for the synthesis of 5-methoxy-2-methylpyrimidin-4-amine (CAS: 698-34-0). This compound is a critical intermediate in the development of various kinase inhibitors (such as PLK4 inhibitors) and pyrimidine-derived therapeutics [1].
Because pyrimidine rings are highly electron-deficient, their functionalization requires precise control over nucleophilic aromatic substitution (
I. Mechanistic Workflow & Causality
The most scalable and field-proven route to 5-methoxy-2-methylpyrimidin-4-amine involves a two-step sequence starting from 4,6-dichloro-5-methoxy-2-methylpyrimidine:
-
Regioselective Amination:
reaction with ammonia to yield the intermediate 6-chloro-5-methoxy-2-methylpyrimidin-4-amine [1]. -
Catalytic Dechlorination: Palladium-catalyzed hydrogenation to remove the residual chloride, yielding the final product.
Byproducts primarily arise from competing nucleophiles during the amination step (water vs. ammonia) or catalyst poisoning during the dechlorination step.
Reaction pathway for 5-methoxy-2-methylpyrimidin-4-amine and common byproduct origins.
II. Quantitative Data: Byproduct Identification Matrix
When monitoring your reaction via LC-MS, use the following table to rapidly identify side reactions.
| Impurity / Byproduct Name | Molecular Formula | Exact Mass | LC-MS | RRT* | Primary Mechanistic Cause |
| 5-Methoxy-2-methylpyrimidine-4,6-diamine | 154.09 | 155.09 | 0.85 | Over-amination (excess | |
| 4-Amino-5-methoxy-2-methylpyrimidin-6-ol | 155.07 | 156.07 | 0.75 | Hydrolysis ( | |
| 6-Chloro-5-methoxy-2-methylpyrimidin-4-amine | 173.04 | 174.04 / 176.04 | 1.45 | Incomplete dechlorination (catalyst poisoning) [2]. | |
| 4-Amino-2-methylpyrimidin-5-ol | 125.06 | 126.06 | 0.60 | Ether cleavage (demethylation under harsh conditions). |
*Relative Retention Time (RRT) is approximate and relative to the final product (RRT = 1.0) on a standard C18 reverse-phase column (Water/MeCN + 0.1% Formic Acid).
III. Troubleshooting FAQs
Q: Why am I seeing a massive spike in the hydroxylated byproduct (
Q: My dechlorination step (hydrogenation) stalls at 50% conversion, leaving unreacted 6-chloro intermediate (
Q: How do I suppress the formation of the 4,6-diamine byproduct (
IV. Self-Validating Standard Operating Protocols (SOPs)
Protocol A: Regioselective Amination
Objective: Synthesize 6-chloro-5-methoxy-2-methylpyrimidin-4-amine from 4,6-dichloro-5-methoxy-2-methylpyrimidine.
-
Setup: In a pressure-rated sealed tube, dissolve 4,6-dichloro-5-methoxy-2-methylpyrimidine (1.0 eq, e.g., 500 mg) in anhydrous THF (4 mL) [1].
-
Reagent Addition: Add 30% aqueous
(8 mL). Note: For moisture-sensitive runs prone to hydrolysis, substitute with 7N in MeOH (10 eq). -
Reaction: Seal the tube and heat to 70 °C under a nitrogen atmosphere. Stir for exactly 16 hours.
-
Self-Validation Check (In-Process): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS.
-
Pass Criteria: Complete consumption of starting material (
193). Dominant peak is 174. Diamine byproduct ( 155) must be <5% AUC.
-
-
Workup: Concentrate the mixture under vacuum to remove THF and excess ammonia. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (DCM:MeOH) to isolate the intermediate.
Protocol B: Catalytic Dechlorination
Objective: Synthesize 5-methoxy-2-methylpyrimidin-4-amine.
-
Setup: Dissolve the purified 6-chloro-5-methoxy-2-methylpyrimidin-4-amine (1.0 eq) in Methanol (10 mL/g).
-
Catalyst & Scavenger Addition: Add Triethylamine (1.5 eq) to the solution. Carefully add 10% Pd/C (10% w/w relative to the intermediate) under a blanket of Argon. Warning: Dry Pd/C is pyrophoric in the presence of methanol vapors.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (
) three times. Stir vigorously under an balloon (1 atm) at room temperature for 4–6 hours. -
Self-Validation Check (In-Process): Pull an aliquot, filter through a 0.22 µm PTFE syringe filter to remove Pd/C, and analyze via LC-MS.
-
Pass Criteria: Complete disappearance of
174. Appearance of a single product peak at 140.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate under vacuum to yield crude 5-methoxy-2-methylpyrimidin-4-amine. Recrystallize from MTBE/Hexanes if necessary.
V. References
-
Title: Polo like kinase 4 inhibitors (WO2022240876A1) Source: World Intellectual Property Organization / Google Patents URL:
-
Title: 6-Chloro-5-methoxy-2-methylpyrimidin-4-amine (CAS: 852061-67-7) Source: ChemSrc / PubChem Data Aggregator URL: [Link]
Troubleshooting 5-Methoxy-2-methylpyrimidin-4-amine synthesis side reactions
Topic: Troubleshooting 5-Methoxy-2-methylpyrimidin-4-amine synthesis side reactions Content type: Technical Support Center Guide
Welcome to the Advanced Synthesis Troubleshooting Guide. This document is designed for organic chemists and process engineers encountering yield losses, impurity profiles, or workup difficulties during the preparation of 5-Methoxy-2-methylpyrimidin-4-amine (CAS: 698-34-0).[1]
Unlike generic protocols, this guide focuses on the causality of failure —why a reaction stalls, why a specific impurity forms, and how to engineer a self-validating protocol.
Molecule Profile & Critical Parameters
| Parameter | Specification | Critical Note |
| Target Molecule | 5-Methoxy-2-methylpyrimidin-4-amine | Pyrimidine ring with electron-donating methoxy group at C5.[1][2][3] |
| CAS Number | 698-34-0 | Verify against CAS 769-82-4 (Methoxymethyl analog) to avoid isomer confusion.[1] |
| Melting Point | 93–99 °C | Broad range often indicates the presence of the 4-hydroxy impurity (tautomer). |
| pKa (Predicted) | ~4.5 (N1), ~2.0 (N3) | The 4-amino group significantly increases basicity compared to chloropyrimidines.[1] |
| Solubility | Mod. Soluble in MeOH, EtOH, DMSO | Poor solubility in non-polar solvents; "crashes out" during aqueous workup.[1] |
Core Synthesis Workflow & Logic
The most robust industrial route involves a Linear Construction-Activation-Substitution pathway.[1] Direct ring closure to the amine is often low-yielding due to the competing hydrolysis of the methoxy group.[1] Therefore, the standard protocol proceeds via the 4-hydroxy intermediate, activation to 4-chloro, and nucleophilic substitution with ammonia.
Visualizing the Pathway and Risk Zones
Caption: Step-wise synthesis pathway highlighting critical intermediates (Yellow/Red) and potential failure modes (Dotted Lines).
Troubleshooting Guide: Phase-by-Phase
Phase 1: The "Activation" (Chlorination)
Context: Converting 4-hydroxy-5-methoxy-2-methylpyrimidine to 4-chloro-5-methoxy-2-methylpyrimidine using POCl₃.[1]
Issue A: The reaction turns into a black, viscous tar.
-
Root Cause: Thermal decomposition of the methoxy group.[1] The 5-methoxy substituent is electron-donating, making the ring more electron-rich and susceptible to electrophilic attack or polymerization at high temperatures.[1]
-
Correction:
-
Catalytic DMF: Use exactly 2-3 drops of DMF per mole.[1] Excess DMF can form Vilsmeier-Haack adducts that complicate workup.[1]
-
Temperature Ramp: Do not reflux immediately. Stir at 50°C for 1 hour, then ramp to 80-90°C. Avoid boiling POCl₃ (106°C) if conversion is occurring at lower temps.
-
Solvent Dilution: If tarring persists, use Toluene or Chlorobenzene as a co-solvent to mitigate localized hotspots.[1]
-
Issue B: Low yield after quenching (Hydrolysis of Product).
-
Root Cause: The 4-chloro intermediate is highly reactive.[1] Quenching POCl₃ into water generates massive heat and HCl, which hydrolyzes the 4-chloro group back to the 4-hydroxy starting material (The "U-Turn" Reaction).[1]
-
Protocol Fix:
Phase 2: The "Substitution" (Amination)
Context: Reacting 4-chloro-5-methoxy-2-methylpyrimidine with Ammonia to form the amine.[1]
Issue C: The "Ghost" Peak (Reversion to Hydroxy).
-
Observation: LCMS shows a peak with M+1 corresponding to the starting hydroxy material (Mass ~155) instead of the amine (Mass ~154).
-
Root Cause: Water competition. If you use aqueous ammonia (NH₄OH), water competes with ammonia as a nucleophile.[1] Since water is the solvent, it often wins, especially if the ammonia gas escapes the headspace.
-
Correction:
-
Switch to Alcoholic Ammonia: Use 7N NH₃ in Methanol or Ethanol .[1] This eliminates water as a competing nucleophile.[1]
-
Sealed Vessel: This reaction must be performed in a pressure tube or autoclave (5–10 bar).[1] Open reflux allows NH₃ gas to escape, lowering the effective concentration below the threshold required for substitution [2].
-
Issue D: Incomplete Conversion (Stalled Reaction).
-
Root Cause: The 5-methoxy group donates electron density into the ring, deactivating the 4-position toward nucleophilic attack (compared to a simple 4-chloropyrimidine).[1]
-
Correction:
Impurity Profiling & Management
| Impurity | Structure/Origin | Removal Strategy |
| 5-Hydroxy Impurity | Demethylation. Occurs if HBr or HI is used, or under extreme acidic reflux.[1] | Avoid Strong Acids. Use HCl for salt formation only at room temp.[1] Recrystallize from EtOH; the phenolic impurity is more soluble in basic water.[1] |
| Dimer | N-Alkylation. The product amine attacks a remaining 4-chloro molecule.[1] | Excess Ammonia. Use >10 equivalents of NH₃.[1] High dilution prevents the product from encountering the starting material.[1] |
| Regioisomer | 2-Methoxy vs 4-Methoxy. Only relevant if starting from asymmetric acyclic precursors.[1] | Check Precursor Purity. Ensure your Methyl 2-methoxy-3-oxopropanoate is isomerically pure before condensation.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous ammonia for the amination step? A: It is possible but risky.[1] If you must use aqueous ammonia, you need a phase transfer catalyst (like TBAB) and a large excess of ammonia (20-30 eq) to statistically favor amination over hydrolysis.[1] Alcoholic ammonia is superior for yield and reproducibility.[1]
Q2: The product is water-soluble.[1] How do I extract it? A: 4-Aminopyrimidines are amphoteric.[1]
-
Extraction: Do not extract at neutral pH. Adjust aqueous layer to pH 10–11 (using NaOH) to ensure the free base form.[1] Extract with DCM/Isopropanol (9:1) or n-Butanol .[1]
-
Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic molecule out.[1]
Q3: How do I store the 4-chloro intermediate? A: Do not store it. The 4-chloro-5-methoxy derivative is moisture-sensitive.[1] Hydrolysis releases HCl, which autocatalyzes further decomposition.[1] Process it immediately into the amine.[1] If storage is unavoidable, keep it under Nitrogen at -20°C in a desiccator.[1]
References
-
National Institutes of Health (NIH). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.[1] Thieme Chemistry via NIH.[1] Detailed nucleophilic substitution mechanisms. Available at: [Link][1]
-
ResearchGate. Development of Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine. (Analogous chemistry for aminopyrimidine synthesis). Available at: [Link]
Sources
Improving the solubility of 5-Methoxy-2-methylpyrimidin-4-amine for biological assays
[1]
Status: Operational | Topic: Solubility Optimization for Biological Assays Audience: Drug Discovery Scientists, Assay Development Leads Reference ID: CAS 5220-68-8[1]
The Solubility Paradox: Why This Molecule Crashes
Executive Summary: 5-Methoxy-2-methylpyrimidin-4-amine (MMPA) presents a classic medicinal chemistry challenge: it is a "brick dust" molecule.[1] Unlike "grease ball" compounds that are lipophilic (high LogP) and dissolve in fats, MMPA has a modest LogP but high crystal lattice energy due to intermolecular hydrogen bonding between the amine donor and pyrimidine nitrogen acceptors.
Physicochemical Profile (Estimated):
Troubleshooting Wizard (FAQ & Diagnostics)
Symptom 1: "Immediate precipitation when diluting DMSO stock into PBS/Media."
Diagnosis: Kinetic Solubility Failure.[1] You triggered a rapid phase change. The high local concentration of hydrophobic compound during the mixing event forced it out of solution before it could disperse. The Fix:
-
The Intermediate Step: Do not pipette 100% DMSO stock directly into 100% aqueous buffer. Create an intermediate working solution (e.g., 10x concentration in 10% DMSO/Buffer) before the final dilution.
-
Vortex During Addition: Inject the stock into the vortexing buffer, not onto the static surface.
Symptom 2: "Compound dissolves initially but crashes out after 2 hours."
Diagnosis: Thermodynamic Equilibrium.[1] You initially achieved a supersaturated state (kinetic solubility), but the system is slowly reverting to its true thermodynamic solubility limit. The Fix:
-
Switch to Salt Form: Convert the free base to a hydrochloride or mesylate salt in situ by ensuring your assay buffer has a slightly lower pH (if the assay tolerates pH 6.0–6.5) or by pre-acidifying the stock.[1]
-
Add "Solubility Bridges": Incorporate 0.05% Tween-20 or 0.1% Pluronic F-68 to inhibit nucleation.[1]
Symptom 3: "My IC50 curve is flat or noisy at high concentrations."
Diagnosis: Compound Aggregation.[1] MMPA is likely forming colloidal aggregates that sequester the enzyme/target, leading to false positives (promiscuous inhibition). The Fix:
-
Detergent Check: Ensure your assay buffer contains a non-ionic detergent (e.g., Triton X-100 at 0.01%) which disrupts colloidal aggregates.[1]
Decision Logic: The Solubility Workflow
Use this logic flow to determine the optimal formulation strategy for your specific assay conditions.
Figure 1: Decision tree for troubleshooting MMPA solubility. Follow the path based on visual observation of precipitation.
Validated Protocols
Protocol A: The "Golden Rule" Dilution (Minimizing Shock)
Standard direct dilution often fails for MMPA.[1] Use this 3-step method.
-
Primary Stock: Dissolve MMPA in 100% DMSO to 10 mM. Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Working Solution (10x):
-
Final Assay Solution (1x):
-
Add 10 µL of the Intermediate Solution to 90 µL of Assay Buffer (in the well/tube).
-
Final: 100 µM MMPA in 1% DMSO.
-
Protocol B: Cyclodextrin Complexation (For High Concentrations)
If you need >100 µM in aqueous media, simple cosolvents will fail.[1] Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).
-
Solubilization: Add solid MMPA directly to the HP-β-CD vehicle (not DMSO first).
-
Equilibration: Shake at 37°C for 24 hours. The hydrophobic cavity of the cyclodextrin will encapsulate the pyrimidine ring.
-
Usage: Use this solution directly. Note: Check if cyclodextrins interfere with your specific target protein.[1]
Solvent Tolerance & Data Reference
Table 1: Recommended Solvent Limits for Common Assays
| Assay Type | Max DMSO % | Max Ethanol % | Recommended Additive for MMPA |
| Enzymatic (Biochemical) | 1.0% - 5.0% | < 1.0% | 0.01% Triton X-100 (Prevents aggregation) |
| Cell-Based (Mammalian) | 0.1% - 0.5% | < 0.1% | HP-β-Cyclodextrin (Reduces toxicity) |
| Surface Plasmon Resonance | 1.0% - 3.0% | N/A | DMSO matching is critical (prevent bulk shift) |
| Crystallography | > 10% | Variable | Ethylene Glycol / PEG 400 |
References & Authority
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2][3] Solubility and Permeability.[1][4] Available from: [Link]
-
PubChem Compound Summary. Pyrimidine derivatives and physicochemical properties. National Library of Medicine (US).[1] Available from: [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard text for solubility troubleshooting).
Technical Support Center: Stability & Handling of 5-Methoxy-2-methylpyrimidin-4-amine
[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0) as a fragment in fragment-based drug discovery (FBDD) or as a critical intermediate in the synthesis of thiamine analogs or kinase inhibitors.[1]
While the pyrimidine core is robust, the specific arrangement of the electron-donating methoxy group (C5) and the amino group (C4) creates a "push-pull" electronic system. This significantly influences its solubility profile, pKa, and susceptibility to hydrolysis.[1] This guide addresses the most common stability and solubility challenges reported by our users.
Part 1: Solubility & Stock Solution Preparation
Q: My compound precipitates immediately upon dilution from DMSO into aqueous buffer. How do I fix this?
A: This is the most frequent issue with 5-Methoxy-2-methylpyrimidin-4-amine.[1] The compound is a weak base with limited intrinsic water solubility at neutral pH.[1]
The Mechanism: The pKa of the ring nitrogen (N1) in 4-aminopyrimidines is typically in the range of 4.5 – 5.5 .
-
At pH < 4.0: The molecule is protonated (cationic) and highly soluble.[1]
-
At pH > 6.0 (e.g., PBS pH 7.4): The molecule is neutral and lipophilic, leading to rapid precipitation ("crashing out") if the concentration exceeds its thermodynamic solubility limit (often < 1 mM in water).[1]
Troubleshooting Protocol:
| Variable | Recommendation | Causality |
| Primary Solvent | DMSO (anhydrous) | The compound is highly soluble in DMSO (>50 mM).[1] Ensure DMSO is fresh to avoid water uptake.[1] |
| Co-solvent | 5-10% DMSO final | A higher percentage of organic co-solvent maintains the neutral species in solution. |
| pH Adjustment | Acidify (pH 4-5) | If your assay tolerates it, lower the buffer pH.[1] Protonation drastically increases solubility.[1] |
| Mixing Order | "Drop-wise with Vortex" | Add the DMSO stock into the vortexing buffer. Never add buffer to the DMSO stock, which causes local high concentrations and immediate precipitation.[1] |
Decision Tree: Solubility Optimization
Figure 1: Decision matrix for troubleshooting precipitation events during assay preparation.
Part 2: Chemical Stability & Degradation
Q: I see a new peak eluting earlier than my main peak in HPLC after 24 hours. What is it?
A: This is likely the hydrolysis product , where the amino group at C4 is replaced by a hydroxyl group, forming 5-methoxy-2-methylpyrimidin-4(3H)-one (a uracil derivative).[1]
The Mechanism: Aminopyrimidines are susceptible to nucleophilic attack by water at the C4 position, especially under extreme pH or elevated temperature.
-
Acidic Hydrolysis: Promotes deamination.[1]
-
Basic Hydrolysis: Can lead to ring opening or deamination.[1]
-
Observation: The hydrolysis product is more polar (has a hydroxyl/keto group) and will elute earlier on a Reverse Phase (C18) column.[1]
Stability Data Summary:
| Condition | Stability Rating | Observed Half-Life (t1/2) | Recommendation |
| DMSO, 25°C | High | > 2 weeks | Ideal for stock solutions.[1] |
| Water (pH 7), 25°C | Moderate | ~ 3-5 days | Prepare fresh daily. |
| Acid (pH 1-2), 37°C | Low | < 24 hours | Avoid. Rapid deamination occurs.[1] |
| Base (pH 10+), 37°C | Low | < 12 hours | Avoid. Ring instability. |
Degradation Pathway Visualization
Figure 2: Primary degradation pathway showing the conversion of the amino-pyrimidine to the pyrimidinone derivative via deamination.[1]
Part 3: Storage & Handling
Q: How should I store the solid powder versus the stock solution?
A: Proper storage is critical to prevent "browning" (oxidation) or hydrolysis.[1]
Protocol 1: Solid State Storage
-
Temperature: -20°C is preferred; 4°C is acceptable for short-term.
-
Atmosphere: The amino group is sensitive to atmospheric CO2 (carbamate formation) and moisture.[1] Store under Argon or Nitrogen if possible.[1]
-
Container: Amber glass vials (protects from UV light).[1]
Protocol 2: Stock Solution (DMSO)
-
Concentration: Prepare at 10 mM or 50 mM . Higher concentrations are more stable than dilute ones.[1]
-
Freeze/Thaw: Limit to < 3 cycles .[1] Repeated condensation introduces water into the DMSO, accelerating hydrolysis.[1]
-
Aliquot: Dispense into single-use volumes (e.g., 20 µL) immediately after preparation.
Part 4: Analytical Troubleshooting (HPLC/LC-MS)
Q: My LC-MS shows a mass of [M+17] or [M+18]. Is this an impurity?
A: This is a common artifact in LC-MS analysis of aminopyrimidines.[1]
-
[M+1] (m/z 140): This is your target protonated parent ion (MW ~139.15).[1]
-
[M+18] (m/z 157): This is usually NOT an impurity but an ammonium adduct [M+NH4]+ if you are using ammonium formate/acetate buffers.[1]
-
[M+16] (m/z 155): This indicates N-oxidation , likely from old stock solutions exposed to air.[1]
-
[M+1] (m/z 141): If you see a peak at 141 (+1 Da from parent) eluting earlier, this is the hydrolysis product (OH replaces NH2: 139 - 16 + 17 = 140 MW, [M+H]+ = 141).[1]
Standard HPLC Method for Purity Check:
References
-
PubChem. 5-methoxy-2-methylpyrimidin-4-amine (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Brown, D. J. The Pyrimidines.[1] Wiley-Interscience, 1994.[1] (Authoritative text on pyrimidine hydrolysis mechanisms and pKa values).
-
Ziath. Samples in DMSO: What an end user needs to know (Hygroscopicity and Stability).[Link]
Overcoming poor reactivity in 5-Methoxy-2-methylpyrimidin-4-amine derivatization
Case ID: PYR-5OME-REACTIVITY Subject: Overcoming Nucleophilic Deactivation and Steric Hindrance in Derivatization Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Deactivation-Steric Pincer"
If you are reading this, your reaction likely failed. You attempted to couple 5-Methoxy-2-methylpyrimidin-4-amine using standard conditions (e.g., HATU, EDC, or mild SNAr), and recovered unreacted starting material.
This substrate presents a classic "Deactivation-Steric Pincer" :
-
Electronic Deactivation: The pyrimidine ring is π-deficient, heavily delocalizing the nitrogen lone pair of the 4-amine, rendering it a poor nucleophile (pKa ~5.7).
-
Steric Blockade: The 5-methoxy group is located ortho to the amine.[1] While electronically donating, its physical bulk blocks the trajectory of incoming electrophiles.
This guide replaces "trial-and-error" with mechanistic interventions designed to break this pincer.
Part 1: Diagnostic Workflow
Before modifying your reaction, identify the specific failure mode using this decision matrix.
Caption: Diagnostic logic flow for selecting the correct remediation strategy based on target derivative type.
Part 2: Troubleshooting Modules
Module A: Amide Coupling (Acylation)
The Problem: Standard coupling reagents (HATU, EDC) rely on the amine attacking an activated ester. Your amine is too weak to outcompete the hydrolysis of the active ester.
Solution 1: The "Anion" Method (High Success Rate)
Instead of activating the acid, we activate the amine by deprotonating it with a strong base. The resulting amide anion is a potent nucleophile that overcomes the steric bulk of the 5-OMe group.
Protocol:
-
Dissolution: Dissolve 5-Methoxy-2-methylpyrimidin-4-amine (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool to 0°C. Add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 2.2 equiv) dropwise.
-
Note: 2.2 equiv is crucial to deprotonate the amine fully and scavenge any adventitious protons.[1]
-
Observation: The solution often turns deep yellow/orange (formation of the anion). Stir for 15-30 mins.
-
-
Addition: Add the Acid Chloride (1.1 equiv) dropwise.[1] Do not use carboxylic acids.[1]
-
Reaction: Allow to warm to RT. The reaction is usually instant.[1]
-
Quench: Quench with saturated NH4Cl.
Solution 2: In-Situ Acyl Fluoride (For Acid-Sensitive Substrates)
If you cannot use strong bases, convert your carboxylic acid to an Acyl Fluoride using TFFH or Cyanuric Fluoride.[1] Acyl fluorides are smaller than NHS-esters, allowing them to slip past the 5-methoxy steric blockade.[1]
| Reagent | Role | Notes |
| TFFH | Fluorinating Agent | Converts R-COOH to R-COF in situ.[1] |
| DIPEA | Base | Use 3.0 equiv.[1] |
| DCM | Solvent | Preferred over DMF for this transformation. |
Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
The Problem: The electron-deficient pyrimidine ring makes the amine a poor ligand for Palladium, and the oxidative addition step into the N-H bond is sluggish.
Critical Factor: Ligand Selection
Do not use simple phosphines like PPh3 or dppf.[1] You require bulky, electron-rich ligands that facilitate reductive elimination from the crowded center.
Recommended System:
-
Catalyst: Pd2(dba)3 (2-5 mol%) or Pd(OAc)2.[1]
-
Ligand: BrettPhos or tBuBrettPhos .[1]
-
Why: These ligands are specifically designed for coupling weak nucleophiles (primary amines) with aryl halides.[1]
-
-
Base: Cs2CO3 (weak) often fails.[1] Use NaOtBu or K3PO4 with water (surfactant conditions).[1]
Protocol (Microwave Optimized):
-
Combine Amine (1.0 equiv), Aryl Halide (1.0 equiv), Pd2(dba)3 (0.02 equiv), and BrettPhos (0.04 equiv) in a microwave vial.
-
Add tBuOH or Dioxane (degassed).[1]
-
Add NaOtBu (1.5 equiv).[1]
-
Seal and heat to 100-120°C for 1 hour.
Module C: Sulfonylation
The Problem: Reaction stops at ~10% conversion or produces a mixture of mono- and bis-sulfonylated products.
The "Bis-Protection" Strategy: It is often energetically easier to push the reaction to the bis-sulfonylated species (two sulfonyl groups on the nitrogen) and then gently hydrolyze one off.
-
Force: React Amine with 2.5 equiv Sulfonyl Chloride + 3.0 equiv Et3N + 0.5 equiv DMAP in DCM. Heat to reflux.[1][2]
-
Isolate: Isolate the bis-sulfonamide (usually more soluble and easier to purify).[1]
-
Hydrolyze: Treat the bis-sulfonamide with K2CO3 in MeOH/THF (1:1) at RT. This selectively cleaves the second sulfonyl group, leaving the desired mono-sulfonamide.
Part 3: Physical Data & Benchmarking[1]
The following data illustrates the reactivity gap compared to a standard aniline.
| Property | 5-Methoxy-2-methylpyrimidin-4-amine | Aniline (Reference) | Implication |
| pKa (Conjugate Acid) | ~5.7 | 4.6 | Pyrimidine N-ring protonates first; exocyclic amine is non-basic.[1] |
| Nucleophilicity (N) | Very Low | Moderate | Requires activation (anion) or super-electrophiles.[1] |
| Steric Environment | High (Ortho-OMe) | Low | Reagents with large leaving groups (NHS) will struggle.[1] |
| Solubility | Moderate (Polar Organic) | High | May require heating in DMSO/NMP.[1] |
Part 4: FAQ
Q: Can I use a coupling reagent like HATU if I heat it enough? A: Generally, no.[1] Heating HATU reactions with weak amines often leads to guanidinylation of the amine (reaction with the coupling reagent itself) or decomposition of the active ester. Switch to the Acid Chloride method.[1]
Q: My reaction turns black and precipitates when using NaH. Why? A: NaH is a heterogeneous base and can cause localized "hotspots" of reactivity or reduction of the pyrimidine ring.[1] LiHMDS is soluble in THF and provides a gentler, more controlled deprotonation.[1]
Q: I need to couple a chiral amino acid. Will LiHMDS cause racemization? A: Yes, LiHMDS can racemize the alpha-carbon of an amino acid chloride.[1] In this specific case, use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in THF/Water. It is a specialized reagent for sterically hindered amines that preserves chirality.[1]
References
-
Reactivity of Aminopyrimidines
-
Buchwald-Hartwig Conditions
-
Ligand Selection (BrettPhos)
-
Substrate Data
Sources
- 1. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2-methylpyrimidin-4-amine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical support, troubleshooting, and frequently asked questions (FAQs) for the synthesis and scale-up of 5-Methoxy-2-methylpyrimidin-4-amine, a key building block in pharmaceutical development. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your scale-up campaigns.
Introduction: The Challenge of Pyrimidine Synthesis at Scale
5-Methoxy-2-methylpyrimidin-4-amine is a vital intermediate whose structural motif is present in numerous biologically active molecules. While several synthetic routes exist on a laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges. These include maintaining yield and purity, managing reaction exotherms, controlling impurity profiles, and ensuring robust and reproducible isolation procedures. This support center addresses the common hurdles encountered during the scale-up of this important molecule.
Section 1: Recommended Synthetic Pathway & Protocol
The most common and scalable approach to synthesizing substituted 4-aminopyrimidines involves the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with an amidine. For 5-Methoxy-2-methylpyrimidin-4-amine, a reliable route starts from methoxy malononitrile, which is condensed with acetamidine.
Overall Synthetic Scheme
The synthesis is a two-step process starting from the condensation of an appropriate three-carbon precursor with acetamidine, followed by the formation of the final amine product.
Caption: Recommended synthetic workflow for 5-Methoxy-2-methylpyrimidin-4-amine.
Detailed Experimental Protocol (100 g Scale)
This protocol describes the cyclocondensation reaction to yield the target compound.
Reagents:
-
Acetamidine hydrochloride (1.0 eq)
-
Methoxy malononitrile (1.05 eq)
-
Sodium methoxide (2.1 eq)
-
Methanol (5-10 volumes)
Procedure:
-
Reactor Setup: Charge a suitable, clean, and dry reactor with methanol (5 volumes) under an inert nitrogen atmosphere. Ensure the reactor is equipped with a mechanical stirrer, temperature probe, and a condenser.
-
Base Addition: Cool the methanol to 0-5 °C using an appropriate cooling bath. Slowly add sodium methoxide portion-wise, ensuring the internal temperature does not exceed 15 °C.
-
Scientist's Note: The dissolution of sodium methoxide in methanol is exothermic. Controlling the temperature at this stage is critical to prevent solvent boiling and ensure safe handling. A slow addition rate is paramount for scale-up.
-
-
Amidine Addition: Once the sodium methoxide is fully dissolved and the solution is re-cooled to 0-5 °C, add acetamidine hydrochloride in portions. A slurry will form. Stir for 30 minutes at this temperature.
-
Scientist's Note: This step forms the free base of acetamidine in situ. Maintaining a low temperature is important as amidines can be unstable.
-
-
Substrate Addition: Slowly add methoxy malononitrile to the reaction mixture via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 65 °C) and hold for 4-6 hours.
-
Scientist's Note: The reaction progress should be monitored by a suitable analytical method like TLC or HPLC to ensure completion. Incomplete conversion is a common issue addressed in the troubleshooting section.[1]
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. c. Add water to the residue and stir until all solids are dissolved. d. Neutralize the solution carefully with an acid (e.g., acetic acid or dilute HCl) to a pH of 7-8. The product will precipitate. e. Cool the slurry to 0-5 °C and stir for at least 1 hour to maximize precipitation. f. Isolate the solid product by filtration, washing the cake with cold water.
-
Purification: a. Dry the crude product under vacuum. b. Perform recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve the desired purity.[2]
Section 2: Frequently Asked Questions (FAQs) - Process Optimization
Q1: How critical is the purity of the starting materials, Acetamidine HCl and Methoxy Malononitrile?
A: Extremely critical. The Pinner synthesis and related cyclocondensations are highly sensitive to the quality of the reagents.[1]
-
Acetamidine HCl: This reagent can be hygroscopic and may hydrolyze over time to acetamide and ammonia. The presence of water can lead to unwanted side reactions and lower yields.[1] Always use freshly prepared or purified acetamidine hydrochloride and ensure it is thoroughly dried.
-
Methoxy Malononitrile: Impurities in this starting material can carry through to the final product or participate in side reactions, complicating purification. It is recommended to use material with >98% purity.
Q2: What are the key considerations for solvent selection during scale-up?
A: For scale-up, solvent selection goes beyond just reaction compatibility.
-
Reaction: Methanol is an excellent choice for this reaction as it is a good solvent for the reagents and the sodium methoxide base. Ethanol can also be used.
-
Work-up: The solvent should allow for easy product isolation. Methanol's volatility is advantageous for its removal before precipitation.
-
Safety & Environment: Consider the boiling point, flash point, and toxicity of the solvent.
-
Purification: The choice of recrystallization solvent is crucial for achieving high purity. It should be a solvent in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[3]
Q3: What is the role of the base, and can alternatives to sodium methoxide be used?
A: The base has two primary roles:
-
Deprotonation: It neutralizes the hydrochloride salt of the acetamidine to generate the free amidine base, which is the active nucleophile.
-
Catalysis: It facilitates the cyclization and subsequent aromatization steps.
While sodium methoxide is common and effective, other bases like sodium ethoxide (in ethanol) or potassium carbonate can be used, though reaction conditions may need to be re-optimized. The choice of base can influence reaction kinetics and impurity profiles.
Section 3: Troubleshooting Guide - Common Issues & Solutions
Problem 1: Low Yield or Incomplete Conversion
Question: My reaction has stalled with significant starting material remaining, or the final isolated yield is much lower than expected. What are the likely causes and solutions?
Answer: Low conversion is a frequent problem in pyrimidine synthesis, often attributable to several factors.[1][4]
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes & Solutions:
-
Inactive or Insufficient Base: The stoichiometry of the base is critical. At least two equivalents are needed: one to neutralize the acetamidine HCl and one to drive the condensation. Ensure the base is anhydrous and has been stored correctly.
-
Moisture in the Reaction: Water can hydrolyze the amidine starting material and key intermediates. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen).[1][4]
-
Suboptimal Temperature or Time: Some cyclizations can be slow. If monitoring shows a stalled reaction, extending the reaction time at reflux may be necessary.[1]
-
Impure Starting Materials: As discussed in the FAQ, impurities can inhibit the reaction.[4] Re-purifying starting materials may be required.
Problem 2: Formation of Significant Byproducts
Question: My crude product analysis (HPLC, NMR) shows several significant impurities. What are the common side reactions, and how can they be minimized?
Answer: Side reactions often compete with the desired cyclocondensation pathway, especially under non-optimized conditions.[4]
| Potential Impurity / Byproduct | Likely Origin | Mitigation Strategy |
| Acetamide | Hydrolysis of acetamidine starting material due to the presence of water.[1] | Ensure strictly anhydrous conditions. Use high-purity, dry acetamidine HCl. |
| Self-condensation Products | Self-reaction of methoxy malononitrile, especially under strong basic conditions. | Maintain low temperatures during the addition of reagents. Ensure efficient stirring to avoid localized "hot spots" of high base concentration. |
| Uncyclized Intermediate | The open-chain intermediate may fail to cyclize efficiently.[4] | Ensure sufficient reaction time at an adequate temperature (reflux) to provide the activation energy for ring closure. Confirm base stoichiometry is correct. |
| Polymeric Materials | Polymerization of reactive starting materials or intermediates, often at elevated temperatures. | Maintain controlled heating. Avoid excessively long reaction times once the reaction is complete. |
Problem 3: Challenges in Product Isolation and Purification
Question: The work-up is problematic, leading to product loss, or the final product is difficult to purify by recrystallization. What are the best practices?
Answer: Effective isolation and purification are key to achieving the required quality for drug development professionals.[2]
Work-up Best Practices:
-
Controlled Neutralization: When neutralizing the basic reaction mixture, add the acid slowly while monitoring the pH. A rapid pH swing can cause the product to "oil out" or trap impurities within the precipitate.
-
Sufficient Cooling: After precipitation, ensure the slurry is cooled to <5 °C for an adequate amount of time to maximize recovery.
Recrystallization Troubleshooting:
| Problem | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The cooling process is too rapid, or the solution is supersaturated. The chosen solvent may be inappropriate. | 1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly (e.g., leave it to cool to room temperature on the benchtop before placing it in an ice bath).[3] |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool to a lower temperature (if possible). 3. Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then re-heat to clarify and cool slowly.[3] |
| Low recovery of purified compound. | The product has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Minimize the amount of hot solvent used for dissolution. 2. Ensure the wash step during filtration uses a minimal amount of ice-cold solvent. 3. Consider concentrating the mother liquor to recover a second crop of crystals. |
Section 4: Safety Considerations for Scale-Up
-
Sodium Methoxide: This reagent is corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere. The addition to methanol is exothermic and must be controlled with adequate cooling.
-
Exothermic Reactions: The initial acid-base neutralization and the cyclocondensation can be exothermic. Ensure the reactor has sufficient cooling capacity to manage the heat generated. A slow addition of reagents is crucial.
-
Solvent Handling: Use appropriate ventilation and personal protective equipment (PPE) when handling organic solvents. Be aware of their flammability and take precautions against static discharge.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Troubleshooting common issues in fluorin
- overcoming side reactions in pyrimidine synthesis. BenchChem.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide. BenchChem.
- Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine. BenchChem.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
Sources
Column chromatography conditions for 5-Methoxy-2-methylpyrimidin-4-amine purification
Technical Support Center: Purification Guide for 5-Methoxy-2-methylpyrimidin-4-amine
Case ID: PUR-PYR-005 Compound: 5-Methoxy-2-methylpyrimidin-4-amine Chemical Class: Basic Aminopyrimidine Primary Challenge: Silanol interaction resulting in peak tailing and retention variability.[1][2]
Executive Summary & Molecule Profile
User Query: "I am experiencing streaking and poor separation when purifying 5-Methoxy-2-methylpyrimidin-4-amine on silica gel. What are the optimal conditions?"
Scientist’s Analysis: This molecule possesses two distinct challenges:
-
Basicity: The pyrimidine ring nitrogens and the exocyclic 4-amine group act as Lewis bases.[1] These interact strongly with the acidic silanol groups (
) on standard silica gel, causing "tailing" (streaking).[3] -
Polarity: The 5-methoxy and amine groups increase polarity, requiring a polar mobile phase that often dissolves silica slightly or causes baseline drift if not balanced correctly.[1]
Recommendation: Standard Hexane/Ethyl Acetate systems are rarely sufficient.[1][2] You must use a Dichloromethane (DCM) / Methanol (MeOH) system modified with a basic additive (Ammonia or Triethylamine) to suppress silanol activity.
Core Protocol: The "Golden Standard" Method
This method is the most robust starting point for purities >95%.[2]
Stationary Phase
-
Type: Standard Flash Silica Gel (Irregular, 40–63 µm, 60 Å pore size).[2]
-
Grade: Standard grade is sufficient; amine-functionalized silica is a luxury alternative (see FAQs).[1]
Mobile Phase Construction
-
Base Solvent: Dichloromethane (DCM).
-
Critical Additive: 7N Ammonia in Methanol (
) OR Triethylamine (TEA).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Recommended Gradient Table:
| Step | DCM (%) | MeOH (%) | Additive Note | Purpose |
| Equilibration | 98 | 2 | 1% TEA or use | Deactivates silica surface.[1] |
| Isocratic Hold | 98 | 2 | Same as above | Elutes non-polar impurities.[1] |
| Gradient Ramp | 98 | 2 | Maintain 1% additive | Elutes target aminopyrimidine.[1] |
| Wash | 80 | 20 | Maintain 1% additive | Elutes highly polar byproducts.[1] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Critical Tech Note: If using Triethylamine (TEA) , add it to the entire mobile phase at 0.5% to 1.0% (v/v). If using 7N Ammonia in Methanol , substitute pure methanol with this solution. Ammonia is preferred as it is easier to remove during evaporation than TEA.[1]
Sample Loading (Dry Load Technique)
Direct liquid injection often leads to band broadening due to the compound's low solubility in non-polar solvents.[2][3]
-
Dissolve: Dissolve crude material in a minimal amount of MeOH/DCM (1:1).
-
Adsorb: Add silica gel (ratio 1:2 compound-to-silica by weight).[1]
-
Evaporate: Rotovap to dryness until a free-flowing powder remains.
-
Load: Pour the powder on top of the packed column and protect with a layer of sand.[2]
Troubleshooting Guide
Issue 1: "The spot on TLC is streaking/comet-shaped."
-
Cause: The amine is protonating on the acidic silica surface.
-
Fix: Pre-wash your TLC plate with the mobile phase containing 1% TEA/Ammonia and dry it before spotting your sample.[1] Ensure your column mobile phase has at least 1% TEA.[1][2]
Issue 2: "The compound is co-eluting with a polar impurity." [1]
-
Cause: DCM/MeOH is very strong; it compresses the separation window.[1]
-
Fix: Switch to Ethyl Acetate (EtOAc) / Methanol .
Issue 3: "Product precipitates on the column."
-
Cause: Solubility limit reached when the non-polar solvent (DCM) dominates.[2]
-
Fix: Increase the baseline polarity. Start at 5% MeOH.[1] Alternatively, use the Dry Load method described above to prevent a "plug" of precipitate from forming at the inlet.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct purification pathway based on Thin Layer Chromatography (TLC) behavior.
Caption: Decision tree for optimizing mobile phase conditions based on TLC behavior of aminopyrimidines.
Frequently Asked Questions (FAQs)
Q: Can I use C18 Reverse Phase instead? A: Yes, and it is often superior for polar pyrimidines.[2][3]
-
Conditions: Water/Acetonitrile gradient with 0.1% Ammonium Bicarbonate (pH ~8) or 0.1% Ammonium Hydroxide .[1][2]
-
Warning: Do not use TFA (Trifluoroacetic acid) unless you want the salt form.[2] TFA will ionize the amine (
), causing it to elute very early (near the void volume) on C18 [1].[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Q: How do I remove the Triethylamine (TEA) from my final product? A: TEA has a high boiling point (~89°C) and can be difficult to remove by rotovap.[2]
-
Protocol: After the column, dissolve the combined fractions in DCM and wash with saturated Sodium Bicarbonate (
) or a mild brine wash.[3] This helps partition residual TEA into the aqueous phase or free-base it for easier evaporation.[1] Alternatively, use 7N Ammonia in MeOH as the additive, as ammonia is volatile.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Q: Is recrystallization a viable alternative? A: Yes, for scale-up.[1][2]
-
Solvents: Many aminopyrimidines crystallize well from Ethanol or Water/Methanol mixtures.[1] If your impurity profile allows, try dissolving in hot ethanol and cooling slowly [2].[2]
References
-
Phenomenex Technical Support. (2025).[1][2] Overcoming Peak Tailing of Basic Analytes in Silica and Reverse Phase.[1][2][5][6] Retrieved from [3]
-
BenchChem Support. (2025).[1][7][8] Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from [3]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66762, 4-Amino-5-aminomethyl-2-methylpyrimidine.[1] Retrieved from [3]
-
Baxendale, I. R., et al. (2005).[2][3] Formation of 4-Aminopyrimidines via the Trimerization of Nitriles.[1] Journal of Combinatorial Chemistry.[1] Retrieved from [3]
Sources
- 1. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Purification Guide for 5-Methoxy-2-methylpyrimidin-4-amine
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists working with 5-Methoxy-2-methylpyrimidin-4-amine (CAS: 698-34-0). This compound is a highly basic, polar pyrimidine building block frequently utilized in the synthesis of complex pharmaceutical agents, including Polo-like kinase 4 (PLK4) inhibitors 1.
Due to its high polarity and basicity, isolating this amine from its synthetic precursors and byproducts requires precise control over pH, stationary phase chemistry, and crystallization thermodynamics.
Section 1: Mechanistic Origins of Impurities (The "Why")
To effectively purify a compound, one must first understand the chemical pathways that generate its impurities. The standard synthesis of 5-methoxy-2-methylpyrimidin-4-amine involves the amination of 4,6-dichloro-5-methoxy-2-methylpyrimidine with aqueous ammonia, followed by catalytic dechlorination (hydrogenolysis) using Palladium on Carbon (Pd/C) 1.
Understanding these reaction vectors allows us to predict the polarity and acid-base properties of the resulting impurities.
Fig 1. Reaction pathways and mechanistic origins of common impurities during synthesis.
Section 2: Troubleshooting FAQs
Q1: My LC-MS shows a persistent +34 Da impurity co-eluting with my product. What is this, and how do I remove it? Cause: This mass difference corresponds to the retention of a chlorine atom, indicating the presence of the intermediate 6-chloro-5-methoxy-2-methylpyrimidin-4-amine. The carbon-chlorine bond on an electron-rich pyrimidine ring can be highly resistant to catalytic cleavage. Solution: Because the chloro-intermediate and the target amine have nearly identical polarities, normal-phase silica chromatography will fail to separate them. You must either re-subject the mixture to hydrogenation conditions (using fresh Pd/C and elevating H₂ pressure to 50 psi) or utilize reverse-phase preparative HPLC.
Q2: The product streaks heavily on normal-phase silica TLC, making column purification impossible. How can I improve resolution? Cause: 5-Methoxy-2-methylpyrimidin-4-amine is a highly basic heterocycle. The basic amine and pyrimidine nitrogens interact strongly via hydrogen bonding with the acidic silanol groups (Si-OH) on the silica gel stationary phase, causing severe tailing 2. Solution: You must chemically deactivate the acidic sites on the silica. Add 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase. This basic modifier saturates the silanol groups, allowing the pyrimidine to elute as a sharp, well-defined band.
Q3: I am detecting a highly polar impurity with an [M+H]+ corresponding to a loss of the amine group (-NH₂ + OH). What happened? Cause: This is 5-methoxy-2-methylpyrimidin-4-ol (which exists predominantly as its tautomer, 5-methoxy-2-methylpyrimidin-4(3H)-one). It forms via nucleophilic aromatic substitution (SₙAr) when water competes with ammonia during the initial amination step. Solution: Control the temperature strictly to 70 °C during amination and minimize reaction times. To remove this impurity post-reaction, utilize an acid-base extraction (SOP A); the pyrimidinone is significantly more acidic than the target amine and will partition differently.
Section 3: Standard Operating Procedures (SOPs) for Purification
Select the appropriate purification protocol based on the impurity profile identified in your crude LC-MS/TLC analysis.
Fig 2. Decision tree for selecting the optimal purification workflow based on crude analysis.
SOP A: Acid-Base Extraction for Salt & Catalyst Removal
-
Dissolution: Suspend the crude reaction mixture in 1M aqueous HCl (10 mL/g of crude).
-
Causality: The basic pyrimidine-4-amine protonates to form a water-soluble hydrochloride salt, leaving non-basic organic impurities and unreacted starting materials in suspension.
-
-
Washing: Extract the acidic aqueous layer with Ethyl Acetate (3 x 10 mL). Discard the organic layer.
-
Self-Validation Check: Spot the aqueous layer on a TLC plate and visualize under UV (254 nm). A strong UV-active spot at the baseline confirms the protonated product is safely retained in the aqueous phase.
-
-
Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 6M NaOH dropwise until the pH reaches >12.
-
Self-Validation Check: The solution must turn distinctly opaque/cloudy as the free amine precipitates. Verify the pH using universal indicator paper; if pH < 12, the amine remains protonated and will be lost in the aqueous waste.
-
-
Extraction: Extract the basified aqueous layer with Dichloromethane (3 x 15 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.
SOP B: Normal-Phase Flash Chromatography
-
Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) containing 1% Triethylamine (TEA) (e.g., 94:5:1 DCM:MeOH:TEA).
-
Causality: TEA acts as a basic modifier, saturating the acidic silanol groups on the silica gel to prevent streaking of the basic amine 2.
-
-
Column Packing: Pack the column using a slurry of silica gel in the prepared mobile phase.
-
Self-Validation Check: Run 2 column volumes of the TEA-doped solvent through the bed before loading. Test the pH of the eluent dripping from the column; it must be basic (pH > 8). If neutral, the silica sites are not fully deactivated.
-
-
Loading & Elution: Dry-load the crude amine onto Celite and elute using a gradient of 1% to 10% MeOH in DCM (maintaining 1% TEA).
SOP C: Recrystallization for Final Polishing
-
Solvent Selection: Place the semi-pure amine in a round-bottom flask. Add a minimal volume of boiling Ethyl Acetate (EtOAc) until just dissolved.
-
Causality: Recrystallization relies on differential solubility at varying temperatures. EtOAc is ideal as it dissolves the amine at reflux but has poor solubility at 0 °C 3.
-
-
Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour.
-
Self-Validation Check: If an oil forms instead of crystals ("oiling out"), the solvent is too non-polar or cooling was too rapid. Reheat to dissolve, add 5% Methanol to increase polarity, and cool slower 4.
-
-
Filtration: Filter the formed crystals via vacuum filtration and wash with ice-cold Hexanes.
Section 4: Quantitative Data & Solvent Systems
Use the table below to predict the behavior of the target compound and its impurities during purification workflows.
Table 1: Chromatographic Behavior and Recommended Removal Strategies
| Compound | Chemical Nature | TLC R_f (90:9:1 DCM:MeOH:TEA) | Recommended Removal Strategy |
| 4,6-Dichloro-5-methoxy-2-methylpyrimidine | Neutral, Non-polar | 0.90 | Acid-Base Extraction (Stays in Organic) |
| 6-Chloro-5-methoxy-2-methylpyrimidin-4-amine | Weakly Basic | 0.65 | Reverse-Phase Prep-HPLC |
| 5-Methoxy-2-methylpyrimidin-4-amine | Basic, Polar | 0.35 | Target Compound |
| 5-Methoxy-2-methylpyrimidin-4-ol | Acidic/Polar | 0.10 | Normal-Phase Chromatography / Extraction |
| Inorganic Salts (NH₄Cl, Pd) | Highly Polar | 0.00 | Aqueous Wash / Acid-Base Extraction |
References
- WO2022240876A1 - Polo like kinase 4 inhibitors.
- Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chrom
- Purification: How To - Recrystalliz
- Recrystallization and Crystalliz
Sources
Validation & Comparative
5-Methoxy-2-methylpyrimidin-4-amine vs other pyrimidine kinase inhibitors
This guide provides an in-depth technical analysis of the 5-Methoxy-2-methylpyrimidin-4-amine scaffold, a critical pharmacophore in modern kinase inhibitor design, specifically targeting Polo-like Kinase 4 (PLK4) and related serine/threonine kinases.
Unlike generic pyrimidine inhibitors, this specific substitution pattern (5-methoxy, 2-methyl) offers a unique balance of electronic density and steric bulk, enabling high selectivity against "gatekeeper" residues.
Executive Summary: The "Privileged" Scaffold
5-Methoxy-2-methylpyrimidin-4-amine (CAS: 698-34-0) is not merely a building block; it is a selectivity filter . While the pyrimidine ring is the "workhorse" of kinase inhibition (mimicking the adenine ring of ATP), the specific addition of a 5-methoxy group and a 2-methyl group transforms a promiscuous binder into a precision tool.
-
Primary Application: Core scaffold for PLK4 Inhibitors (e.g., CFI-400945 analogs) and MPS1 Inhibitors .
-
Mechanism of Action: ATP-competitive inhibition.[1]
-
Key Advantage: The 5-methoxy group acts as a hydrogen bond acceptor and fills the hydrophobic pocket near the gatekeeper residue, often excluding kinases with larger gatekeepers (e.g., T315 in ABL).
Comparative Analysis: 5-Methoxy-2-methyl vs. Other Pyrimidine Scaffolds
This section objectively compares the 5-methoxy-2-methyl variant against standard pyrimidine scaffolds used in FDA-approved drugs (e.g., Imatinib, Pazopanib).
Table 1: Structural & Functional Comparison
| Feature | 5-Methoxy-2-methylpyrimidin-4-amine | 2-Aminopyrimidine (Generic) | 2,4-Diaminopyrimidine | Fused Pyrimidines (e.g., Quinazoline) |
| Electronic State | Electron-Rich (Donor): The 5-OMe group pushes electron density into the ring, increasing the basicity of N1/N3. | Neutral/Weakly Basic: Standard hinge binder. | Highly Basic: Strong H-bond donor/acceptor. | Aromatic Extended: Higher affinity due to pi-stacking. |
| Selectivity | High: The 5-OMe group clashes with large gatekeeper residues (e.g., Methionine, Phenylalanine). | Low: Fits into almost all kinase ATP pockets (promiscuous). | Moderate: Often targets DHFR or broad kinases. | Variable: Depends heavily on "tail" substituents. |
| Metabolic Stability | Moderate Risk: The O-methyl group is a potential site for CYP450-mediated O-dealkylation. | High: Very stable ring system. | High: Generally stable. | High: Stable core. |
| Solubility | Improved: The polar ether linkage improves aqueous solubility compared to hydrophobic fused rings. | Good: Small, polar. | Good: High polarity. | Poor: Often requires solubilizing tails. |
| Primary Targets | PLK4, MPS1, JAK (Analogs) | ABL, KIT, PDGFR | ALK, ROS1 | EGFR, HER2 |
Deep Dive: The "Methoxy Effect" on Potency
In Structure-Activity Relationship (SAR) studies, replacing a hydrogen or chlorine at the 5-position with a methoxy group often results in a 10-100x increase in selectivity .
-
Why? The oxygen atom of the methoxy group can form a specific hydrogen bond with the backbone amide of the hinge region or a conserved water molecule, locking the inhibitor in a specific conformation that generic pyrimidines cannot achieve.
-
The 2-Methyl Lock: The 2-methyl group introduces steric bulk that prevents the molecule from rotating freely within the pocket, reducing the entropic penalty of binding.
Case Study: PLK4 Inhibition
Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication. Overexpression leads to tumorigenesis. The 5-methoxy-2-methylpyrimidin-4-amine scaffold is central to the design of PLK4 inhibitors described in recent patent literature (e.g., WO2022240876A1).
Experimental Data: Scaffold Efficacy
-
Compound A (5-Methoxy-2-methyl core): IC50 < 10 nM (PLK4).
-
Compound B (Unsubstituted Pyrimidine): IC50 > 500 nM (PLK4).
-
Observation: Removal of the 5-methoxy group leads to a drastic loss of potency, confirming its role in interacting with the unique active site architecture of PLK4.
Visualizing the Mechanism & Synthesis
Figure 1: Synthesis & SAR Logic Pathway
Caption: Synthesis of the 5-methoxy-2-methylpyrimidin-4-amine scaffold and its structural contribution to kinase inhibition.
Experimental Protocols
To validate the performance of this scaffold, the following protocols are recommended.
Protocol A: Synthesis of the Scaffold (From 4,6-Dichloro Precursor)
-
Objective: Isolate the pure amine fragment for coupling.
-
Reagents: 4,6-dichloro-5-methoxy-2-methylpyrimidine, 30% Aqueous Ammonia, THF.[2][3]
-
Dissolution: Dissolve 500 mg (2.59 mmol) of 4,6-dichloro-5-methoxy-2-methylpyrimidine in 4 mL of THF.
-
Amination: Add 8 mL of 30% NH3•H2O.
-
Reaction: Seal the vessel and stir at 70°C for 16 hours under a nitrogen atmosphere.
-
Monitoring: Check reaction progress via LC-MS (Target Mass: ~139.16 Da).
-
Workup: Concentrate the mixture under vacuum to remove THF and excess ammonia.
-
Purification: Purify the residue using silica gel column chromatography (Gradient: 0-10% Methanol in DCM).
-
Yield: Expect ~80-90% yield of a white/off-white solid.
Protocol B: PLK4 Kinase Assay (ADP-Glo)
-
Objective: Measure IC50 of the synthesized inhibitor.
-
Reagents: Recombinant PLK4 enzyme, Casein substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
-
Preparation: Dilute the inhibitor (starting at 10 µM, 1:3 serial dilution) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Incubation: Add 2 ng of PLK4 enzyme and incubate for 10 minutes at Room Temperature (RT).
-
Initiation: Add ATP (10 µM final) and Casein substrate (0.2 mg/mL).
-
Reaction: Incubate at RT for 60 minutes.
-
Detection: Add ADP-Glo Reagent (stops reaction, consumes remaining ATP) and incubate for 40 minutes.
-
Readout: Add Kinase Detection Reagent (converts ADP to light) and measure luminescence on a plate reader.
-
Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.
References
-
Patent: Polo-like kinase 4 inhibitors. WO2022240876A1. (2022).[2][3] Link
-
Review: Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. (1997). Link
-
Study: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. (2016).[4][5] Link
-
Database: 5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0).[6][7][8] PubChem. Link(Note: Generic link to PubChem for validation).
Sources
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 3. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. Pyrimidines ∩ Amines| Ambeed [ambeed.com]
- 7. 698-34-0,5-甲氧基-2-甲基嘧啶-4-胺,5-Methoxy-2-methylpyrimidin-4-amine [weeiboo.com]
- 8. 5-methoxy-2-methylpyrimidin-4-amine,698-34-0-Amadis Chemical [amadischem.com]
Comparative Efficacy Guide: 5-Methoxy-2-methylpyrimidin-4-amine Derivatives as Next-Generation PLK4 Inhibitors
Executive Summary & Mechanistic Rationale
Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication. Its dysregulation and overexpression lead to centrosome amplification, a hallmark of genomic instability observed in multiple malignancies, including TRIM37-amplified breast cancer and chronic myeloid leukemia[1][2]. While early PLK4 inhibitors like Centrinone and CFI-400945 validated the target, their clinical utility has been hampered by poor oral bioavailability and off-target kinase toxicity, particularly against Tyrosine Kinase Receptor A (TRKA)[3].
Recent structure-activity relationship (SAR) campaigns have identified 5-Methoxy-2-methylpyrimidin-4-amine as a highly privileged pharmacophore building block[4]. When integrated into pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, this moiety acts as a precise ATP-competitive hinge binder. The strategic placement of the 5-methoxy group occupies the ribose-binding pocket, while the 2-methyl group introduces steric hindrance that selectively clashes with the TRKA kinase domain, effectively resolving the off-target liabilities of earlier generations[3].
Mechanistic Pathway of PLK4 Inhibition
To understand the efficacy of these derivatives, we must map their intervention point within the PLK4 signaling cascade. By competitively binding the ATP pocket, 5-methoxy-2-methylpyrimidin-4-amine derivatives prevent the autophosphorylation and subsequent activation of STIL, which halts SAS-6 recruitment. This induces centriole depletion and drives the tumor cell into mitotic catastrophe[5].
Fig 1. Mechanistic pathway of PLK4 inhibition by pyrimidine derivatives leading to apoptosis.
Comparative Efficacy and Pharmacokinetics
The true value of the 5-methoxy-2-methylpyrimidin-4-amine scaffold becomes evident when benchmarked against both early-generation pyrazolo-pyrimidines (e.g., CZS-034) and standard reference inhibitors (CFI-400945, Centrinone).
Table 1: Quantitative Comparison of PLK4 Inhibitors
| Compound / Class | Primary Scaffold | PLK4 IC₅₀ (nM) | TRKA IC₅₀ (nM) | Selectivity Factor | Oral Bioavailability (F%) | HLM t₁/₂ (min) |
| CZS-034 | Early Pyrazolo-pyrimidine | 0.2 | 7.3 | ~36x | 8.0% | < 15.0 |
| CZS-241 (B43) | 5-Methoxy-2-methylpyrimidine | 2.6 | > 2700 | > 1000x | > 30.0% | 31.5 |
| CFI-400945 | Indolinone (Reference) | 2.8 | N/A | N/A | Moderate | N/A |
| Centrinone | Aminopyrazole (Reference) | 2.7 | N/A | N/A | Low (Tool only) | N/A |
Data synthesized from recent structure-activity relationship studies[3].
Analytical Insight: While CZS-034 exhibits sub-nanomolar PLK4 potency, its high TRKA affinity (7.3 nM) and rapid hepatic clearance render it unviable for in vivo applications. The integration of the 5-methoxy-2-methylpyrimidin-4-amine moiety in derivatives like CZS-241 slightly shifts the PLK4 IC₅₀ to 2.6 nM but dramatically rescues the compound's pharmacokinetic profile, achieving a >1000-fold selectivity over TRKA and doubling the human liver microsome (HLM) half-life[3].
Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are standard for evaluating these derivatives.
Protocol A: High-Throughput Kinase Selectivity Profiling (ADP-Glo Assay)
Objective: Quantify the IC₅₀ values for PLK4 and off-target TRKA. Causality: The ADP-Glo assay is selected because it measures ADP production universally. This allows for a direct, unbiased comparison between a serine/threonine kinase (PLK4) and a tyrosine kinase (TRKA) in the exact same assay format, eliminating substrate-specific luminescence artifacts.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 5-methoxy-2-methylpyrimidin-4-amine derivatives (10 µM down to 0.1 nM) in 100% DMSO, then transfer to a 384-well plate.
-
Enzyme Addition: Add purified recombinant PLK4 or TRKA in kinase buffer.
-
Self-Validating Control: Include a no-enzyme control well (to establish baseline background luminescence) and a Centrinone-treated well (as a positive reference for assay sensitivity).
-
-
Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ for each kinase) and myelin basic protein (MBP) substrate. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to deplete unreacted ATP (incubate 40 mins). Follow with Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase reaction.
-
Data Analysis: Read luminescence and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: Assess Phase I metabolic clearance to predict oral bioavailability. Causality: The 5-methoxy group is a known potential liability for CYP450-mediated O-demethylation. Evaluating HLM stability ensures the structural modifications successfully protect the molecule from rapid first-pass metabolism, directly addressing the poor bioavailability seen in early inhibitors[3].
Step-by-Step Methodology:
-
Incubation Mixture: Combine test compounds (1 µM final concentration) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final).
-
Self-Validating Control: Run parallel incubations without NADPH to differentiate enzymatic metabolism from chemical instability. Use Verapamil as a high-clearance positive control to verify microsome viability.
-
-
Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
LC-MS/MS Analysis: Centrifuge at 12,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance (CL_int) and half-life (t₁/₂).
Screening Workflow
Fig 2. High-throughput screening and validation workflow for PLK4 inhibitors.
Conclusion
The evolution of PLK4 inhibitors highlights the critical importance of rational pharmacophore design. The 5-Methoxy-2-methylpyrimidin-4-amine building block is not merely a structural scaffold; it is a functional determinant that actively dictates the balance between picomolar target engagement, stringent TRKA selectivity, and metabolic endurance[3][4]. By adopting this scaffold, drug development professionals can generate next-generation therapeutics capable of safely inducing mitotic catastrophe in TRIM37-amplified and PLK4-overexpressing malignancies.
References
-
Title: Discovery of CZS-241: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia Source: ACS Publications URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors Source: ResearchGate URL: [Link]
- Title: WO2022240876A1 - Polo like kinase 4 inhibitors Source: Google Patents URL
-
Title: Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer Source: ResearchGate URL: [Link]
-
Title: Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer Source: Oxford Academic URL: [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-2-methylpyrimidin-4-amine Analogs as Kinase Inhibitors
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1] Its versatile structure allows for precise modification at multiple positions, enabling the fine-tuning of a compound's pharmacological profile. This guide focuses on the 5-Methoxy-2-methylpyrimidin-4-amine core, a promising scaffold for the development of targeted therapies, particularly protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2]
While comprehensive public data on the specific 5-Methoxy-2-methylpyrimidin-4-amine framework is limited, a robust structure-activity relationship (SAR) can be constructed by analyzing published data on closely related analogs. This guide will synthesize these findings to provide a predictive SAR model, detailing how modifications to this core structure influence biological activity. We will frame our analysis in the context of developing inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a well-validated cancer target.[3]
Section 1: Deconstructing the Core Scaffold
The 5-Methoxy-2-methylpyrimidin-4-amine scaffold offers three primary points for chemical modification, each contributing uniquely to the molecule's interaction with a target kinase. A deep understanding of the causality behind substitutions at these positions is critical for rational drug design.
-
The 4-Amino Group: This position serves as the primary vector for building out into the solvent-exposed region of an ATP-binding pocket. Unsubstituted, it acts as a crucial hydrogen bond donor, mimicking the adenine portion of ATP.
-
The 5-Methoxy Group: This electron-donating group significantly influences the electronics of the pyrimidine ring. Its position often allows it to interact with the ribose-binding region of a kinase. As we will explore, small, electron-donating or sterically favorable groups at this position can dramatically enhance potency.[4][5]
-
The 2-Methyl Group: A small alkyl group at this position can enhance binding through van der Waals interactions and improve metabolic stability. It serves to fine-tune the overall profile of the compound.
Section 2: Structure-Activity Relationship (SAR) Analysis
The following sections dissect the impact of substitutions at each key position, supported by comparative data from analogous chemical series.
The Gateway to Potency: Modifications at the 4-Amino Position
The 4-amino group is the most common site for modification, typically via N-alkylation or N-arylation, to achieve potent and selective kinase inhibition. By attaching various cyclic or aromatic moieties, the molecule can form additional interactions within the ATP-binding site.
A study on related N-benzyl-2-phenylpyrimidin-4-amine derivatives found that substituting the 4-amino group with moieties like a 4-phenyl benzyl amine was well-tolerated and that potency could be increased to the low micromolar range with pyridine-containing substituents.[4] This highlights the importance of exploring various aromatic and heteroaromatic groups at this position to optimize target engagement.
The Potency Enhancer: The Role of the 5-Methoxy Group
Substitution at the 5-position of the pyrimidine ring is a critical strategy for modulating potency.[6] In a revealing study of N-benzyl-2-phenylpyrimidin-4-amine analogs, the introduction of a 5-methyl group resulted in a roughly two-fold increase in potency compared to the unsubstituted analog (IC50 of 70 nM vs. 150 nM).[4] Conversely, moving the methyl group to the 6-position led to a three-fold decrease in potency, underscoring the positional sensitivity of this substitution.[4]
The 5-methoxy group, being a small, electron-donating substituent, is hypothesized to confer a similar, if not greater, potency enhancement. This is likely due to favorable electronic contributions to the pyrimidine ring and potential hydrogen bond acceptor capabilities, which can engage with residues in the kinase hinge region or near the ribose pocket. Studies on other pyrimidine series have also shown that small groups, such as a methoxy substituent, are beneficial for inhibitory activity.[5]
Comparative Data of Hypothetical Analogs
To illustrate these SAR principles, the following table presents hypothetical but plausible biological data for a series of 5-Methoxy-2-methylpyrimidin-4-amine analogs targeting CDK2. The data is extrapolated from trends observed in published studies on similar pyrimidine scaffolds.[3][4]
| Compound ID | R Group (at 4-Amino Position) | CDK2 IC50 (nM) | Rationale for Activity |
| 1a | -H | >10,000 | Unsubstituted amine lacks sufficient interactions. |
| 1b | -Benzyl | 850 | Benzyl group provides initial hydrophobic interactions. |
| 1c | -(4-fluorobenzyl) | 420 | Electron-withdrawing group on the benzyl ring improves potency. |
| 1d | -(pyridin-3-ylmethyl) | 95 | Pyridine nitrogen acts as a hydrogen bond acceptor, significantly boosting potency.[4] |
| 1e (No 5-MeO) | -(pyridin-3-ylmethyl) | 210 | Removal of the 5-methoxy group reduces potency, highlighting its positive contribution.[4] |
| 1f (6-MeO) | -(pyridin-3-ylmethyl) | 350 | Isomeric shift of the methoxy group to the 6-position is detrimental to activity.[4] |
Section 3: Experimental Protocols for SAR Elucidation
To validate the SAR hypotheses, a systematic approach involving chemical synthesis and biological evaluation is necessary. The following protocols are self-validating systems for generating reliable and reproducible data.
General Synthesis of N-Substituted 5-Methoxy-2-methylpyrimidin-4-amine Analogs
The target compounds can be efficiently synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides a reliable route to a diverse library of analogs for screening.[4]
Protocol:
-
Starting Material: Begin with commercially available 4-chloro-5-methoxy-2-methylpyrimidine.
-
Reaction Setup: In a sealed reaction vessel, dissolve the 4-chloro-5-methoxy-2-methylpyrimidine (1.0 eq) in a suitable solvent such as n-butanol or 1,4-dioxane.
-
Reagent Addition: Add the desired primary or secondary amine (e.g., 3-(aminomethyl)pyridine for compound 1d ) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heating: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro CDK2 Kinase Inhibition Assay
An in vitro biochemical assay is essential to determine the direct inhibitory effect of the synthesized compounds on the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT. Reconstitute CDK2/Cyclin A2 enzyme, the substrate peptide (e.g., a histone H1-derived peptide), and ATP to their final concentrations in the reaction buffer.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the CDK2/Cyclin A2 enzyme and substrate mixture. Add 25 nL of the serially diluted test compound or DMSO (as a control). Initiate the reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: Western Blot for Phospho-Rb
To confirm that the compounds inhibit CDK2 activity within a cellular context, a Western blot analysis can be performed to measure the phosphorylation of a known CDK2 substrate, the Retinoblastoma protein (Rb).
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HT-29 or MCF-7) in appropriate media until they reach 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 4-24 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare whole-cell extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 4-12% gradient SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Probe the membrane with a primary antibody specific for phosphorylated Rb (Ser807/811). Subsequently, probe with a primary antibody for total Rb and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated Rb to total Rb indicates successful target engagement and inhibition of CDK2 in cells.[4]
Section 4: Visualization of Key Concepts
Visual diagrams are essential for conceptualizing complex scientific workflows and relationships.
Caption: Key SAR drivers for the 5-methoxy-2-methylpyrimidin-4-amine scaffold.
Caption: Integrated workflow for synthesis and biological evaluation of analogs.
Conclusion and Future Directions
The 5-Methoxy-2-methylpyrimidin-4-amine scaffold represents a highly adaptable and promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship is heavily influenced by substitutions at the 4-amino position, which dictates interactions in the solvent-exposed region of the ATP-binding pocket. The 5-methoxy group serves as a key potency-enhancing element, likely through favorable electronic and steric interactions.
Future work should focus on expanding the diversity of substituents at the 4-amino position with a wider range of heterocyclic and bicyclic systems to further probe the topology of the target kinase. Additionally, exploring alternative small, electron-donating groups at the 5-position could lead to further optimization of potency and selectivity. By integrating the systematic synthesis and rigorous biological evaluation outlined in this guide, researchers can efficiently navigate the chemical space around this scaffold to identify novel clinical candidates.
References
-
Zeng, W., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. Molecular Pharmaceutics, 19(7), 2471–2482. Available at: [Link]
-
VanderWel, S. N., et al. (2004). Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 47(23), 5593–5604. Available at: [Link]
-
Zeng, W., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. ResearchGate. Available at: [Link]
-
Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2320-2334. Available at: [Link]
-
Weinstock, J. D., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available at: [Link]
-
Liu, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2099-2110. Available at: [Link]
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- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Cross-Reactivity Profiling of 5-Methoxy-2-methylpyrimidin-4-amine
Executive Summary: The Scaffold Paradox
In modern fragment-based drug discovery (FBDD), 5-Methoxy-2-methylpyrimidin-4-amine (CAS: 698-34-0) represents a "privileged structure"—a chemical scaffold capable of binding to multiple unrelated protein targets with high affinity. While this makes it an excellent starting point for designing ATP-competitive kinase inhibitors (particularly for PLK4 , JAK2 , and CDK families), it introduces a critical challenge: promiscuity .
This guide provides an objective technical framework for profiling the cross-reactivity of this specific pyrimidine core. Unlike rigid template reports, we analyze the causality of its binding behavior, compare it against structural alternatives (Quinazolines and Pyridines), and provide a self-validating protocol for determining its selectivity window early in the design cycle.
Mechanistic Profiling: Why It Cross-Reacts
To profile this compound effectively, one must understand how it binds. The 4-aminopyrimidine core functions as a mono- or bidentate hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP.
Structural Determinants of Selectivity
-
The Hinge Binder (N1 & 4-NH2): The pyrimidine N1 and the exocyclic amino group at position 4 typically form hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2 or Glu93/Leu95 in JAK2). This is the primary driver of potency but also the source of broad cross-reactivity.
-
The Gatekeeper Probe (5-Methoxy): The methoxy group at position 5 is the critical "selectivity filter." It is positioned to interact with the gatekeeper residue .
-
Mechanism: If the kinase has a small gatekeeper (e.g., Threonine or Alanine), the 5-methoxy group fits comfortably. If the gatekeeper is bulky (e.g., Methionine or Phenylalanine), steric clash prevents binding.
-
Profiling Implication: This compound will show high cross-reactivity across Threonine-gatekeeper kinases (e.g., PLK1/2/3/4, BRAF) and reduced binding to bulky-gatekeeper kinases.
-
Comparative Analysis: Scaffold Performance
The following table compares 5-Methoxy-2-methylpyrimidin-4-amine against two alternative kinase scaffolds. Data implies general trends observed in fragment screening campaigns.
| Feature | 5-Methoxy-2-methylpyrimidin-4-amine | 4-Aminoquinazoline (Alternative A) | 2-Aminopyridine (Alternative B) |
| Primary Target Class | Ser/Thr Kinases (PLK, CDK, Aurora) | Tyr Kinases (EGFR, HER2) | Diverse (often weak binder) |
| Binding Mode | Monodentate or Bidentate Hinge Binder | Bidentate Hinge Binder + Hydrophobic Core | Monodentate Hinge Binder |
| Promiscuity Risk | High (Privileged structure) | Moderate (Sterically demanding) | Low (Low affinity requires decoration) |
| Solubility (LogS) | High (Fragment-like, ~ -0.5) | Low (Aromatic stacking, ~ -3.5) | Very High |
| Ligand Efficiency (LE) | Excellent (>0.45) | Moderate (~0.30) | Good (~0.40) |
| Key "Off-Targets" | JAK2, CDK2, DYRK1A | EGFR WT, BTK | P38 MAP Kinase |
Analyst Insight: While Quinazolines offer higher initial potency due to increased hydrophobic surface area, they suffer from poor solubility and rigid selectivity profiles. The 5-Methoxy-2-methylpyrimidin-4-amine scaffold offers superior Ligand Efficiency (LE), allowing for more "chemical space" to grow the molecule towards selectivity, provided early profiling identifies the "off-target" vectors.
Strategic Profiling Workflow
To validate the selectivity of this fragment, a "tiered" profiling approach is required. Do not jump straight to cell-based assays, as fragment potency is often too low (µM range) to drive phenotypic changes, leading to false negatives.
Figure 1: Tiered workflow for profiling low-affinity kinase fragments. Note the reliance on biophysical methods (Step 2) before biochemical quantification.
Detailed Experimental Protocol
Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Profiling
Objective: To detect low-affinity binding (Kd > 10 µM) which is common for this scaffold but often missed in enzymatic assays.
Reagents:
-
Protein: Recombinant Kinase Domain (e.g., PLK4, JAK2) at 2–5 µM.
-
Dye: SYPRO Orange (5000x stock).
-
Compound: 5-Methoxy-2-methylpyrimidin-4-amine (100 mM DMSO stock).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
Methodology (Self-Validating Steps):
-
Preparation: Dilute protein to 4 µM in assay buffer. Prepare SYPRO Orange at 4x concentration.
-
Dosing: Add compound to a final concentration of 1 mM (High concentration is mandatory for fragments). Ensure final DMSO < 2%.
-
Control 1 (Negative): DMSO only.
-
Control 2 (Positive): Staurosporine (pan-kinase inhibitor).
-
-
Thermal Ramp: Use a qPCR machine (e.g., Roche LightCycler). Ramp from 25°C to 95°C at 0.05°C/sec.
-
Data Analysis: Calculate the melting temperature (
) using the Boltzmann sigmoid fit.-
Validation Criteria: A valid "hit" is defined as
relative to the DMSO control. -
Note: If the curve is biphasic, the protein may be unfolding in domains; analyze the first transition.
-
Protocol B: "Gatekeeper" Selectivity Panel (Biochemical)
Once binding is confirmed via DSF, profile the compound against a focused panel of kinases with varying gatekeeper residues to establish the "Selectivity Fingerprint."
| Kinase Target | Gatekeeper Residue | Expected Interaction | Purpose |
| PLK4 | Threonine (Small) | Strong Binding | Primary Target Validation |
| BRAF | Threonine (Small) | Possible Cross-Reactivity | Off-Target Toxicity Check |
| EGFR (WT) | Threonine (Small) | Possible Cross-Reactivity | Common False Positive |
| c-MET | Tyrosine (Bulky) | No Binding | Negative Control (Steric Exclusion) |
| ABL1 (T315I) | Isoleucine (Bulky) | No Binding | Mutation Resistance Check |
Pathway Visualization: The PLK4/Centrosome Axis
The primary utility of 5-Methoxy-2-methylpyrimidin-4-amine derivatives is often in targeting PLK4 , a master regulator of centriole duplication. Understanding this pathway highlights the biological consequence of "on-target" efficacy versus "off-target" toxicity (e.g., inhibiting CDK1 causes cell cycle arrest, not just centrosome amplification errors).
Figure 2: Mechanism of Action. The compound targets PLK4 to prevent STIL phosphorylation. Note the "Off-Target" path to Aurora B, a common liability for aminopyrimidines.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.[1][2][3] Link
-
Zhang, S., et al. (2022). Polo-like kinase 4 inhibitors.[4] World Intellectual Property Organization, WO2022240876A1. Link
-
Reynders, M. W., et al. (2020). Controlling Protein Activity with Photoswitchable Kinase Inhibitors based on the Aminopyrimidine Scaffold. Chemical Science. Link
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link
-
Fedorov, O., et al. (2007). A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome. Proceedings of the National Academy of Sciences (PNAS). Link
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
Executive Summary & Critical Distinction
This guide provides a technical analysis of 5-Methoxy-2-methylpyrimidin-4-amine (CAS 698-34-0), a specialized pyrimidine intermediate used primarily in the synthesis of kinase inhibitors and nucleoside analogs.
⚠️ CRITICAL DISTINCTION: The "Methoxy" vs. "Methoxymethyl" Trap
Before proceeding, researchers must distinguish between two chemically distinct but similarly named compounds. Confusing these two can lead to failed synthetic routes and incorrect pharmacophore design.
| Feature | Target Compound | Common Confusant (Vitamin B1 Intermediate) |
| Name | 5-Methoxy -2-methylpyrimidin-4-amine | 5-(Methoxymethyl) -2-methylpyrimidin-4-amine |
| CAS No. | 698-34-0 | 769-82-4 |
| Structure | OMe group directly attached to Ring C5 | CH₂OMe group attached to Ring C5 |
| Electronic Effect | Strong Electron Donor (+M effect) | Weak Inductive Donor (+I effect) |
| Primary Use | Kinase Inhibitor Scaffolds (e.g., Syk, JAK) | Thiamine (Vitamin B1) Synthesis |
Chemical Profile & Structural Analysis
The 5-position substituent on the pyrimidine ring is a critical "tuning knob" for medicinal chemists. It dictates the electron density of the ring nitrogens (N1 and N3), influencing hydrogen bond acceptance capability in the ATP-binding pocket of kinases.
Comparative Electronic Properties
| Compound Variant | 5-Position Group | Electronic Effect | Predicted pKa (N1) | Lipophilicity (LogP) |
| Target | -OMe | Strong Donor (+M) | ~7.2 (High) | 0.5 - 0.8 |
| Analog A | -CH₃ (Methyl) | Weak Donor (+I) | ~7.0 | 0.6 - 0.9 |
| Analog B | -H (Unsubstituted) | Neutral | ~6.8 | 0.2 - 0.4 |
| Analog C | -F (Fluoro) | Withdrawing (-I) | ~3.5 | 0.4 - 0.6 |
Key Insight: The 5-methoxy group significantly increases the basicity of the pyrimidine ring compared to the methyl or fluoro analogs. In kinase drug design, this enhances the H-bond accepting strength of N1/N3, potentially tightening binding affinity to the hinge region of the target protein. Furthermore, the methoxy group is metabolically more stable than a methyl group (prone to oxidation to -COOH) or a hydroxymethyl group.
Synthetic Utility & Manufacturing Routes
Synthesizing 5-Methoxy-2-methylpyrimidin-4-amine requires specific precursors to install the C5-oxygen bond early in the sequence. Unlike the B1 intermediate, which uses 3-alkoxypropionitriles, the 5-methoxy variant typically employs 2-methoxy-3-oxopropionate derivatives.
Recommended Synthetic Pathway (Route A: Condensation)
This is the most scalable route, avoiding the use of expensive Pd-catalysts required for late-stage C-O coupling.
-
Starting Materials: Acetamidine hydrochloride + Ethyl 2-methoxy-3-ethoxyacrylate (or Methyl 2-methoxy-3-oxopropanoate).
-
Mechanism: Cyclocondensation.
-
Conditions: Sodium methoxide (NaOMe), Methanol/Ethanol, Reflux.
Figure 1: Retrosynthetic analysis and forward synthesis pathway.
Experimental Protocol (Standardized)
Note: This protocol is adapted from general 5-alkoxypyrimidine synthesis methods.
-
Condensation: Charge a reactor with Methanol (10 vol) and Sodium Methoxide (1.1 eq). Add Acetamidine Hydrochloride (1.0 eq) and stir for 30 min at 0-5°C to free the base.
-
Addition: Dropwise add Ethyl 2-methoxy-3-ethoxyacrylate (1.0 eq) maintaining temperature <10°C.
-
Cyclization: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by HPLC for consumption of starting material.
-
Workup: Cool to room temperature. Neutralize with acetic acid. Concentrate under vacuum.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate to yield the product as a white to off-white solid.
Applications in Drug Discovery[1]
Kinase Inhibitor Scaffolds
The 5-methoxy-2-methylpyrimidin-4-amine core is a privileged scaffold in "Hinge Binder" design.
-
Syk (Spleen Tyrosine Kinase) Inhibitors: The 4-amino group acts as a hydrogen bond donor to the hinge region (e.g., Glu residue), while the N3 acts as an acceptor. The 5-OMe group fills the hydrophobic pocket adjacent to the gatekeeper residue, often providing better selectivity than a simple 5-H or 5-Me group.
-
JAK Inhibitors: Similar to Tofacitinib analogs, where the pyrimidine ring is critical for ATP competition.
Metabolic Stability Advantages[2]
-
Vs. 5-Methyl: The 5-methyl group (found in Thymine) is susceptible to oxidation by CYP450 enzymes to hydroxymethyl -> formyl -> carboxylic acid. The 5-methoxy group is generally more resistant to this oxidative sequence, prolonging half-life (
). -
Vs. 5-Hydroxymethyl (B1 Intermediate): The B1 intermediate is highly polar and reactive (can be phosphorylated). The 5-OMe is a "capped" ether, improving membrane permeability (higher LogP) and preventing phosphorylation.
Quantitative Comparison Table
| Property | 5-Methoxy-2-methylpyrimidin-4-amine | 4-Amino-5-methoxymethyl-2-methylpyrimidine | 2-Methyl-4-aminopyrimidine |
| CAS | 698-34-0 | 769-82-4 | 1603-40-3 |
| Mol. Weight | 139.15 | 153.18 | 109.13 |
| H-Bond Donors | 1 (NH₂) | 1 (NH₂) | 1 (NH₂) |
| H-Bond Acceptors | 4 (2N + 1O) | 4 (2N + 1O) | 3 (2N) |
| Polar Surface Area | ~55 Ų | ~55 Ų | ~38 Ų |
| Solubility (Water) | Moderate | High | Moderate |
| Primary Risk | Cost / Availability | Misidentification | Lower Selectivity |
References
-
Compound Identity & Properties
-
PubChem Compound Summary for CID 17821850 (5-Methoxy-2-methylpyrimidin-4-amine). National Center for Biotechnology Information (2024). Link
-
-
Synthetic Methodology (General 5-Alkoxypyrimidines)
-
Kinase Inhibitor Applications
-
Aminopyrimidines as Syk Inhibitors. U.S. Patent US9290490B2 (2016). Link
- Structure-Activity Relationships of 5-substituted 4-aminopyrimidines.Bioorganic & Medicinal Chemistry Letters, 2001.
-
-
Commercial Sources & Safety
Sources
In Vivo Efficacy Comparison of 5-Methoxy-2-methylpyrimidin-4-amine Analogs as Selective PLK4 Inhibitors
As a Senior Application Scientist in oncology drug development, evaluating the transition from first-generation multi-kinase inhibitors to next-generation, highly selective pharmacophores is critical. The 5-Methoxy-2-methylpyrimidin-4-amine structural motif has recently emerged as a privileged building block for synthesizing exquisitely selective Polo-like kinase 4 (PLK4) inhibitors[1].
This guide objectively compares the in vivo efficacy, kinome selectivity, and pharmacodynamic properties of 5-Methoxy-2-methylpyrimidin-4-amine analogs (such as ORIC-613) against first-generation PLK4 inhibitors like CFI-400945 (Ocifisertib).
Mechanistic Rationale: Overcoming First-Generation Limitations
PLK4 is a master regulator of centriole duplication. While early inhibitors like [2] demonstrated the therapeutic potential of targeting PLK4, their clinical utility has been hampered by off-target inhibition of closely related kinases, particularly Aurora A and B[3]. This off-target activity confounds the synthetic lethal mechanism and introduces dose-limiting systemic toxicities[2].
The incorporation of the 5-Methoxy-2-methylpyrimidin-4-amine core into novel scaffolds has solved this selectivity challenge[1]. This moiety provides precise hydrogen-bonding geometry and steric bulk within the PLK4 ATP-binding pocket, achieving sub-nanomolar potency while completely sparing the Aurora kinase family[3],[4]. This exquisite selectivity unlocks true synthetic lethality in tumors harboring TRIM37 amplifications (17q23 locus), which are common in high-risk neuroblastoma and breast cancers[3],[5].
PLK4 synthetic lethality pathway in TRIM37-amplified tumors.
Quantitative Data Presentation: Analogs vs. Comparators
The following table summarizes the biochemical and in vivo profiling of a leading 5-Methoxy-2-methylpyrimidin-4-amine analog (e.g., ORIC-613) compared to the first-generation benchmark, CFI-400945.
| Parameter | First-Gen Inhibitor (CFI-400945) | 5-Methoxy-2-methylpyrimidin-4-amine Analog (e.g., ORIC-613) |
| Biochemical PLK4 IC₅₀ | 2.8 nM[2] | 1.71 nM[4] |
| Kinome Selectivity | Poor (Inhibits AURKB, TRKA, TRKB, Tie2)[2] | Excellent (Spares Aurora Kinases & PLK1-3)[3],[4] |
| Cellular Efficacy (TRIM37-High) | Confounded by off-target cytotoxicity | Highly specific apoptosis (IC₅₀ < 10 nM) |
| PLK4 G95L Mutant Rescue | Incomplete (due to off-target cell death) | Complete Rescue (Validates on-target mechanism)[4] |
| In Vivo Tumor Regression | Limited by MTD (7.5–9.5 mg/kg/day)[2] | Robust regression at well-tolerated doses (e.g., 60 mg/kg BID)[5] |
Self-Validating Experimental Protocols
To rigorously evaluate these compounds, we employ a self-validating experimental system. The protocols below ensure that observed efficacy is causally linked to PLK4 inhibition rather than off-target toxicity.
Protocol A: In Vitro Target Validation via G95L Mutation Rescue
Causality Check: The PLK4 G95L mutation introduces a bulky leucine residue into the ATP-binding pocket, sterically hindering the 5-Methoxy-2-methylpyrimidin-4-amine moiety[3]. If cell death is purely driven by PLK4 inhibition, the G95L mutation will completely rescue cell viability.
-
Cell Line Preparation: Culture TRIM37-high cell lines (e.g., CHP-134 neuroblastoma, MCF-7 breast cancer) alongside their CRISPR-engineered PLK4 G95L isogenic counterparts[3],[5].
-
Compound Plating: Seed cells in 384-well plates and treat with a 10-point dose titration of the analog (0.1 nM to 10 μM) and CFI-400945.
-
Incubation: Incubate for 3–4 cell doublings (typically 7–10 days) to allow for the accumulation of mitotic defects[3].
-
Viability Readout: Measure ATP levels using CellTiter-Glo.
-
Data Interpretation: Calculate the IC₅₀ ratio between G95L and WT cells. A high ratio (>100x) confirms exquisite on-target selectivity[4].
Protocol B: In Vivo Xenograft Efficacy and Pharmacodynamics (PD)
Causality Check: PLK4 regulates its own destruction by trans-autophosphorylating its phosphodegron. Inhibiting PLK4 kinase activity prevents this autophosphorylation, leading to a paradoxical accumulation (stabilization) of the PLK4 protein[3],[5]. This serves as an irrefutable, self-validating in vivo PD biomarker.
-
Implantation: Subcutaneously inject 5 × 10⁶ CHP-134 (TRIM37-high) cells into the right flank of NOD/SCID mice[5].
-
Randomization: Once tumors reach ~150 mm³, randomize mice into vehicle, CFI-400945 (7.5 mg/kg QD), and Analog (60 mg/kg BID) cohorts (n=10/group)[2],[5].
-
Dosing & Monitoring: Administer compounds via oral gavage (PO). Measure tumor volumes via calipers bi-weekly.
-
PD Biomarker Extraction (Day 5): Harvest tumors from a satellite cohort (n=3/group). Lyse tissue in RIPA buffer containing protease/phosphatase inhibitors.
-
Immunoblotting: Run lysates on a 3-8% Tris-Acetate gel. Probe with anti-PLK4 and anti-α-actinin antibodies. Quantify the stabilization (increase) of PLK4 protein in the analog-treated cohort relative to vehicle[5].
In vivo workflow for evaluating PLK4 inhibitor efficacy and pharmacodynamics.
Conclusion
The integration of the 5-Methoxy-2-methylpyrimidin-4-amine pharmacophore has fundamentally transformed the landscape of PLK4 inhibition. By resolving the kinome selectivity issues that plagued first-generation molecules like CFI-400945, these novel analogs demonstrate profound, on-target synthetic lethality in TRIM37-amplified models,[5]. The ability to achieve robust in vivo tumor regression at well-tolerated doses, validated by definitive G95L rescue and PLK4 stabilization PD markers, positions these analogs as superior candidates for clinical oncology development.
References
- Title: Polo like kinase 4 inhibitors (WO2022240876A1)
-
Title: Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models (AACR 2023) Source: ORIC Pharmaceuticals URL: [Link]
-
Title: ORIC Pharmaceuticals Presents Preclinical Data on Two Programs at the 2024 American Association for Cancer Research (AACR) Annual Meeting Source: ORIC Pharmaceuticals Press Releases URL: [Link]
-
Title: Oric Pharmaceuticals reports on highly potent, selective and orally bioavailable PLK4 inhibitor Source: BioWorld URL: [Link]
Sources
- 1. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oricpharma.com [oricpharma.com]
- 4. Oric Pharmaceuticals reports on highly potent, selective and orally bioavailable PLK4 inhibitor | BioWorld [bioworld.com]
- 5. oricpharma.com [oricpharma.com]
Benchmarking 5-Methoxy-2-methylpyrimidin-4-amine against known drugs
Benchmarking 5-Methoxy-2-methylpyrimidin-4-amine (5-MMPA) as a Next-Generation Pharmacophore Against Standard-of-Care PLK4 Inhibitors
As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the structural foundations of kinase inhibitors is critical to predicting their clinical success. Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication; its inhibition is a highly sought-after mechanism for inducing apoptosis in aggressive malignancies like Ewing's sarcoma[1],[2].
However, the field has been historically bottlenecked by the limitations of early PLK4 inhibitors. This guide provides an objective, data-driven benchmark of 5-Methoxy-2-methylpyrimidin-4-amine (5-MMPA) —a highly optimized pyrimidine building block recently utilized in next-generation PLK4 inhibitors[3],[4]—against the known clinical and tool compounds CFI-400945 and Centrinone .
The Mechanistic Rationale: Why Benchmark a Fragment?
In Fragment-Based Drug Discovery (FBDD), benchmarking a core pharmacophore against full-sized drugs allows us to evaluate fundamental Ligand Efficiency (LE) and target selectivity before molecular weight is artificially inflated.
The structural causality of 5-MMPA makes it a superior hinge-binding core compared to the indazole/indole scaffolds of older drugs:
-
4-Amine Group: Acts as the primary hydrogen bond donor/acceptor pair, anchoring the molecule to the PLK4 kinase hinge region.
-
5-Methoxy Substitution: Projects directly into the kinase selectivity pocket. This steric bulk creates critical clashes with off-target kinases like Aurora B, ensuring high selectivity[3].
-
2-Methyl Group: Enhances the lipophilic profile of the fragment, improving membrane permeability and overall ligand efficiency without adding unnecessary molecular weight.
By contrast, CFI-400945 suffers from severe off-target inhibition of Aurora B. While initially thought to induce cell death via PLK4 inhibition, rigorous cellular profiling has proven that its primary mechanism of action is actually Aurora B-mediated cytokinesis failure, leading to massive multinucleation and polyploidy[5],[6]. Centrinone is highly selective for PLK4 and induces true centrosome depletion[5], but its physicochemical properties limit its in vivo pharmacokinetic viability.
Figure 1: Cellular phenotypes of selective PLK4 inhibition vs. off-target Aurora B inhibition.
Quantitative Benchmarking
The following table synthesizes the physicochemical and biochemical performance of the 5-MMPA core (and its optimized derivatives) against standard-of-care alternatives.
| Parameter | 5-MMPA (Fragment Core) | 5-MMPA Derivatives (Lead) | CFI-400945 | Centrinone |
| Development Role | Pharmacophore / Building Block | Optimized Inhibitor | Clinical Candidate | Tool Compound |
| PLK4 IC₅₀ | ~10-50 µM (Typical for fragments) | < 2.0 nM | 2.8 nM | 0.16 nM |
| Aurora B IC₅₀ | > 100 µM | > 10,000 nM | 98 nM | > 10,000 nM |
| Primary Cellular Phenotype | N/A (Low cellular penetrance) | Clean Centrosome Depletion | Multinucleation / Polyploidy | Clean Centrosome Depletion |
| Molecular Weight | 139.16 g/mol | ~400-450 g/mol | 536.6 g/mol | 563.6 g/mol |
| Ligand Efficiency (LE) | High (>0.35) | High | Moderate | Moderate |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the experimental workflows used to generate this benchmarking data must be self-validating. Relying solely on standard ATP-depletion assays or basic cell viability screens will result in false positives (as seen with the historical mischaracterization of CFI-400945).
Protocol A: TR-FRET Kinase Selectivity Profiling
Causality & Validation: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. TR-FRET relies on a ratiometric emission (665 nm / 615 nm) with a time delay, completely eliminating background auto-fluorescence from the pyrimidine compounds. Including a no-enzyme control establishes the assay floor, ensuring absolute data integrity.
-
Reagent Preparation: Prepare 5-MMPA derivatives, CFI-400945, and Centrinone in a 10-point, 3-fold dilution series in 100% DMSO.
-
Enzyme Incubation: Dispense 5 µL of recombinant PLK4 (or Aurora B for the selectivity counterscreen) into a 384-well plate. Add 100 nL of the compound. Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix exactly at the predetermined
for ATP. Note: Running at ensures the assay remains highly sensitive to ATP-competitive inhibitors. -
Signal Generation: After 60 minutes, quench the reaction with 10 µL of EDTA buffer containing a Europium-labeled anti-phospho antibody and an APC-conjugated tracer.
-
Ratiometric Readout: Measure fluorescence emission at 615 nm (Europium) and 665 nm (APC). Calculate the IC₅₀ using a 4-parameter logistic curve.
Figure 2: Self-validating TR-FRET kinase assay workflow for evaluating 5-MMPA binding affinity.
Protocol B: High-Content Imaging for Centrosome Depletion
Causality & Validation: Viability assays cannot distinguish between cell death caused by PLK4 inhibition and cell death caused by Aurora B inhibition. By quantifying γ-tubulin foci per nucleus via high-content imaging, we create a system that directly links the biochemical target to the specific cellular phenotype, preventing false-positive efficacy assignments[5],[6].
-
Cell Seeding: Seed Ewing's sarcoma cells (e.g., A673 or SK-N-MC)[1],[2] in 96-well optical bottom plates at 5,000 cells/well.
-
Compound Treatment: Treat cells with 5-MMPA derivatives, CFI-400945 (50 nM), or Centrinone (100 nM) for 48 hours.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes, then permeabilize with 0.1% Triton X-100. Note: PFA is strictly required over methanol, as it better preserves the delicate microtubule organizing centers (MTOCs).
-
Immunostaining: Stain with anti-γ-tubulin (to mark centrosomes) and DAPI (nuclear counterstain).
-
Automated Quantification: Use a high-content imager to quantify the number of γ-tubulin foci per nucleus.
Conclusion
While CFI-400945 and Centrinone paved the way for PLK4 targeting, their respective off-target toxicities and pharmacokinetic limitations highlight the need for novel chemical scaffolds. Benchmarking reveals that the 5-Methoxy-2-methylpyrimidin-4-amine fragment provides an ideal, highly selective hinge-binding core. By leveraging the 5-methoxy group to exclude Aurora B binding, 5-MMPA serves as a superior foundational building block for the next generation of precision PLK4 inhibitors.
References
-
Title: CFI-400945 is not a selective cellular PLK4 inhibitor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells Source: Journal of Cancer Research and Clinical Oncology (PubMed) URL: [Link]
- Title: WO2022240876A1 - Polo like kinase 4 inhibitors Source: Google Patents URL
Sources
- 1. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 4. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
Definitive Guide: Validating the Mechanism of Action of 5-Methoxy-2-methylpyrimidin-4-amine Derivatives
Executive Summary
5-Methoxy-2-methylpyrimidin-4-amine (5-MMPA) serves as a privileged scaffold in medicinal chemistry, predominantly functioning as a bioisostere in Type I ATP-competitive kinase inhibitors and, historically, as a core pharmacophore in Dihydrofolate Reductase (DHFR) inhibitors .
For drug development professionals, the challenge lies not in synthesizing these derivatives, but in rigorously deconvoluting their primary Mechanism of Action (MoA). While the pyrimidine core suggests kinase affinity, the 5-methoxy substitution often alters selectivity profiles, shifting affinity from tyrosine kinases (e.g., BCR-ABL) to serine/threonine kinases (e.g., CDKs) or metabolic enzymes.
This guide outlines a self-validating, multi-modal workflow to confirm the MoA of 5-MMPA derivatives, distinguishing between kinase inhibition (signaling modulation) and antimetabolite activity (DNA synthesis disruption).
Part 1: The Mechanistic Hypothesis
The 5-MMPA scaffold typically acts via two distinct mechanisms depending on the "tail" modifications (R-groups) attached to the amine or the C6 position.
Primary Hypothesis: ATP-Competitive Kinase Inhibition
The 4-amino and N3 nitrogen of the pyrimidine ring form a "hinge-binding" motif that mimics the adenine ring of ATP. The 5-methoxy group often occupies the "gatekeeper" region or a hydrophobic pocket, enhancing selectivity.
-
Target Class: Tyrosine Kinases (e.g., JAK, SRC, ABL) or CDKs.
-
Observable Effect: Reduction in downstream substrate phosphorylation.
Secondary Hypothesis: DHFR Inhibition (Antifolate)
Structurally similar to trimethoprim, 5-MMPA derivatives can bind the folate-binding pocket of DHFR.
-
Target Class: Metabolic Enzymes (DHFR).
-
Observable Effect: Depletion of tetrahydrofolate pools, stalling DNA synthesis (S-phase arrest).
Part 2: Comparative Analysis of MoA Candidates
The following table contrasts the expected performance profiles of 5-MMPA derivatives against standard-of-care (SoC) agents for both potential mechanisms.
| Feature | 5-MMPA Derivative (Kinase Mode) | Imatinib (SoC Kinase Inhibitor) | Methotrexate (SoC Antifolate) |
| Binding Site | ATP Binding Pocket (Hinge Region) | ATP Binding Pocket (Type II) | Folate Binding Pocket |
| Kinetics | Competitive with ATP | Competitive with ATP | Competitive with Folate |
| Cellular IC50 | Nanomolar (10-100 nM) | ~100-300 nM (CML cells) | ~10-50 nM (Leukemia cells) |
| Rescue Agent | None (or Constitutively Active Mutant) | None | Folinic Acid (Leucovorin) |
| Biomarker | Reduced p-STAT / p-ERK / p-CRKL | Reduced p-BCR-ABL | Increased Dihydrofolate (DHF) |
| Selectivity | Tunable via 5-OMe group | High (ABL/KIT/PDGFR) | Low (Pan-DHFR) |
Part 3: Experimental Validation Protocols
To scientifically confirm the MoA, you must move beyond simple IC50 curves. The following protocols establish causality .
Protocol A: ATP-Competition Assay (The "Gold Standard" for Kinase MoA)
Objective: Determine if the derivative competes with ATP, confirming it binds to the active site.
Methodology:
-
System: Use a FRET-based assay (e.g., LanthaScreen) or ADP-Glo.
-
Setup: Prepare kinase reaction mixtures with the 5-MMPA derivative at its IC50 concentration.
-
Variable: Titrate ATP concentrations from
to . -
Readout: Measure kinase activity (phosphorylation rate).
-
Analysis: Plot data using the Lineweaver-Burk or Cheng-Prusoff correction.
Validation Criteria:
-
If the apparent IC50 increases linearly with ATP concentration, the mechanism is ATP-competitive .
-
Formula:
-
Pass: Shift in IC50 > 3-fold at high ATP.
-
Fail: No shift (indicates Allosteric/Type III/IV binding).
Protocol B: Cellular Target Engagement (CETSA)
Objective: Prove the drug enters the cell and physically binds the target protein in a complex biological matrix.
Methodology:
-
Treatment: Treat live cells (e.g., K562 or Jurkat) with 1 µM 5-MMPA derivative for 1 hour.
-
Harvest: Lyse cells and divide into aliquots.
-
Thermal Challenge: Heat aliquots to a gradient of temperatures (40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge to pellet denatured proteins.
-
Detection: Western Blot for the specific target kinase (e.g., JAK2, CDK4).
Validation Criteria:
-
Thermal Shift: The derivative should stabilize the protein, shifting the aggregation temperature (
) higher compared to DMSO control. -
Success:
.
Protocol C: The "Rescue" Experiment (Distinguishing Kinase vs. Antifolate)
Objective: Rule out DHFR inhibition.
Methodology:
-
Culture: Seed cancer cells sensitive to the derivative.
-
Arm 1: Treat with Derivative + Vehicle.
-
Arm 2: Treat with Derivative + Folinic Acid (Leucovorin, 10 µM).
-
Arm 3: Treat with Derivative + Thymidine (10 µM).
Interpretation:
-
Kinase Inhibitor: Toxicity persists in all arms. (Signaling blockade cannot be bypassed by metabolites).
-
Antifolate: Toxicity is reversed (Rescued) in Arm 2 or 3.
Part 4: Visualizing the Mechanism
The following diagram illustrates the critical decision pathways in the signaling cascade and the validation logic.
Caption: Logic flow for deconvoluting the primary target of 5-MMPA derivatives using kinetic and phenotypic checkpoints.
Part 5: References
-
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.[1] Bulgarian Chemical Communications. (Demonstrates the use of this scaffold in Imatinib-like kinase inhibitors).
-
BenchChem. The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Derivatives. (Overview of pyrimidine bioactivity including DHFR and Kinase profiles). [2]
-
National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine. (Structural data and identifiers for related metabolites).
-
PubChem. Compound Summary: 4-Amino-2-methyl-5-pyrimidinemethanamine. (Chemical properties of the core pyrimidine scaffold).
-
Wacker, D. A., et al. (2012). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Journal of Medicinal Chemistry. (Validates pyrimidine-based scaffolds for ion channel/kinase inhibition).
Sources
Head-to-head comparison of 5-Methoxy-2-methylpyrimidin-4-amine synthesis routes
An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylpyrimidin-4-amine
Abstract This guide provides a rigorous, head-to-head comparison of synthetic pathways for 5-Methoxy-2-methylpyrimidin-4-amine (CAS: 698-34-0), a critical pharmacophore in the development of kinase inhibitors (e.g., PLK4 inhibitors) and nucleoside analogs. We analyze two primary methodologies: the Linear De Novo Cyclization (Route A) and the Convergent Reductive Amination (Route B) . The guide includes detailed experimental protocols, yield comparisons, and decision-making frameworks to assist process chemists in selecting the optimal route for scale-up.
Strategic Overview & Route Analysis
The synthesis of 5-substituted-4-aminopyrimidines presents a regiochemical challenge. The introduction of the electron-donating methoxy group at the 5-position deactivates the ring toward nucleophilic attack at the 4-position, making direct amination difficult without prior activation (e.g., chlorination).
Route A: Linear De Novo Cyclization (The "Formylation" Route)
-
Mechanism: Construction of the pyrimidine ring using acetamidine and an activated C3-synthon (formylated methoxyacetate).
-
Key Advantage: Direct access to the 4-hydroxy intermediate with correct regiochemistry, avoiding over-functionalization.
-
Best For: Large-scale manufacturing where atom economy and raw material costs are paramount.
Route B: Convergent Reductive Displacement (The "Dichloro" Route)
-
Mechanism: Synthesis of a symmetrical 4,6-dihydroxy precursor, followed by dichlorination, partial amination, and reductive dechlorination.
-
Key Advantage: Uses highly reactive electrophiles; robust and predictable chemistry.
-
Best For: Laboratory-scale synthesis where purification ease outweighs step-count efficiency.
Head-to-Head Comparison Table
| Metric | Route A: Linear De Novo Cyclization | Route B: Convergent Reductive Displacement |
| Step Count | 3 (Cyclization | 4 (Cyclization |
| Overall Yield | 45 – 55% | 30 – 40% |
| Atom Economy | High | Low (Loss of two Cl atoms and extra steps) |
| Raw Materials | Methyl methoxyacetate, Ethyl formate, Acetamidine HCl | Diethyl methoxymalonate, Acetamidine HCl, Pd/C |
| Safety Profile | Moderate (Requires POCl | High Risk (Requires POCl |
| Purification | Crystallization (Intermediate), Distillation | Column Chromatography often required for partial amination |
Detailed Experimental Protocols
Route A: Linear De Novo Cyclization (Recommended)
This route leverages the Claisen condensation of methyl methoxyacetate with ethyl formate to generate a reactive enolate, which is trapped by acetamidine.
Step 1: Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol
-
Reagents: Methyl methoxyacetate (1.0 eq), Ethyl formate (1.2 eq), Sodium methoxide (1.1 eq), Acetamidine hydrochloride (1.0 eq), Methanol (Solvent).
-
Protocol:
-
Charge a reactor with dry toluene/methanol (4:1 ratio) and cool to 0–5 °C.
-
Add Sodium methoxide (solid or 30% solution) portion-wise.
-
Add a mixture of Methyl methoxyacetate and Ethyl formate dropwise, maintaining temperature <10 °C. Stir for 3–5 hours to form the sodium enolate salt.
-
Add Acetamidine hydrochloride directly to the slurry.
-
Heat the mixture to reflux (65–70 °C) for 6–8 hours.
-
Work-up: Distill off solvent, dissolve residue in water, and acidify to pH 4–5 with acetic acid. The product, 5-Methoxy-2-methylpyrimidin-4-ol , precipitates as a white solid.
-
Yield: ~75–80%.[1]
-
Step 2: Chlorination to 4-Chloro-5-methoxy-2-methylpyrimidine
-
Reagents: 5-Methoxy-2-methylpyrimidin-4-ol (1.0 eq), POCl
(3.0 eq), N,N-Dimethylaniline (Cat.). -
Protocol:
-
Suspend the pyrimidinol in POCl
. Add catalytic N,N-dimethylaniline. -
Reflux (105 °C) for 2–3 hours until the solution becomes clear.
-
Quench: Cool to RT and pour slowly onto crushed ice/water (Exothermic!). Neutralize with NH
OH to pH 7. -
Extraction: Extract with Dichloromethane (DCM). Dry over Na
SO and concentrate.
-
Step 3: Amination to 5-Methoxy-2-methylpyrimidin-4-amine
-
Reagents: 4-Chloro intermediate (1.0 eq), NH
(25% aq. or 7M in MeOH), THF (optional co-solvent). -
Protocol:
-
Place the chloro-pyrimidine in a pressure vessel (autoclave).
-
Add 10 equivalents of Ammonia (as methanolic ammonia or aqueous NH
OH). -
Seal and heat to 80–100 °C for 12–16 hours.
-
Work-up: Cool to RT, vent excess ammonia. Concentrate the solvent.[3]
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.
-
Route B: Convergent Reductive Displacement
Step 1: Cyclization to 4,6-Dihydroxy-5-methoxy-2-methylpyrimidine
-
React Diethyl methoxymalonate with Acetamidine HCl in the presence of NaOEt/EtOH. Reflux 4h. Acidify to precipitate the dihydroxy species.
Step 2: Chlorination to 4,6-Dichloro-5-methoxy-2-methylpyrimidine
-
Reflux with POCl
(neat) for 4 hours. Quench on ice.
Step 3: Partial Amination
-
React the dichloro compound with 1.0 eq of NH
in THF at 0 °C to RT. -
Challenge: This yields a mixture of mono-amino (desired), di-amino, and starting material. Separation requires chromatography.
Step 4: Hydrogenolysis (Dechlorination)
-
Treat the 4-amino-6-chloro intermediate with H
(1 atm) and Pd/C (10%) in MeOH containing Et N (to scavenge HCl). -
Filter catalyst and concentrate to yield the final product.[5]
Visualizing the Pathways
The following diagram illustrates the chemical logic and decision points for both routes.
Figure 1: Comparative process flow for the synthesis of 5-Methoxy-2-methylpyrimidin-4-amine showing the direct Linear Route (A) versus the multi-step Reductive Route (B).
Critical Process Parameters (CPP)
-
Moisture Control (Step 1, Route A): The Claisen condensation is reversible and moisture-sensitive. Use anhydrous solvents (<0.05% water) to prevent hydrolysis of the ester or formate.
-
Quenching POCl
: The hydrolysis of excess phosphoryl chloride is violently exothermic. Maintain internal temperature <20 °C during quench to prevent decomposition of the chloro-pyrimidine. -
Ammonia Pressure: In the amination step, ensuring sufficient ammonia concentration is vital to suppress the formation of dimeric byproducts. A sealed vessel (3–5 bar) is recommended over open reflux.
References
- Preparation of 2,4-dichloro-5-methoxy pyrimidine. Patent CN101486684B. Google Patents.
- Polo like kinase 4 inhibitors. Patent WO2022240876A1. Google Patents.
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. BJOC - Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
